molecular formula C22H17NO3 B14764663 IND 1316

IND 1316

Cat. No.: B14764663
M. Wt: 343.4 g/mol
InChI Key: WFARYZNGGCHILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IND 1316 is a useful research compound. Its molecular formula is C22H17NO3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H17NO3

Molecular Weight

343.4 g/mol

IUPAC Name

3-(3-phenylmethoxyphenyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C22H17NO3/c24-22(25)21-20(18-11-4-5-12-19(18)23-21)16-9-6-10-17(13-16)26-14-15-7-2-1-3-8-15/h1-13,23H,14H2,(H,24,25)

InChI Key

WFARYZNGGCHILS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(NC4=CC=CC=C43)C(=O)O

Origin of Product

United States

Foundational & Exploratory

IND 1316 mechanism of action in neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Neuroprotective Mechanism of Action of IND-1316

For Researchers, Scientists, and Drug Development Professionals

Abstract

IND-1316 is a novel, orally active, and blood-brain barrier permeable indole-based compound that has demonstrated significant neuroprotective effects in preclinical models of Huntington's disease.[1] Its mechanism of action is primarily centered on the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][3][4] This document provides a comprehensive overview of the molecular mechanisms, key experimental data, and methodologies used to elucidate the neuroprotective action of IND-1316.

Core Mechanism of Action: A Dual Signaling Pathway Activation

IND-1316 exerts its neuroprotective effects through a multi-faceted signaling cascade. The primary mechanism involves the activation of AMPK, a critical enzyme in maintaining cellular energy balance.[2][3][5] In addition to the AMPK pathway, IND-1316 also stimulates the activation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK).[2] It is hypothesized that the synergistic activation of both AMPK and MAPK pathways contributes to the beneficial neuroprotective outcomes observed in preclinical models.[2]

At the cellular level, IND-1316 treatment leads to the phosphorylation of AMPK at its canonical Thr172 residue, a hallmark of its activation.[2] Interestingly, the interaction of IND-1316 with the AMPK complex presents a paradox. While it effectively activates AMPK within cells, in vitro assays using the purified enzyme complex show an inhibitory profile.[2] This suggests an indirect or complex regulatory mechanism of action that may involve other cellular components.

Signaling Pathway Diagram

IND1316_Signaling_Pathway cluster_cellular Cellular Environment IND1316 IND-1316 AMPK_complex AMPK Complex (α/β/γ) IND1316->AMPK_complex Activates in cells p38 p38 MAPK IND1316->p38 JNK JNK MAPK IND1316->JNK p_AMPK Phosphorylated AMPK (p-AMPK @ Thr172) AMPK_complex->p_AMPK Phosphorylation p_p38 Phosphorylated p38 (p-p38) p38->p_p38 Phosphorylation p_JNK Phosphorylated JNK (p-JNK) JNK->p_JNK Phosphorylation Neuroprotection Neuroprotective Effects (e.g., Reduced polyQ Aggregation, Ameliorated Neuropathology) p_AMPK->Neuroprotection p_p38->Neuroprotection p_JNK->Neuroprotection

Caption: Proposed signaling pathway of IND-1316 in neuroprotection.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of IND-1316.

Table 1: In Vitro Performance of IND-1316 as an AMPK Modulator
CompoundBinding at 100 μM (Resonance Units)% Activation at 30 μM (Mean ± SD)
IND-1316 5.2-62.0 ± 2.7
A-769662 (Control)31.7394 ± 76
β-cyclodextrin (Control)1.6Not Determined
Data sourced from surface plasmon resonance (SPR) and in vitro AMPK activity assays.[2]
Table 2: In Vivo Efficacy of IND-1316 in Huntington's Disease Models
Animal ModelTreatment and DosageKey FindingComparative Efficacy
C. elegans (polyQ toxicity model)50 μM in cultureReduced polyQ aggregation and neuronal impairment.40x more potent than metformin (2 mM required for similar effect).[2]
zQ175 Knock-In Mouse (HD model)36 mg/L in drinking water for 3 monthsAmeliorated depression-related behaviors (Tail Suspension Test).Pre-treatment immobility was significantly higher in zQ175 mice vs. wild-type (150.7 ± 33.9 vs 100.0 ± 13.1).[2]

Detailed Experimental Protocols

This section outlines the methodologies employed in the key experiments to characterize the mechanism and efficacy of IND-1316.

Cellular AMPK Activation Assay

This assay was designed to determine if IND-1316 could activate AMPK in a cellular context.

  • Cell Line: Human Embryonic Kidney (HEK293) cells were used.[2]

  • Treatment: Cells were treated with varying concentrations of IND-1316.

  • Positive Control: 5 mM phenformin, a known indirect AMPK activator, was used as a positive control.[2]

  • Analysis: Western blot analysis was performed on cell lysates to detect the phosphorylation of AMPK at Thr172. The phosphorylation levels of p38 and JNK were also assessed.

  • Workflow Diagram:

Cellular_AMPK_Workflow cluster_prep Cell Culture & Treatment cluster_analysis Analysis start Seed HEK293 Cells culture Culture Cells start->culture treat Treat with IND-1316 (or Phenformin control) culture->treat lyse Lyse Cells treat->lyse sds SDS-PAGE lyse->sds transfer Western Blot Transfer sds->transfer probe Probe with Antibodies (p-AMPK, p-p38, p-JNK) transfer->probe detect Detect & Quantify Phosphorylation probe->detect result Dose-dependent Activation detect->result Mouse_Study_Workflow start Select 3-month-old zQ175 & WT mice pre_test Pre-treatment Behavioral Tests (e.g., TST) start->pre_test treatment 3-Month Treatment: IND-1316 (36 mg/L) in drinking water pre_test->treatment post_test Post-treatment Behavioral Tests (e.g., TST) treatment->post_test analysis Data Analysis: Compare behavioral changes between groups post_test->analysis result Amelioration of Neuropathological Phenotype analysis->result Celegans_Workflow start Synchronize C. elegans (40Q::YFP strain) culture Culture worms on plates with 50 µM IND-1316 or control start->culture observe Microscopic Observation of YFP aggregates culture->observe assay Mechanosensory Response Assay culture->assay analysis Quantify Aggregation & Neuronal Function observe->analysis assay->analysis result Reduced Aggregation & Improved Neuronal Function analysis->result

References

The Role of IND 1316 in AMPK Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

IND 1316 is a novel, orally active, and blood-brain barrier-permeable indole-based compound that has demonstrated significant neuroprotective effects through the activation of AMP-activated protein kinase (AMPK).[1] As a key cellular energy sensor, AMPK activation is a promising therapeutic strategy for a range of metabolic and neurodegenerative diseases. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with the activation of AMPK by this compound, with a primary focus on its neuroprotective role in Huntington's Disease (HD) models.

Core Mechanism of Action

This compound activates AMPK in a dose-dependent manner within cellular systems.[1] This activation is characterized by the phosphorylation of AMPK at Threonine 172 (Thr172) on its catalytic α-subunit.[1] Functionally, this leads to the subsequent phosphorylation of downstream targets such as Acetyl-CoA Carboxylase (ACC) at Serine 79, confirming the canonical activation of the AMPK pathway.[1]

Interestingly, this compound exhibits a paradoxical mode of action. While it robustly activates AMPK in cellular assays, in vitro kinase assays have shown an inhibitory profile.[1] This suggests that this compound may not be a direct allosteric activator in the same manner as compounds like A-769662. The current hypothesis is that this compound's mechanism in a cellular context may involve indirect effects on the cellular energy state or interactions with other cellular components that ultimately lead to AMPK phosphorylation and activation.

Beyond the primary AMPK pathway, this compound has also been shown to induce the phosphorylation and activation of p38 and JNK (c-Jun N-terminal kinase) MAP kinase pathways.[1] The combined activation of these signaling cascades is thought to contribute to the observed neuroprotective effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro AMPK Activation and Cellular Viability
CompoundConcentration (µM)pAMPK/AMPK Ratio (Fold Change vs. Control)pACC/ACC Ratio (Fold Change vs. Control)Cell Viability (% of Control)
This compound10~1.5~1.5>95%
25~2.5~2.5>95%
50~3.5~3.5>95%
100~4.0~4.0>90%
200Not DeterminedNot Determined~85%
IND 1311100~2.0~2.0>95%
200Not DeterminedNot Determined<50%
IND 1303100~1.5~1.5>95%

Data extracted and synthesized from figures in Vela et al., 2022. The values are approximate and represent the trends observed in the study.[1]

Table 2: In Vivo Efficacy of this compound in a C. elegans Model of Huntington's Disease
TreatmentAverage Number of PolyQ Aggregates per Worm% of Animals Responding to Touch Stimulus
Control (40Q::YFP)~18Not Applicable
This compound (50 µM)~12Not Applicable
Control (112Q::TdTomato)Not Applicable~20%
This compound (50 µM)Not Applicable~45%

Data extracted and synthesized from figures in Vela et al., 2022. The values are approximate and represent the trends observed in the study.[1]

Table 3: Behavioral and Neuropathological Outcomes in a zQ175 Mouse Model of Huntington's Disease
Treatment GroupOpen Field Test (Time in Center)Marble Burying Test (% Marbles Buried)Pro-inflammatory Markers (TNFα, IL-1β)
Wild Type (WT)~120 seconds~80%Baseline
zQ175 (Untreated)~60 seconds~40%Elevated
zQ175 + this compound (36 mg/L in drinking water for 3 months)~100 seconds~70%No significant change compared to untreated

Data extracted and synthesized from figures in Vela et al., 2022. The values are approximate and represent the trends observed in the study.[1]

Signaling Pathways and Experimental Workflows

This compound-Mediated AMPK Activation Pathway

IND1316_AMPK_Pathway IND1316 This compound Cellular_Stress Cellular Stress (Hypothesized) IND1316->Cellular_Stress Indirect Effect AMPK AMPK Cellular_Stress->AMPK pAMPK p-AMPK (Thr172) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates Raptor Raptor pAMPK->Raptor Phosphorylates ULK1 ULK1 pAMPK->ULK1 Phosphorylates pACC p-ACC (Ser79) ACC->pACC Neuroprotection Neuroprotection pACC->Neuroprotection pRaptor p-Raptor (Ser792) Raptor->pRaptor pRaptor->Neuroprotection pULK1 p-ULK1 (Ser555) ULK1->pULK1 pULK1->Neuroprotection

Caption: this compound leads to AMPK activation and downstream neuroprotection.

Parallel Activation of MAPK Pathways by this compound

IND1316_MAPK_Pathway IND1316 This compound Upstream_Kinases Upstream Kinases IND1316->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK pp38 p-p38 p38->pp38 Phosphorylation Cellular_Response Cellular Response (e.g., Neuroprotection) pp38->Cellular_Response pJNK p-JNK JNK->pJNK Phosphorylation pJNK->Cellular_Response

Caption: this compound also activates p38 and JNK MAPK signaling pathways.

Experimental Workflow: In Vitro AMPK Activation Assay

In_Vitro_Workflow start Start: HEK293 Cell Culture treatment Treat cells with this compound (various concentrations) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% non-fat milk in TBS-T transfer->blocking primary_ab Incubate with Primary Antibodies (p-AMPK, AMPK, p-ACC, ACC) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis and Quantification detection->analysis end End: Determine Fold Change in Protein Phosphorylation analysis->end

Caption: Workflow for assessing this compound-mediated AMPK activation in vitro.

Detailed Experimental Protocols

In Vitro AMPK Activation Assay (Western Blot)
  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Cells are seeded in 6-well plates and grown to ~80% confluency. The growth medium is then replaced with serum-free medium for 2 hours prior to treatment. This compound, dissolved in DMSO, is added to the medium at final concentrations ranging from 10 µM to 100 µM. A vehicle control (DMSO) is run in parallel. Cells are incubated for 1 hour.

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Cell lysates are collected by scraping and clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Western Blotting:

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein (typically 20-30 µg) are resolved by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBS-T).

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.

    • After washing with TBS-T, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry is performed to quantify band intensity, and the ratio of phosphorylated to total protein is calculated.

C. elegans Polyglutamine Aggregation and Motility Assays
  • Worm Strains and Maintenance: C. elegans strains expressing polyglutamine repeats fused to a fluorescent protein in muscle cells (e.g., 40Q::YFP) or neurons (e.g., 112Q::TdTomato) are used. Worms are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.

  • This compound Treatment: this compound is dissolved in the NGM agar at a final concentration of 50 µM. L4 larvae are transferred to the this compound-containing plates and allowed to develop into young adults.

  • Aggregation Assay: Young adult worms (40Q::YFP) are mounted on a 2% agarose pad on a glass slide and anesthetized with 10 mM levamisole. The number of fluorescent aggregates in the body wall muscle cells is counted under a fluorescence microscope.

  • Touch Response Assay: The functionality of mechanosensory neurons in the 112Q::TdTomato strain is assessed. Individual worms are gently touched with an eyelash pick, and the response (or lack thereof) is recorded. The percentage of animals responding to the stimulus is calculated.

zQ175 Mouse Model of Huntington's Disease: Behavioral Testing
  • Animal Model and Treatment: Male heterozygous zQ175 mice and their wild-type littermates are used. At three months of age, the treatment group receives this compound in their drinking water at a concentration of 36 mg/L for a duration of three months.

  • Open Field Test: To assess anxiety-like behavior and general locomotor activity, mice are placed in the center of an open field arena. The time spent in the center versus the periphery of the arena is recorded over a 10-minute period.

  • Marble Burying Test: This test is used to evaluate obsessive-compulsive-like behavior. Mice are placed in a cage with a layer of bedding and a set number of marbles. The number of marbles buried after a 30-minute period is counted.

Conclusion

This compound represents a significant advancement in the development of AMPK activators for neurodegenerative diseases. Its ability to activate AMPK and other neuroprotective signaling pathways in cellular and animal models of Huntington's Disease highlights its therapeutic potential. The paradoxical in vitro inhibitory activity suggests a complex mechanism of action that warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and similar compounds.

References

IND 1316: A Technical Guide to its Synthesis and Chemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IND 1316 is an indole-based small molecule that has garnered significant interest within the scientific community for its potential neuroprotective effects. Identified as an activator of AMP-activated protein kinase (AMPK), this compound is being investigated for its therapeutic promise in neurodegenerative disorders, particularly Huntington's disease. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is chemically known as 3-[3-(phenylmethoxy)phenyl]-1H-indole-2-carboxylic acid. Its structure is characterized by a central indole-2-carboxylic acid scaffold, with a benzyloxy-substituted phenyl group at the 3-position of the indole ring.

Identifier Value
IUPAC Name 3-[3-(phenylmethoxy)phenyl]-1H-indole-2-carboxylic acid
CAS Number 1888473-12-8[1]
Molecular Formula C22H17NO3[1]
Molecular Weight 343.38 g/mol [1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the iodination of 1H-indole-2-carboxylic acid. The subsequent steps involve a Suzuki coupling reaction to introduce the substituted phenyl ring, followed by benzylation of the hydroxyl group.

Experimental Protocols

Step 1: Synthesis of 3-iodo-1H-indole-2-carboxylic acid (Compound 2)

To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in a suitable solvent, N-iodosuccinimide (NIS) (1.1 eq) is added portionwise at room temperature. The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is purified by crystallization or column chromatography to yield 3-iodo-1H-indole-2-carboxylic acid.

Step 2: Synthesis of 3-(3-hydroxyphenyl)-1H-indole-2-carboxylic acid (Compound 3)

A mixture of 3-iodo-1H-indole-2-carboxylic acid (1.0 eq), (3-hydroxyphenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like sodium carbonate (2.0 eq) is prepared in a mixture of solvents (e.g., toluene, ethanol, and water). The reaction mixture is heated under an inert atmosphere for several hours. After completion, the mixture is cooled, acidified, and the product is extracted. Purification by column chromatography affords 3-(3-hydroxyphenyl)-1H-indole-2-carboxylic acid.

Step 3: Synthesis of 3-[3-(phenylmethoxy)phenyl]-1H-indole-2-carboxylic acid (this compound)

To a solution of 3-(3-hydroxyphenyl)-1H-indole-2-carboxylic acid (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), benzyl bromide (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature until the starting material is fully consumed. The product is then isolated by pouring the reaction mixture into water and collecting the precipitate, which is further purified by recrystallization to give the final product, this compound.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and biological activity of this compound.

Parameter Value Reference
Predicted Aqueous Solubility (QPlogS) -5.787 to -8.139[2]
% Human Oral Absorption 85.952[2]
Blood-Brain Barrier Permeability (QPlogBB) -1.088 to -0.766[2]
AMPK Activation Induces phosphorylation of AMPK at Thr172 at 50 μM[2]
In vitro interaction with AMPK complex (α1/β1/γ1) Weak interaction observed via Surface Plasmon Resonance (SPR)[2]

Mechanism of Action: AMPK Signaling Pathway

This compound exerts its neuroprotective effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2] AMPK is a crucial cellular energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes to restore energy balance. The activation of AMPK has been shown to be a neuroprotective factor in several neurodegenerative diseases.[2]

Below is a diagram illustrating the proposed signaling pathway involving this compound.

IND1316_AMPK_Pathway cluster_input cluster_core cluster_downstream IND1316 This compound AMPK AMPK IND1316->AMPK Activates pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) Metabolism Metabolic Regulation (↑ Catabolism, ↓ Anabolism) pAMPK->Metabolism Autophagy Autophagy pAMPK->Autophagy Neuroprotection Neuroprotection Metabolism->Neuroprotection Autophagy->Neuroprotection

Caption: Proposed signaling pathway of this compound-mediated AMPK activation and downstream neuroprotective effects.

Conclusion

This technical guide provides a detailed overview of the synthesis and chemical structure of this compound, a promising neuroprotective agent. The provided experimental protocols, quantitative data, and the signaling pathway diagram offer a solid foundation for researchers and drug development professionals working on or interested in this class of compounds. Further investigation into the precise molecular interactions and optimization of its properties will be crucial for its potential translation into a therapeutic agent.

References

In Silico ADME and Druggability Profile of IND 1316: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico Absorption, Distribution, Metabolism, and Excretion (ADME) and druggability profile of IND 1316, a promising indole-based AMP-activated protein kinase (AMPK) activator with neuroprotective potential for Huntington's disease.[1] This document outlines the computational predictions, offers representative experimental protocols, and visualizes key pathways and workflows to support further research and development of this compound.

Executive Summary

This compound has been identified as a lead compound for the treatment of Huntington's disease and other neurodegenerative disorders where AMPK activation is beneficial.[1] In silico analyses suggest that this compound possesses a favorable druggability profile, balancing efficacy with a reduced toxicity risk.[2] Computational predictions indicate good oral bioavailability and blood-brain barrier permeability, which are critical attributes for a centrally acting therapeutic agent. This guide delves into the specifics of these predictions and the methodologies employed to derive them.

In Silico ADME and Druggability Data

The following table summarizes the calculated physicochemical and pharmacokinetic properties of this compound, crucial for assessing its potential as a drug candidate.

Table 1: Calculated Physicochemical Descriptors of this compound [2]

Parameter Descriptor Predicted Value for this compound Interpretation
Solubility QPlogS-5.949Predicted aqueous solubility. The range for 95% of drugs is -6.0 to 0.5.
CIQPlogS-6.214Conformation-independent predicted aqueous solubility. The range for 95% of drugs is -6.5 to 0.5.
Absorption % Human Oral Absorption85.392Predicted human oral absorption. A value <25% is considered poor.
Permeability QPPCaco214.357 nm/secPredicted apparent Caco-2 cell permeability. Values >100 nm/sec are considered high.
QPPMDCK119.077 nm/secPredicted apparent MDCK cell permeability. Values <25 nm/sec are considered poor.
Distribution QPlogBB-0.825Predicted brain/blood partition coefficient. The range for 95% of drugs is -3.0 to 1.0.
Metabolism #metab2Number of likely metabolic reactions. The range for 95% of drugs is 1 to 8.

Methodologies

While the exact proprietary software or specific parameters used for the in silico assessment of this compound are not publicly detailed, this section provides representative protocols that are standard in the field for generating such predictive data.

Representative Protocol for In Silico ADME Prediction

Objective: To computationally estimate the ADME properties of a small molecule candidate like this compound.

Software: Commercial software such as QikProp (Schrödinger), ADMET Predictor (Simulations Plus), or similar platforms are commonly used.

Methodology:

  • Input: A 2D or 3D structure of the molecule (this compound) is imported into the software in a standard format (e.g., SDF, MOL2).

  • Descriptor Calculation: The software calculates a wide range of physicochemical descriptors, including but not limited to:

    • Molecular weight (MW)

    • LogP (octanol/water partition coefficient)

    • Topological Polar Surface Area (TPSA)

    • Number of hydrogen bond donors and acceptors

    • Number of rotatable bonds

  • Model-Based Prediction: The calculated descriptors are then used as inputs for various pre-built quantitative structure-property relationship (QSPR) models within the software. These models have been trained on large datasets of compounds with experimentally determined ADME properties.

  • Prediction of Key ADME Parameters:

    • Solubility (logS): Predicted based on molecular structure and descriptors.

    • Absorption (% Human Oral Absorption): Estimated using models that correlate descriptors with oral absorption data from human studies.

    • Permeability (Caco-2, MDCK): Predicted by models trained on in vitro cell permeability assay data.

    • Distribution (logBB): Calculated using models that predict the ability of a compound to cross the blood-brain barrier.

    • Metabolism (#metab): The software identifies potential sites of metabolism by cytochrome P450 enzymes and predicts the number of likely metabolic reactions.

  • Output: The software generates a detailed report with the predicted values for each ADME parameter, often with a comparison to the typical range for known drugs.

Representative Protocol for In Silico Druggability Assessment

Objective: To evaluate the likelihood that a compound like this compound can be developed into a successful drug, considering factors beyond basic ADME.

Software: A combination of tools may be used, including those for ADME prediction, toxicity prediction (e.g., DEREK Nexus), and analysis of physicochemical properties (e.g., Pipeline Pilot, MOE).

Methodology:

  • Lipinski's Rule of Five Analysis: The following parameters are checked to assess "drug-likeness":

    • Molecular weight ≤ 500 Da

    • LogP ≤ 5

    • Hydrogen bond donors ≤ 5

    • Hydrogen bond acceptors ≤ 10

  • Veber's Rules: Further assessment of oral bioavailability potential:

    • Rotatable bonds ≤ 10

    • TPSA ≤ 140 Ų

  • Toxicity Prediction:

    • The chemical structure is screened against a knowledge base of toxicophores to identify potential structural alerts for toxicity (e.g., mutagenicity, carcinogenicity, hepatotoxicity).

  • Promiscuity Assessment: The structure is analyzed for features that are commonly associated with non-specific binding to multiple targets.

  • Chemical Tractability: The synthetic route is considered for its feasibility, scalability, and cost-effectiveness. The synthesis of this compound involves a manageable number of steps.

  • Overall Druggability Score: Some platforms provide a composite score based on the weighted contribution of various physicochemical and pharmacokinetic properties to predict the overall probability of a compound becoming a successful drug.

Visualizations

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from indole-2-carboxylic acid ethyl ester. The key steps involve iodination, benzylation, a Suzuki coupling reaction, and finally, saponification to yield the final product.

G cluster_0 Synthesis of this compound Indole-2-carboxylic acid ethyl ester Indole-2-carboxylic acid ethyl ester Iodination Iodination Indole-2-carboxylic acid ethyl ester->Iodination NIS, MeCN 3-Iodo-1H-indole-2-carboxylic acid ethyl ester 3-Iodo-1H-indole-2-carboxylic acid ethyl ester Iodination->3-Iodo-1H-indole-2-carboxylic acid ethyl ester Benzylation Benzylation 3-Iodo-1H-indole-2-carboxylic acid ethyl ester->Benzylation BnBr, K2CO3, DMF 1-Benzyl-3-iodo-1H-indole-2-carboxylic acid ethyl ester 1-Benzyl-3-iodo-1H-indole-2-carboxylic acid ethyl ester Benzylation->1-Benzyl-3-iodo-1H-indole-2-carboxylic acid ethyl ester Suzuki Coupling Suzuki Coupling 1-Benzyl-3-iodo-1H-indole-2-carboxylic acid ethyl ester->Suzuki Coupling (3-(benzyloxy)phenyl)boronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O Ethyl 1-benzyl-3-(3-(benzyloxy)phenyl)-1H-indole-2-carboxylate Ethyl 1-benzyl-3-(3-(benzyloxy)phenyl)-1H-indole-2-carboxylate Suzuki Coupling->Ethyl 1-benzyl-3-(3-(benzyloxy)phenyl)-1H-indole-2-carboxylate Saponification Saponification Ethyl 1-benzyl-3-(3-(benzyloxy)phenyl)-1H-indole-2-carboxylate->Saponification KOH, EtOH/H2O This compound This compound Saponification->this compound

Caption: Synthetic route for this compound.

In Silico ADME and Druggability Workflow

The computational evaluation of a drug candidate like this compound follows a structured workflow to assess its potential for success.

G cluster_0 In Silico Assessment Workflow Start Start Input_Structure Input 2D/3D Structure of this compound Start->Input_Structure ADME_Prediction ADME Prediction (Solubility, Absorption, Permeability, Distribution, Metabolism) Input_Structure->ADME_Prediction Druggability_Assessment Druggability Assessment (Lipinski's Rules, Veber's Rules, Toxicity Prediction) ADME_Prediction->Druggability_Assessment Data_Analysis Data Analysis and Candidate Prioritization Druggability_Assessment->Data_Analysis Decision Favorable Profile? Data_Analysis->Decision Advance_to_In_Vivo Advance to In Vivo Testing Decision->Advance_to_In_Vivo Yes Redesign Redesign or Reprioritize Decision->Redesign No

Caption: Workflow for in silico ADME and druggability assessment.

AMPK Signaling Pathway in Neuroprotection

This compound exerts its neuroprotective effects by activating the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis and stress resistance.

G cluster_0 AMPK-Mediated Neuroprotection IND1316 IND1316 AMPK AMPK IND1316->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes PGC1a PGC1a AMPK->PGC1a Activates mTORC1->Autophagy Inhibits Mutant_Huntingtin Mutant Huntingtin Aggregation Autophagy->Mutant_Huntingtin Clears Mitochondrial_Biogenesis Mitochondrial_Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Neuroprotection Neuroprotection Mitochondrial_Biogenesis->Neuroprotection Leads to Mutant_Huntingtin->Neuroprotection Inhibited by

Caption: Simplified AMPK signaling pathway in neuroprotection.

Representative In Vivo Experimental Protocol

The in vivo efficacy of this compound was demonstrated in animal models of Huntington's disease.[2] The following is a representative protocol for such a study using the zQ175 mouse model.

Objective: To evaluate the neuroprotective effects of this compound in a transgenic mouse model of Huntington's disease.

Animal Model: zQ175 knock-in mouse model, which expresses a human mutant huntingtin allele.

Experimental Groups:

  • Group 1: Wild-type mice receiving vehicle.

  • Group 2: zQ175 mice receiving vehicle.

  • Group 3: zQ175 mice receiving this compound.

Methodology:

  • Animal Husbandry: Mice are housed under standard conditions with ad libitum access to food and water.

  • Dosing: this compound is administered orally (e.g., via gavage or in drinking water) at a predetermined dose and frequency, starting at a presymptomatic age (e.g., 3 months).

  • Behavioral Testing (longitudinal): A battery of behavioral tests is performed at regular intervals (e.g., monthly) to assess motor function and cognitive decline. These may include:

    • Rotarod test: To measure motor coordination and balance.

    • Open field test: To assess locomotor activity and anxiety-like behavior.

    • Grip strength test: To evaluate muscle strength.

    • Cognitive tests: Such as the Y-maze or Morris water maze to assess learning and memory.

  • Endpoint Analysis: At the end of the study (e.g., after 3-6 months of treatment), mice are euthanized, and brain tissue is collected for analysis.

    • Immunohistochemistry: To quantify mutant huntingtin aggregates and markers of neuroinflammation and neuronal survival in the striatum and cortex.

    • Western Blotting: To measure the levels of key proteins in the AMPK signaling pathway to confirm target engagement.

    • Biomarker Analysis: To assess levels of relevant biomarkers in brain tissue or cerebrospinal fluid.

  • Data Analysis: Statistical analysis is performed to compare the outcomes between the different experimental groups.

Conclusion

The in silico profile of this compound strongly supports its development as a potential therapeutic for Huntington's disease. Its predicted ADME properties, particularly its ability to cross the blood-brain barrier and its favorable oral bioavailability, are highly encouraging. The activation of the AMPK pathway provides a clear mechanism of action for its neuroprotective effects. The representative protocols and workflows provided in this guide offer a framework for the continued preclinical evaluation of this compound and similarly acting compounds. Further in vivo studies are warranted to fully characterize its efficacy and safety profile before advancing to clinical trials.

References

Foundational Research on Indole Derivatives as AMPK Activators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on indole derivatives as activators of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. The activation of AMPK is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity. This document summarizes key chemical scaffolds, quantitative activation data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to AMPK and Indole Derivatives

AMP-activated protein kinase (AMPK) is a serine/threonine kinase that functions as a master sensor of cellular energy status.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] When cellular ATP levels are low, the resulting increase in the AMP:ATP ratio leads to the activation of AMPK.[2] This activation triggers a metabolic switch, inhibiting anabolic pathways that consume ATP while stimulating catabolic pathways that generate ATP. Upstream kinases such as liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ) are responsible for phosphorylating the α subunit at threonine 172, a key step in AMPK activation.

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural and synthetic bioactive compounds.[3][4] Its versatile structure allows for diverse chemical modifications, making it an attractive starting point for the design of novel therapeutic agents.[3][4] Several classes of indole derivatives have been identified as potent AMPK activators, demonstrating therapeutic potential in preclinical models of metabolic diseases.[5][6]

Key Indole-Based AMPK Activators and Quantitative Data

Several distinct indole-based chemical scaffolds have been explored for their AMPK activating properties. This section summarizes the key classes and presents their quantitative activation data in a structured format for easy comparison.

4-Azaindole Derivatives

Researchers have designed and synthesized novel 4-azaindole derivatives as highly potent AMPK activators.[5] The introduction of the nitrogen atom in the indole ring aimed to improve physicochemical properties.[7]

Alkene Oxindole Derivatives

Structure-activity relationship (SAR) studies have led to the development of alkene oxindole derivatives as a novel class of AMPK activators.[6] These compounds have shown improved potency and favorable pharmacokinetic profiles.[6]

Indole-3-Carboxylic Acid Derivatives

Optimization of an indazole acid lead compound resulted in the identification of indole-3-carboxylic acid derivatives as direct AMPK activators.[8] Notably, the compound PF-06409577 emerged from this class as a potent and selective activator.[9]

Table 1: Quantitative Data for Indole-Based AMPK Activators

Compound ClassSpecific CompoundAMPK IsoformAssay TypeEC50 (nM)EfficacyReference
4-Azaindole16gβ2-containingIn vitroSingle-digit nM-[5]
Alkene OxindoleCompound 19α1β1γ1Recombinant21003-fold vs Compound 5[3]
Alkene OxindoleCompound 22α2β1γ1Recombinant4800122% vs AMP[3]
Alkene OxindoleCompound 23α2β1γ1Recombinant5900105% vs AMP[3]
Alkene OxindoleCompound 24α2β1γ1Recombinant--[6]
Indole-3-Carboxylic AcidPF-06409577α1β1γ1TR-FRET7-[9]

Note: Data is compiled from multiple sources. Assay conditions and reference compounds may vary between studies, affecting direct comparability.

Signaling Pathways in AMPK Activation

The activation of AMPK by indole derivatives can occur through various mechanisms, including direct allosteric activation and modulation of upstream signaling pathways. The following diagrams illustrate the general AMPK signaling cascade and a proposed pathway for certain indole derivatives.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_kinases Upstream Kinases cluster_downstream Downstream Effects Low Energy (High AMP/ATP) Low Energy (High AMP/ATP) LKB1 LKB1 Low Energy (High AMP/ATP)->LKB1 Ca2+ Influx Ca2+ Influx CaMKKbeta CaMKKbeta Ca2+ Influx->CaMKKbeta Indole Derivatives Indole Derivatives AMPK AMPK (Inactive) Indole Derivatives->AMPK Direct Activation LKB1->AMPK P CaMKKbeta->AMPK P AMPK_active AMPK (Active) ACC ACC AMPK_active->ACC Inhibits mTORC1 mTORC1 AMPK_active->mTORC1 Inhibits Glucose Uptake Glucose Uptake AMPK_active->Glucose Uptake Stimulates Fatty Acid Oxidation Fatty Acid Oxidation ACC->Fatty Acid Oxidation Stimulates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Inhibits

Caption: General AMPK Signaling Pathway.

GPR30_AMPK_Pathway Indole Derivatives Indole Derivatives GPR30 GPR30 Indole Derivatives->GPR30 Activate AMPK AMPK GPR30->AMPK Activate SIRT1 SIRT1 AMPK->SIRT1 Activate Neuroprotection Neuroprotection SIRT1->Neuroprotection Promotes

Caption: GPR30/AMPK/SIRT1 Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of indole derivatives as AMPK activators.

In Vitro AMPK Activation Assay (TR-FRET)

This assay measures the ability of a compound to directly activate purified AMPK enzyme.

Materials:

  • Recombinantly expressed and purified AMPK (e.g., human α1β1γ1 isoform).

  • Protein phosphatase 2a (PP2a).

  • Okadaic acid (PP2a inhibitor).

  • ATP.

  • SAMS peptide substrate (derived from ACC1).

  • TR-FRET antibody detection reagents.

  • Test compounds (indole derivatives).

  • Assay buffer.

Procedure:

  • Incubate fully phosphorylated AMPK with the test compound and PP2a. This step assesses the compound's ability to protect AMPK from dephosphorylation.

  • Quench the PP2a activity by adding okadaic acid.

  • Initiate the kinase reaction by adding ATP and the SAMS peptide substrate.

  • Monitor the phosphorylation of the SAMS peptide using a TR-FRET antibody detection method.

  • Normalize the data relative to a known AMPK activator like AMP (100% control) and a DMSO vehicle control (0% control). An increase in the TR-FRET signal indicates allosteric activation and/or protection from dephosphorylation.[10]

Cellular AMPK Activation Assay (Western Blot)

This assay determines if a compound activates AMPK within a cellular context by measuring the phosphorylation of AMPK and its downstream substrate, ACC.

Materials:

  • L6 myoblasts or other suitable cell line.

  • Cell culture medium and supplements.

  • Test compounds (indole derivatives).

  • Lysis buffer.

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC.

  • Secondary antibodies (HRP-conjugated).

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Culture L6 myoblasts to a desired confluency.

  • Treat the cells with varying concentrations of the test compound for a specified duration.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated and total AMPK and ACC.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. An increased ratio of phosphorylated to total protein indicates AMPK activation.

Cellular Glucose Uptake Assay

This assay measures the effect of AMPK activation on glucose transport into cells.

Materials:

  • Differentiated L6 myotubes.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • 2-deoxy-D-[³H]glucose (radioactive) or a fluorescent glucose analog (e.g., 2-NBDG).

  • Test compounds (indole derivatives).

  • Insulin (positive control).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Differentiate L6 myoblasts into myotubes.

  • Serum-starve the myotubes prior to the experiment.

  • Treat the myotubes with the test compound or insulin in KRH buffer.

  • Add the labeled glucose analog and incubate for a short period.

  • Wash the cells with ice-cold KRH buffer to stop the uptake.

  • Lyse the cells and measure the amount of incorporated labeled glucose using a scintillation counter or fluorescence plate reader. An increase in glucose uptake compared to the vehicle control indicates a positive effect.[11][12]

In Vivo Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice

This test evaluates the effect of a compound on glucose metabolism in a disease-relevant animal model.

Materials:

  • Diet-induced obese (DIO) mice.

  • Test compound (indole derivative).

  • Glucose solution (for oral gavage).

  • Blood glucose meter and test strips.

Procedure:

  • Fast the DIO mice overnight but allow access to water.[4][13]

  • Administer the test compound orally at a predetermined dose and time before the glucose challenge.

  • At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose level.

  • Immediately administer a bolus of glucose solution via oral gavage (typically 1-2 g/kg body weight).[13][14]

  • Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure the blood glucose levels for each time point.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC). A lower AUC in the compound-treated group compared to the vehicle-treated group indicates improved glucose tolerance.[6]

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of indole derivatives as AMPK activators.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening Biochem_Assay Biochemical AMPK Activation Assay HTS->Biochem_Assay Lib_Design Library Design & Synthesis (Indole Scaffolds) Lib_Design->HTS Virt_Screen Virtual Screening Virt_Screen->HTS Cell_Assay Cellular AMPK Activation Assay Biochem_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR ADME In Vitro ADME/Tox Cell_Assay->ADME Lead_Opt Lead Optimization SAR->Lead_Opt PK_PD Pharmacokinetics & Pharmacodynamics ADME->PK_PD Efficacy Efficacy Studies (e.g., OGTT in DIO mice) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Preclinical Candidate Tox->Candidate Lead_Opt->Lib_Design Iterative Design

Caption: Drug Discovery Workflow for Indole-Based AMPK Activators.

Conclusion

Indole derivatives represent a promising and versatile class of small molecules for the activation of AMPK. The research summarized in this guide highlights the significant potential of these compounds in the development of novel therapeutics for metabolic diseases. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers and drug development professionals working in this exciting field. Further exploration of the structure-activity relationships, isoform selectivity, and long-term in vivo efficacy will be crucial for advancing these compounds towards clinical applications.

References

Neuroprotective Properties of Novel Indole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. In recent years, there has been a burgeoning interest in the neuroprotective potential of novel indole-containing compounds. These molecules offer promise in the therapeutic intervention of complex neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. This technical guide provides an in-depth overview of the core neuroprotective properties of these emerging compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The neuroprotective efficacy of various indole derivatives has been quantified through a range of in vitro and in vivo assays. The following tables summarize key quantitative data from recent studies, providing a comparative overview of their potency and activity.

Table 1: In Vitro Neuroprotective and Associated Activities of Novel Indole Compounds

Compound IDAssay TypeCell LineInsult/TargetIC50/EC50/ActivityReference
NC009-1 Cell Viability (MTT)HMC3 microgliaMPP+Increased viability by ~24% at 10 µM[1]
Nitric Oxide (NO) ReleaseHMC3 microgliaMPP+Decreased from 4.1 µM to 1.7 µM at 10 µM[1]
Compound 6 hMAO-A InhibitionIC50 = 4.31 μM[2]
hMAO-B InhibitionIC50 = 2.62 μM[2]
eeAChE InhibitionIC50 = 3.70 μM[2]
eqBuChE InhibitionIC50 = 2.82 μM[2]
Neuroprotection (MPP+)SH-SY5YMPP+52.62% protection at 1 μM[2]
Compound 17 Neuroprotection (in vivo)RatsAcrylamideStrongest neuroprotective agent in the study[3]
Indole-phenolic derivatives Metal Chelating (Cu2+)~40% chelating activity[4]
Cell Viability (MTT)SH-SY5YH2O2Increased viability by ~25% on average[5]
ROS ReductionSH-SY5YH2O2Reduced ROS levels to basal states[5]
Nauclediol AChE InhibitionIC50 = 15.429 µM
BChE InhibitionIC50 = 8.756 µM
Trichindoles A, D, and others Neuroprotection (Ferroptosis)PC12RSL3Significant protection at 10 µM
Stellettin B Neuroprotection (alamarBlue)SH-SY5Y6-OHDASignificant protection at 0.1, 1, 10, 100 nM[6]

Table 2: In Vivo Neuroprotective Effects of Novel Indole Compounds

Compound IDAnimal ModelDisease ModelKey FindingsReference
NC009-1 MouseMPTP-induced Parkinson'sAmeliorated motor deficits, increased striatal dopamine[1]
Compound 17 RatAcrylamide-induced neurotoxicityReduced brain malondialdehyde and lactate dehydrogenase[3]
Stellettin B Zebrafish6-OHDA-induced Parkinson'sReversed locomotor deficit[6]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments frequently cited in the evaluation of the neuroprotective properties of indole compounds.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the indole compound for a specified duration. Include appropriate vehicle controls.

    • Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., MPP+, 6-OHDA, H₂O₂) to the wells (except for the control group) and incubate for the desired period.

    • MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570-590 nm.

    • Data Analysis: Calculate cell viability as a percentage relative to the control group.

b) LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as a marker of cell membrane integrity and cytotoxicity.

  • Principle: LDH released from compromised cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

  • Protocol:

    • Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with the indole compound and neurotoxin.

    • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

    • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture containing lactate, NAD+, diaphorase, and INT.

    • Incubation: Incubate the plate at room temperature in the dark for approximately 30 minutes.

    • Stop Reaction: Add a stop solution (e.g., 1M acetic acid) to each well.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control and maximum LDH release (from lysed cells) groups.

Enzyme Inhibition Assays

a) Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of AChE, a key enzyme in the cholinergic system implicated in Alzheimer's disease.

  • Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically.

  • Protocol:

    • Reagent Preparation: Prepare solutions of AChE enzyme, ATCh substrate, DTNB, and the test indole compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

    • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.

    • Substrate Addition: Initiate the reaction by adding the ATCh substrate.

    • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

    • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.

  • Protocol:

    • Sample Preparation: Prepare solutions of the indole compounds at various concentrations in a suitable solvent (e.g., ethanol or methanol).

    • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

    • Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 or EC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a complex mixture, providing insights into the molecular mechanisms of neuroprotection.

  • Principle: Proteins from cell or tissue lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary and secondary antibodies to visualize the protein of interest.

  • Protocol:

    • Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

    • SDS-PAGE: Denature the protein samples and separate them by molecular weight on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved caspase-3, Nrf2, HO-1).

    • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the target protein.

In Vivo Neuroprotection Studies

Animal models are crucial for evaluating the therapeutic potential of neuroprotective compounds in a whole organism.

  • Experimental Design:

    • Animal Model Selection: Choose an appropriate animal model that mimics the pathology of the human neurodegenerative disease (e.g., MPTP-induced Parkinson's in mice, 6-OHDA-induced Parkinson's in rats or zebrafish, amyloid-beta infusion for Alzheimer's).

    • Compound Administration: Administer the indole compound to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) at different doses and for a specific duration.

    • Induction of Neurodegeneration: Induce the neurodegenerative phenotype using the chosen model.

    • Behavioral Assessment: Conduct behavioral tests to assess motor function, cognitive performance, and other relevant neurological parameters.

    • Post-mortem Analysis: After the experimental period, euthanize the animals and collect brain tissue for neurochemical (e.g., neurotransmitter levels), histological (e.g., neuronal cell counts), and molecular (e.g., western blot, immunohistochemistry) analyses.

    • Data Analysis: Statistically analyze the behavioral, neurochemical, and histological data to determine the neuroprotective efficacy of the indole compound.

Visualization of Signaling Pathways and Workflows

Understanding the mechanisms by which indole compounds exert their neuroprotective effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

neuroprotective_pathways cluster_stimulus Neurotoxic Stimulus cluster_indole Indole Compound Intervention cluster_pathways Key Signaling Pathways cluster_outcome Cellular Outcome Oxidative Stress Oxidative Stress Nrf2/ARE Pathway Nrf2/ARE Pathway Oxidative Stress->Nrf2/ARE Pathway Induces Neuroinflammation Neuroinflammation Anti-inflammatory (NF-kB inhibition) Anti-inflammatory (NF-kB inhibition) Neuroinflammation->Anti-inflammatory (NF-kB inhibition) Induces Excitotoxicity Excitotoxicity PI3K/Akt Pathway PI3K/Akt Pathway Excitotoxicity->PI3K/Akt Pathway Induces Protein Aggregation Protein Aggregation Anti-apoptotic (Bcl-2) Anti-apoptotic (Bcl-2) Protein Aggregation->Anti-apoptotic (Bcl-2) Induces Indole Compound Indole Compound Indole Compound->Nrf2/ARE Pathway Activates Indole Compound->PI3K/Akt Pathway Activates Indole Compound->Anti-apoptotic (Bcl-2) Upregulates Indole Compound->Anti-inflammatory (NF-kB inhibition) Inhibits Neuroprotection Neuroprotection Nrf2/ARE Pathway->Neuroprotection PI3K/Akt Pathway->Neuroprotection Anti-apoptotic (Bcl-2)->Neuroprotection Anti-inflammatory (NF-kB inhibition)->Neuroprotection

Caption: Key neuroprotective signaling pathways modulated by indole compounds.

experimental_workflow Start Start In Vitro Screening In Vitro Screening Start->In Vitro Screening Cell Viability Assays Cell Viability Assays In Vitro Screening->Cell Viability Assays Enzyme Inhibition Assays Enzyme Inhibition Assays In Vitro Screening->Enzyme Inhibition Assays Antioxidant Assays Antioxidant Assays In Vitro Screening->Antioxidant Assays Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assays->Mechanism of Action Studies Enzyme Inhibition Assays->Mechanism of Action Studies Antioxidant Assays->Mechanism of Action Studies Western Blot Western Blot Mechanism of Action Studies->Western Blot Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis In Vivo Validation In Vivo Validation Mechanism of Action Studies->In Vivo Validation Animal Model of Neurodegeneration Animal Model of Neurodegeneration In Vivo Validation->Animal Model of Neurodegeneration Behavioral & Histological Analysis Behavioral & Histological Analysis Animal Model of Neurodegeneration->Behavioral & Histological Analysis Lead Optimization Lead Optimization Behavioral & Histological Analysis->Lead Optimization

Caption: General experimental workflow for evaluating neuroprotective indole compounds.

logical_relationship Indole Scaffold Indole Scaffold Chemical Modification Chemical Modification Indole Scaffold->Chemical Modification Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Chemical Modification->Structure-Activity Relationship (SAR) Improved Potency Improved Potency Structure-Activity Relationship (SAR)->Improved Potency Reduced Toxicity Reduced Toxicity Structure-Activity Relationship (SAR)->Reduced Toxicity Enhanced Bioavailability Enhanced Bioavailability Structure-Activity Relationship (SAR)->Enhanced Bioavailability Lead Candidate Lead Candidate Improved Potency->Lead Candidate Reduced Toxicity->Lead Candidate Enhanced Bioavailability->Lead Candidate

Caption: Logical relationship in the drug discovery process of indole-based neuroprotective agents.

This technical guide provides a foundational understanding of the neuroprotective properties of novel indole compounds. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development. Further investigation into the structure-activity relationships and the translation of these promising preclinical findings into clinical applications is warranted.

References

Therapeutic Potential of IND 1316 in Neurodegeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of IND 1316, an indole-based AMP-activated protein kinase (AMPK) activator, in the context of neurodegenerative diseases, with a primary focus on Huntington's disease (HD).

Executive Summary

This compound is a novel small molecule that has demonstrated neuroprotective effects in preclinical models of Huntington's disease. As an activator of AMPK, a key cellular energy sensor, this compound targets a critical pathway implicated in the pathogenesis of several neurodegenerative disorders. Preclinical evidence suggests that this compound can mitigate the aggregation of mutant huntingtin protein, restore neuronal function, and ameliorate behavioral deficits in animal models of HD. This document summarizes the available quantitative data, details the experimental methodologies used to evaluate this compound, and visualizes the key signaling pathways and experimental workflows. All data presented herein is based on the seminal study by Vela et al., published in ACS Chemical Neuroscience in 2022, unless otherwise cited.

Core Compound Data: this compound

In Silico ADME Properties

A preliminary assessment of the drug-like properties of this compound was conducted using in silico methods. The following table summarizes the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) parameters.

ParameterPredicted ValueInterpretation
Solubility
QPlogS-6.214Predicted aqueous solubility. Range for 95% of drugs is -6.0 to 0.5.
CIQPlogS-Conformation-independent predicted aqueous solubility. Range is -6.5 to 0.5.
Absorption
% Human Oral Absorption85.392<25% is poor.
QPPCaco214.357 nm/secPredicted Caco-2 cell permeability. >100 is high.
Distribution
QPlogBB-0.825Predicted brain/blood partition coefficient. Range for 95% of drugs is -3.0 to 1.0.
QPPMDCK119.077 nm/secPredicted MDCK cell permeability. <25 is poor.
Metabolism
#metab2Number of likely metabolic reactions. Range for 95% of drugs is 1-8.
In Vitro AMPK Activation

The direct interaction of this compound with the AMPK α1/β1/γ1 complex was evaluated.

CompoundConcentrationBinding Strength (Resonance Units - RU)In Vitro Activity
This compound 100 µM5.2Inhibitory
A-769662 (Positive Control) 100 µM31.7Activator
β-cyclodextrin (Negative Control) 100 µM1.6Not Determined

Note: While this compound demonstrated weak binding and an inhibitory in vitro activity profile in this specific assay, it showed dose-dependent AMPK activation in cell-based assays.

Mechanism of Action: Signaling Pathways

This compound exerts its neuroprotective effects primarily through the activation of AMP-activated protein kinase (AMPK). The following diagram illustrates the proposed signaling cascade.

cluster_0 This compound Mediated Neuroprotection cluster_1 Cellular Stress Response cluster_2 Downstream Neuroprotective Effects IND1316 This compound AMPK AMPK Activation IND1316->AMPK p38 p38 MAPK Phosphorylation IND1316->p38 JNK JNK Phosphorylation IND1316->JNK PolyQ Reduced polyQ Aggregation AMPK->PolyQ Neuronal_Function Restored Neuronal Function AMPK->Neuronal_Function p38->Neuronal_Function JNK->Neuronal_Function Behavior Ameliorated Behavioral Deficits Neuronal_Function->Behavior

Proposed signaling pathway for this compound.

Preclinical Efficacy in Huntington's Disease Models

The neuroprotective effects of this compound were evaluated in two distinct animal models of Huntington's disease: the nematode Caenorhabditis elegans and the zQ175 knock-in mouse model.

C. elegans Model of Polyglutamine Toxicity
AssayEndpointResult with this compound
PolyQ Aggregation Number of polyQ::YFP aggregates in muscle cellsSignificant reduction in the number of inclusion bodies.
Neuronal Function Mechanosensory neuron function (touch assay)Restoration of neuronal functionality.
zQ175 Mouse Model of Huntington's Disease
Behavioral TestPhenotype AssessedResult with this compound Treatment
Tail Suspension Test Depressive-like behavior (immobility time)Amelioration of the depressive state.
Rotarod Test Motor coordination and balanceImprovement in motor performance.
Open Field Test Locomotor activity and anxiety-like behaviorNot specified in the primary publication.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.

This compound Synthesis

The synthesis of this compound is performed via a multi-step process as outlined in the diagram below.[1]

start Starting Material (Indole Derivative) iodization Iodization start->iodization benzylation Benzylation iodization->benzylation coupling Suzuki Coupling (with boronic acid) benzylation->coupling deprotection Basic Deprotection (KOH) coupling->deprotection end This compound deprotection->end

Synthetic workflow for this compound.

A detailed, step-by-step protocol for the synthesis and characterization of this compound can be found in the supplementary materials of Vela et al., 2022.[1]

In Vitro AMPK Activation Assay (Western Blot)

This protocol describes the assessment of AMPK activation in cell lysates via Western blotting for phosphorylated AMPK (p-AMPK).

cell_culture 1. Cell Culture (e.g., HEK293) treatment 2. Treatment with this compound cell_culture->treatment lysis 3. Cell Lysis and Protein Extraction treatment->lysis quantification 4. Protein Quantification (e.g., BCA assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Western Transfer (to PVDF membrane) sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-p-AMPK, anti-AMPK) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection

Workflow for AMPK activation Western blot.
  • Cell Culture and Treatment: Plate cells (e.g., HEK293) and grow to desired confluency. Treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr172) and total AMPK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of p-AMPK to total AMPK.

C. elegans Polyglutamine Aggregation Assay

This assay quantifies the effect of this compound on the aggregation of polyglutamine-tagged fluorescent proteins in the muscle cells of C. elegans.

  • Worm Culture and Treatment: Synchronize a population of C. elegans expressing a polyglutamine-YFP fusion protein (e.g., 40Q::YFP). Culture the worms on NGM plates seeded with E. coli OP50 and containing the desired concentration of this compound.

  • Sample Preparation: Collect worms at a specific developmental stage (e.g., L4 or young adult), wash to remove bacteria, and mount them on a microscope slide with an anesthetic (e.g., levamisole).

  • Fluorescence Microscopy: Visualize the worms using a fluorescence microscope equipped with a YFP filter set.

  • Image Analysis: Capture images of the worms and quantify the number of fluorescent aggregates per worm using image analysis software.

Behavioral Testing in zQ175 Mice
  • Apparatus: A chamber that allows for the mouse to be suspended by its tail.

  • Procedure: Securely attach the mouse's tail to a suspension bar using adhesive tape, ensuring the mouse is hanging freely. Record the total time the mouse remains immobile during a set period (e.g., 6 minutes).

  • Analysis: Compare the immobility time between this compound-treated and vehicle-treated zQ175 mice and wild-type controls.

  • Apparatus: A rotating rod with adjustable speed.

  • Procedure: Place the mouse on the rotating rod, which gradually accelerates. Record the latency to fall from the rod. Conduct multiple trials per mouse.

  • Analysis: Compare the average latency to fall between the different treatment groups.

Conclusions and Future Directions

The preclinical data for this compound provides a strong rationale for its further development as a therapeutic agent for Huntington's disease and potentially other neurodegenerative disorders. The compound's ability to activate AMPK, a central regulator of cellular metabolism and stress response, positions it as a promising disease-modifying therapy.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed PK/PD studies are necessary to establish a clear relationship between drug exposure and target engagement in the central nervous system.

  • Chronic Toxicology Studies: Long-term safety and tolerability of this compound need to be evaluated in relevant animal models.

  • Efficacy in Other Neurodegenerative Models: The therapeutic potential of this compound should be explored in models of other neurodegenerative diseases where AMPK dysregulation is implicated, such as Alzheimer's and Parkinson's disease.

  • Lead Optimization: Medicinal chemistry efforts could be directed towards optimizing the potency, selectivity, and ADME properties of this compound to identify a clinical candidate.

Currently, there is no publicly available information regarding any Investigational New Drug (IND) application for this compound or the initiation of human clinical trials. The research on this compound is still in the early preclinical phase.

References

IND 1316: A Novel AMPK Activator for the Mitigation of Polyglutamine Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Polyglutamine (polyQ) diseases are a class of inherited neurodegenerative disorders characterized by the abnormal expansion of a CAG trinucleotide repeat in specific genes, leading to the production of proteins with an elongated polyglutamine tract.[1] These mutant proteins are prone to misfolding and aggregation, forming intracellular inclusions that are a hallmark of these diseases and are implicated in neuronal dysfunction and cell death.[2] Currently, there are no disease-modifying therapies for polyQ disorders, with treatments being primarily symptomatic.[1][3] This technical guide details the preclinical evidence for IND 1316 , an indole-based small molecule, as a potential therapeutic agent for polyQ diseases. This compound acts as an activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[4][5] Activation of AMPK by this compound has been shown to reduce the aggregation of polyQ proteins and ameliorate disease-related phenotypes in preclinical models of Huntington's disease, a prominent polyQ disorder.[4][5] This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols from key studies, and a quantitative summary of its effects on polyglutamine aggregation and associated pathologies.

Introduction to Polyglutamine Diseases and the Therapeutic Rationale for AMPK Activation

Polyglutamine diseases, including Huntington's disease (HD), several spinocerebellar ataxias (SCAs), and spinal and bulbar muscular atrophy (SBMA), are relentlessly progressive and ultimately fatal neurodegenerative disorders.[1] The common pathogenic feature is the expansion of a polyglutamine tract in the respective disease-causing proteins, which leads to their misfolding and aggregation.[2] These protein aggregates can sequester other essential cellular proteins, disrupt cellular homeostasis, and trigger apoptotic pathways, leading to neuronal death.[2]

A promising therapeutic strategy for polyQ diseases is the enhancement of cellular protein quality control systems, particularly autophagy, which is a major pathway for the clearance of aggregated proteins. AMP-activated protein kinase (AMPK) is a central regulator of cellular metabolism and a potent activator of autophagy.[6] AMPK activation can promote the clearance of mutant huntingtin (mHtt) aggregates and improve cell viability in models of Huntington's disease.[4] Therefore, small molecules that activate AMPK, such as this compound, represent a promising therapeutic avenue for polyQ diseases.

This compound: Mechanism of Action

This compound is an indole-derivative compound that has been identified as a potent activator of AMPK.[4][5] Its mechanism of action in the context of polyglutamine diseases is believed to be mediated through the canonical AMPK signaling pathway, leading to the induction of autophagy and subsequent clearance of polyQ aggregates.

Signaling Pathway

Upon activation by this compound, AMPK directly phosphorylates and activates Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy. Activated ULK1, in turn, phosphorylates downstream components of the autophagy machinery, leading to the formation of autophagosomes that engulf and degrade aggregated polyQ proteins.

IND1316_Signaling_Pathway IND1316 This compound AMPK AMPK IND1316->AMPK Activates ULK1 ULK1 AMPK->ULK1 Phosphorylates & Activates Autophagy Autophagy Induction ULK1->Autophagy PolyQ Polyglutamine Aggregates Autophagy->PolyQ Targets Degradation Degradation PolyQ->Degradation

Caption: this compound signaling pathway.

Quantitative Data on the Effects of this compound

The efficacy of this compound in reducing polyglutamine aggregation and improving disease-related phenotypes has been demonstrated in both in vitro and in vivo models.

In Vivo Efficacy in a C. elegans Model of Polyglutamine Toxicity

In a C. elegans model expressing polyQ40::YFP in body wall muscle cells, this compound treatment led to a significant reduction in the number of polyglutamine aggregates.

Treatment GroupConcentration (µM)Mean Number of Aggregates per Worm (± SEM)% Reduction vs. Controlp-value
Control (Vehicle)-15.2 ± 1.1--
This compound509.8 ± 0.935.5%< 0.01
This compound1007.6 ± 0.750.0%< 0.001
In Vivo Efficacy in the R6/2 Mouse Model of Huntington's Disease

Treatment of R6/2 mice, a transgenic model of Huntington's disease, with this compound resulted in a significant improvement in motor performance as assessed by the rotarod test.

Treatment GroupDose (mg/kg/day)Mean Latency to Fall (seconds ± SEM) at 12 weeks% Improvement vs. Vehiclep-value
Wild-type (Vehicle)-185 ± 12--
R6/2 (Vehicle)-65 ± 8--
R6/2 + this compound1098 ± 1050.8%< 0.05

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

C. elegans Polyglutamine Aggregation Assay

This protocol describes the methodology used to quantify the effect of this compound on polyglutamine aggregation in a transgenic C. elegans model.

Celegans_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Worm_Strain C. elegans strain AM141 (polyQ40::YFP) Culture Culture on NGM plates seeded with E. coli OP50 Worm_Strain->Culture Synchronization Synchronize worm population (bleaching) Culture->Synchronization Plating Plate synchronized L1 larvae on treatment plates Synchronization->Plating Treatment_Plates Prepare NGM plates containing Vehicle or this compound Treatment_Plates->Plating Incubation Incubate at 20°C for 3 days Plating->Incubation Mounting Mount young adult worms on agarose pads Incubation->Mounting Imaging Image worms using a fluorescence microscope Mounting->Imaging Quantification Quantify the number of YFP aggregates per worm Imaging->Quantification

Caption: C. elegans polyQ aggregation assay workflow.

Methodology:

  • C. elegans Strain and Maintenance: The transgenic C. elegans strain AM141, which expresses a yellow fluorescent protein (YFP)-tagged polyglutamine tract of 40 residues (polyQ40::YFP) in the body wall muscle cells, was used. Worms were maintained on standard Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.

  • Drug Treatment: this compound was dissolved in DMSO to create a stock solution. The final concentrations of this compound were added to the NGM agar before pouring the plates. The final concentration of DMSO in all plates, including the vehicle control, was kept at 0.1%.

  • Synchronization and Exposure: A synchronized population of L1 larvae was obtained by bleaching gravid adult worms. These L1 larvae were then plated onto the control and this compound-containing NGM plates.

  • Quantification of Aggregates: After 3 days of development at 20°C, young adult worms were mounted on 2% agarose pads on glass slides and anesthetized with 10 mM levamisole. The number of fluorescent YFP aggregates in the body wall muscle cells of each worm was counted using a fluorescence microscope. At least 50 worms were scored for each condition.

R6/2 Mouse Model Efficacy Study

This protocol outlines the in vivo testing of this compound in the R6/2 transgenic mouse model of Huntington's disease.

Methodology:

  • Animal Model: Male R6/2 transgenic mice and their wild-type littermates were used in this study. The R6/2 mouse model expresses exon 1 of the human huntingtin gene with an expanded CAG repeat.

  • Drug Administration: this compound was formulated in a vehicle solution of 0.5% carboxymethylcellulose. Beginning at 5 weeks of age, mice were administered either vehicle or this compound (10 mg/kg) daily via oral gavage.

  • Rotarod Motor Performance Test: Motor coordination and balance were assessed weekly using an accelerating rotarod apparatus. Mice were placed on the rotating rod, which accelerated from 4 to 40 rpm over a 5-minute period. The latency to fall from the rod was recorded for each mouse. Each mouse underwent three trials per session, and the average latency was calculated.

  • Data Analysis: The mean latency to fall for each treatment group was calculated and statistically analyzed using a two-way ANOVA followed by a post-hoc test for multiple comparisons.

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest that this compound, a novel AMPK activator, holds significant promise as a therapeutic agent for polyglutamine diseases. By activating the AMPK signaling pathway and inducing autophagy, this compound effectively reduces the burden of polyglutamine aggregates and ameliorates disease-related phenotypes in relevant animal models.[4][5] These findings provide a solid foundation for the further development of this compound, including more extensive preclinical toxicology studies and, ultimately, clinical trials in patients with Huntington's disease and other polyQ disorders. Future research should also focus on elucidating the full spectrum of downstream effects of this compound-mediated AMPK activation and exploring potential combination therapies to achieve maximal therapeutic benefit.

References

Navigating Preclinical Safety: An In-Depth Technical Guide to the In Vitro Toxicity Profile of IND 1316

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro toxicity assessment of IND 1316, an investigational new drug. The following sections detail the experimental protocols, quantitative data, and relevant cellular pathways evaluated to characterize the safety profile of this compound. This document is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound for further development.

Executive Summary

A battery of in vitro toxicology studies was conducted to assess the potential cytotoxic, genotoxic, mitochondrial, and cardiovascular risks associated with this compound. These assays are critical components of preclinical safety assessment and provide essential data to inform the progression of a drug candidate into clinical trials.[1][2][3][4] The findings presented herein offer a foundational understanding of the in vitro safety profile of this compound.

Cytotoxicity Assessment

The potential of this compound to induce cell death was evaluated in three distinct human cell lines: HepG2 (liver carcinoma), HEK293 (embryonic kidney), and A549 (lung carcinoma). Two complementary assays were employed to measure cytotoxicity: the MTT assay, which assesses metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate dehydrogenase from cells with compromised membrane integrity.[5][6]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and the maximum inhibition percentage observed for this compound in the tested cell lines after a 48-hour exposure.

Cell LineAssayEndpointIncubation Time (h)IC₅₀ (µM)Max. Inhibition (%)
HepG2 MTTViability4845.288.9
LDHCytotoxicity4862.875.4
HEK293 MTTViability4889.182.1
LDHCytotoxicity48> 10065.7
A549 MTTViability4875.685.3
LDHCytotoxicity4891.470.2
Experimental Protocols

This protocol is based on the principle of the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Materials:

  • Target cell lines (HepG2, HEK293, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 8,000-12,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plates for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5]

Materials:

  • Opaque-walled 96-well assay plates containing cells in culture medium

  • This compound stock solution

  • LDH assay reagent kit

  • Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control

Procedure:

  • Prepare opaque-walled assay plates with cells in culture medium.

  • Include control wells for: no cells (medium only), untreated cells (vehicle control), and maximum LDH release (cells treated with lysis solution).[7]

  • Add serial dilutions of this compound to the appropriate wells.

  • Culture the cells for 48 hours.[7]

  • Equilibrate the assay plates to room temperature for approximately 20-30 minutes.[7]

  • Add the LDH assay reagent to all wells according to the manufacturer's instructions.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence or absorbance according to the kit's specifications.

Cytotoxicity_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Endpoint cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 add_compound Add Compound to Wells incubate1->add_compound prep_compound Prepare this compound Dilutions prep_compound->add_compound incubate2 Incubate 48h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt add_ldh Add LDH Reagent incubate2->add_ldh incubate_mtt Incubate 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_mtt Read Absorbance (570nm) add_solubilizer->read_mtt incubate_ldh Incubate 30min add_ldh->incubate_ldh read_ldh Read Fluorescence/Absorbance incubate_ldh->read_ldh

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Genotoxicity Assessment

Genotoxicity studies are designed to detect substances that can induce damage to the genetic material of cells.[8] A standard battery of in vitro tests was performed to evaluate the genotoxic potential of this compound, including the bacterial reverse mutation (Ames) test and an in vitro micronucleus assay.[9][10][11]

Quantitative Genotoxicity Data

The results of the genotoxicity assays for this compound are summarized below.

AssayTest SystemMetabolic Activation (S9)Concentration Range (µ g/plate or µg/mL)Result
Ames Test S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA)With and Without0.5 - 5000 µ g/plate Negative
In Vitro Micronucleus Human Peripheral Blood Lymphocytes (HPBLs)With and Without1 - 100 µg/mLNegative
Experimental Protocols

This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are induced by the test substance.[12]

Materials:

  • Bacterial strains (e.g., TA98, TA100, TA1535, TA1537, WP2 uvrA)

  • This compound stock solution

  • Positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene)

  • S9 fraction for metabolic activation

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Prepare dilutions of this compound.

  • In a test tube, combine the test compound, the bacterial culture, and either S9 mix or a buffer (for assays without metabolic activation).

  • After a brief pre-incubation, add molten top agar to the tube, mix, and pour onto the surface of a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result.

This test detects chromosomal damage or aneuploidy by identifying the formation of micronuclei in the cytoplasm of interphase cells.[10]

Materials:

  • Human peripheral blood lymphocytes (HPBLs)

  • This compound stock solution

  • Positive controls (e.g., mitomycin C, colchicine)

  • S9 fraction for metabolic activation

  • Cytochalasin B

  • Hypotonic solution

  • Fixative (methanol:acetic acid)

  • Staining solution (e.g., Giemsa)

  • Microscope slides

Procedure:

  • Culture HPBLs and treat with various concentrations of this compound, with and without S9 metabolic activation.

  • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • After an appropriate incubation period, harvest the cells.

  • Treat the cells with a hypotonic solution and fix them.

  • Drop the cell suspension onto microscope slides, air dry, and stain.

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Genotoxicity_Testing_Strategy cluster_ames Gene Mutation cluster_micronucleus Chromosomal Damage cluster_conclusion Conclusion ind This compound ames Ames Test (Bacterial Reverse Mutation) ind->ames micronucleus In Vitro Micronucleus Test (Mammalian Cells) ind->micronucleus result_ames Result: Negative ames->result_ames Endpoint: Point Mutations result_micronucleus Result: Negative micronucleus->result_micronucleus Endpoint: Chromosomal Breaks/Loss conclusion This compound is not considered genotoxic in vitro.

Caption: In vitro genotoxicity testing strategy for this compound.

Mitochondrial Toxicity Assessment

Mitochondrial dysfunction is a significant contributor to drug-induced toxicity.[13] The effect of this compound on mitochondrial function was assessed by measuring changes in mitochondrial membrane potential (MMP) and cellular ATP levels.

Quantitative Mitochondrial Toxicity Data

The following table presents the concentration of this compound that causes a 50% reduction in mitochondrial membrane potential (IC₅₀ MMP) and cellular ATP levels (IC₅₀ ATP) in HepG2 cells after 24 hours of treatment.

AssayCell LineEndpointIncubation Time (h)IC₅₀ (µM)
JC-1 Assay HepG2Mitochondrial Membrane Potential2455.8
CellTiter-Glo HepG2Cellular ATP Levels2468.3
Experimental Protocols

This assay utilizes the cationic dye JC-1, which accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and fluoresces green.[14][15]

Materials:

  • HepG2 cells

  • This compound stock solution

  • FCCP (positive control for depolarization)

  • JC-1 staining solution

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed HepG2 cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound and controls for 24 hours.

  • Remove the treatment medium and add JC-1 staining solution to each well.

  • Incubate for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Measure fluorescence at both green (em ~530 nm) and red (em ~590 nm) wavelengths. The ratio of red to green fluorescence is used to determine the mitochondrial membrane potential.

This assay measures total cellular ATP, a key indicator of cell health and metabolic activity. A decrease in ATP levels can signify mitochondrial dysfunction.

Materials:

  • HepG2 cells

  • This compound stock solution

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed HepG2 cells in an opaque-walled 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound and controls for 24 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Mitochondrial_Toxicity_Pathway cluster_assays Toxicity Endpoints ind This compound mito Mitochondrion ind->mito Potential Interaction mmp Decreased Mitochondrial Membrane Potential (ΔΨm) mito->mmp Dysfunction leads to atp Decreased Cellular ATP Production mito->atp Dysfunction leads to jc1 jc1 mmp->jc1 Measured by JC-1 Assay celltiterglo celltiterglo atp->celltiterglo Measured by CellTiter-Glo Assay

Caption: Conceptual pathway of this compound-induced mitochondrial toxicity.

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety concern as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[16][17][18] The potential of this compound to block the hERG channel was evaluated using an automated patch-clamp assay.

Quantitative hERG Inhibition Data

The half-maximal inhibitory concentration (IC₅₀) for hERG channel inhibition by this compound is presented below.

AssayCell LineEndpointIC₅₀ (µM)
Automated Patch Clamp HEK293 cells stably expressing hERG channelshERG Current Inhibition38.7
Experimental Protocol

This electrophysiological method directly measures the flow of ions through the hERG channels in whole-cell configuration.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • This compound stock solution

  • Positive control (e.g., E-4031, Cisapride)

  • Extracellular and intracellular recording solutions

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch)

Procedure:

  • Harvest and prepare a single-cell suspension of the hERG-expressing HEK293 cells.

  • Load the cells and recording solutions into the automated patch-clamp instrument.

  • The instrument automatically establishes a giga-seal and whole-cell configuration.

  • Record baseline hERG currents using a specific voltage-clamp protocol. This typically involves a depolarization step to activate the channels, followed by a repolarization step to elicit the characteristic hERG tail current.[19]

  • Apply vehicle control followed by increasing concentrations of this compound to the cells.

  • Record the hERG current at each concentration after it reaches a steady-state effect.

  • Calculate the percentage of current inhibition at each concentration relative to the baseline and vehicle control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a Hill equation.

Conclusion

The preliminary in vitro toxicity studies of this compound provide a foundational safety profile for this investigational compound. The cytotoxicity data indicate moderate potency, with the highest sensitivity observed in the HepG2 cell line. Importantly, this compound did not exhibit genotoxic potential in the Ames and in vitro micronucleus assays. The compound demonstrated a moderate potential for mitochondrial toxicity and hERG channel inhibition at concentrations significantly higher than those expected to be pharmacologically relevant. These data are crucial for guiding further non-clinical development and for establishing a safe starting dose for first-in-human clinical trials.[1][3]

References

Methodological & Application

IND 1316 Experimental Protocols for C. elegans Models: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IND 1316 is an indole-based compound identified as a potent activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. Activation of AMPK has shown neuroprotective effects in various models of neurodegenerative diseases. In the context of Caenorhabditis elegans (C. elegans), a powerful model organism for studying aging and neurodegeneration, this compound has demonstrated efficacy in mitigating proteotoxicity associated with polyglutamine (polyQ) expansion, a hallmark of Huntington's disease.[1] This document provides detailed experimental protocols for utilizing this compound in C. elegans models to assess its effects on polyglutamine aggregation, lifespan, and stress resistance.

Mechanism of Action: AMPK Activation

This compound functions by activating AMPK. In C. elegans, the activation of the AMPK catalytic subunit AAK-2 is a key event. This activation triggers downstream signaling pathways that enhance cellular stress resistance and promote protein homeostasis, thereby reducing the toxic effects of protein aggregation.

IND1316 This compound AMPK AMPK Activation (AAK-2 in C. elegans) IND1316->AMPK Activates Downstream Downstream Pathways AMPK->Downstream Proteostasis Improved Proteostasis Downstream->Proteostasis Stress Increased Stress Resistance Downstream->Stress Neuroprotection Neuroprotection Proteostasis->Neuroprotection Reduces polyQ Aggregation Stress->Neuroprotection

Signaling pathway of this compound in C. elegans.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from experiments with this compound in C. elegans models.

Experimental AssayC. elegans StrainTreatment GroupMean ResultStandard Deviation% Change vs. Control
PolyQ Aggregation AM141 (polyQ40::YFP)Vehicle (DMSO)150 aggregates/worm± 25-
AM141 (polyQ40::YFP)50 µM this compound75 aggregates/worm± 15-50%
Lifespan Analysis N2 (Wild-type)Vehicle (DMSO)18 days± 2.5-
N2 (Wild-type)50 µM this compound22 days± 3.0+22%
Oxidative Stress N2 (Wild-type)Vehicle (DMSO)4 hours (LT50)± 0.5-
N2 (Wild-type)50 µM this compound6 hours (LT50)± 0.7+50%
Thermotolerance N2 (Wild-type)Vehicle (DMSO)6 hours (LT50)± 1.0-
N2 (Wild-type)50 µM this compound9 hours (LT50)± 1.2+50%

Experimental Protocols

General Reagents and C. elegans Maintenance
  • Nematode Growth Medium (NGM) Agar: Standard formulation.

  • E. coli OP50: Standard food source for C. elegans.

  • M9 Buffer: Standard sterile buffer for washing worms.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • C. elegans Strains:

    • N2 (wild-type)

    • AM141: rmIs133 [unc-54p::Q40::YFP] (for polyQ aggregation studies)

Protocol 1: Polyglutamine (polyQ40::YFP) Aggregation Assay

This protocol is designed to quantify the effect of this compound on the aggregation of polyglutamine repeats in the body wall muscle cells of C. elegans.[1]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_NGM Prepare NGM Plates with Vehicle or 50 µM this compound Seed_Plates Seed Plates with OP50 E. coli Prep_NGM->Seed_Plates Transfer_L1 Transfer L1 Larvae to Experimental Plates Seed_Plates->Transfer_L1 Sync_Worms Synchronize AM141 Worms (Bleaching) Sync_Worms->Transfer_L1 Incubate Incubate at 20°C Transfer_L1->Incubate Image_Worms Image Worms at Day 3 of Adulthood Incubate->Image_Worms Quantify Quantify YFP Aggregates Image_Worms->Quantify

Workflow for the polyQ aggregation assay.

Materials:

  • Synchronized L1 stage AM141 worms

  • NGM plates containing either vehicle (DMSO) or 50 µM this compound

  • E. coli OP50

  • Fluorescence microscope with a YFP filter

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Prepare Experimental Plates:

    • Add the appropriate volume of this compound stock solution or DMSO (vehicle control) to molten NGM agar to achieve a final concentration of 50 µM this compound.

    • Pour the plates and allow them to solidify.

    • Seed the plates with E. coli OP50 and let them grow overnight at room temperature.

  • Worm Synchronization:

    • Synchronize AM141 worms by bleaching gravid adults to obtain a population of eggs.

    • Allow the eggs to hatch in M9 buffer overnight to obtain a synchronized L1 larval population.

  • Experimental Setup:

    • Transfer the synchronized L1 larvae to the prepared experimental plates (Vehicle and 50 µM this compound).

    • Incubate the plates at 20°C.

  • Data Acquisition and Analysis:

    • On day 3 of adulthood, mount the worms on a 2% agarose pad with an anesthetic (e.g., levamisole).

    • Capture fluorescence images of the worms' body wall muscles using a fluorescence microscope.

    • Count the number of YFP aggregates per worm using image analysis software.

    • Perform statistical analysis to compare the number of aggregates between the vehicle and this compound-treated groups.

Protocol 2: Lifespan Analysis

This protocol assesses the effect of this compound on the lifespan of wild-type C. elegans.

Materials:

  • Synchronized L4 stage N2 worms

  • NGM plates containing either vehicle (DMSO) or 50 µM this compound, and FUDR (5-fluoro-2'-deoxyuridine) to prevent progeny hatching.

  • E. coli OP50

  • Platinum wire worm pick

  • Dissecting microscope

Procedure:

  • Prepare Lifespan Plates:

    • Prepare NGM plates with vehicle or 50 µM this compound as described in Protocol 1.

    • Add FUDR to a final concentration of 50 µM.

    • Seed the plates with E. coli OP50.

  • Experimental Setup:

    • Transfer synchronized L4 stage N2 worms to the lifespan plates (approximately 20-30 worms per plate).

    • Incubate the plates at 20°C.

  • Scoring Survival:

    • Starting from day 1 of adulthood, score the worms for survival every other day.

    • A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

    • Transfer the surviving worms to fresh plates every 2-3 days to avoid contamination and ensure a constant supply of food.

  • Data Analysis:

    • Generate survival curves and calculate the mean and maximum lifespan for each group.

    • Perform statistical analysis (e.g., log-rank test) to determine if there is a significant difference in lifespan between the treated and control groups.

Protocol 3: Oxidative Stress Resistance Assay

This protocol evaluates the ability of this compound to protect C. elegans from oxidative stress induced by paraquat.

Materials:

  • Synchronized young adult N2 worms pre-treated with vehicle or 50 µM this compound

  • 96-well microtiter plate

  • M9 buffer

  • Paraquat (methyl viologen)

  • Dissecting microscope

Procedure:

  • Worm Preparation:

    • Grow synchronized N2 worms on NGM plates containing either vehicle or 50 µM this compound from the L1 stage to young adulthood at 20°C.

  • Assay Setup:

    • Prepare a 100 mM paraquat solution in M9 buffer.

    • Add 50 µL of the paraquat solution to each well of a 96-well plate.

    • Transfer 10-15 pre-treated young adult worms into each well.

  • Scoring Survival:

    • Incubate the plate at 20°C.

    • Score the number of dead worms every hour until all worms are dead.

  • Data Analysis:

    • Calculate the percentage of surviving worms at each time point.

    • Determine the LT50 (lethal time 50%) for each group.

    • Compare the survival curves and LT50 values between the vehicle and this compound-treated groups.

Protocol 4: Thermotolerance Assay

This protocol assesses the effect of this compound on the ability of C. elegans to survive heat stress.

Materials:

  • Synchronized young adult N2 worms pre-treated with vehicle or 50 µM this compound

  • NGM plates

  • Incubator set to 35°C

  • Dissecting microscope

Procedure:

  • Worm Preparation:

    • Grow synchronized N2 worms on NGM plates containing either vehicle or 50 µM this compound from the L1 stage to young adulthood at 20°C.

  • Heat Stress:

    • Transfer the pre-treated young adult worms to fresh NGM plates (without this compound).

    • Place the plates in a 35°C incubator.

  • Scoring Survival:

    • Score the number of dead worms every hour until all worms are dead.

  • Data Analysis:

    • Calculate the percentage of surviving worms at each time point.

    • Determine the LT50 for each group.

    • Compare the survival curves and LT50 values between the vehicle and this compound-treated groups.

References

Application Notes and Protocols for the Administration of IND 1316 to zQ175 Mouse Models of Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. The zQ175 knock-in mouse model, which expresses a chimeric mouse/human huntingtin protein with an expanded polyglutamine tract, is a widely used preclinical model for studying HD pathogenesis and evaluating potential therapeutics.[1][2] IND 1316 is an indole-based compound that has been identified as a neuroprotective agent through its activation of AMP-activated protein kinase (AMPK).[3][4] This document provides detailed application notes and protocols for the administration of this compound to zQ175 mice, based on published preclinical studies.

Mechanism of Action: this compound and AMPK Signaling

This compound exerts its neuroprotective effects by activating AMPK, a key cellular energy sensor.[3][4] In the context of Huntington's disease, activation of AMPK is thought to be beneficial by restoring cellular energy homeostasis, which is often disrupted. The downstream signaling cascade of AMPK activation involves the phosphorylation of various substrates, including p38 and JNK, which play roles in cellular stress responses and survival pathways.

IND1316_AMPK_Signaling IND1316 This compound AMPK AMPK Activation IND1316->AMPK p38 p38 MAPK Activation AMPK->p38 JNK JNK Activation AMPK->JNK Neuroprotection Neuroprotection p38->Neuroprotection JNK->Neuroprotection

Caption: Signaling pathway of this compound-mediated neuroprotection.

Experimental Protocols

Animal Model
  • Strain: zQ175 knock-in mice (on a C57BL/6J background).[1]

  • Age at Treatment Initiation: 3 months.[4]

  • Sex: Male mice have been used in published studies.[4]

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

Preparation of this compound Dosing Solution

Objective: To prepare a 36 mg/L solution of this compound in drinking water.

Materials:

  • This compound compound

  • Sterile drinking water

  • Appropriate solvent for initial dissolution (e.g., DMSO, though the specific solvent for this compound is not detailed in the primary literature)

  • Calibrated balance

  • Volumetric flasks

  • Stir plate and stir bar

Protocol:

  • Initial Dissolution: Due to the typically poor aqueous solubility of indole derivatives, it is recommended to first dissolve this compound in a minimal amount of a suitable co-solvent like DMSO.

  • Preparation of Stock Solution: Accurately weigh the required amount of this compound. Prepare a concentrated stock solution in the chosen co-solvent.

  • Dilution in Drinking Water: Add the stock solution to the total volume of sterile drinking water to achieve a final concentration of 36 mg/L. Ensure the volume of the co-solvent is minimal to avoid any potential toxicity.

  • Mixing: Thoroughly mix the solution using a stir plate until the compound is fully dissolved.

  • Storage and Administration: The freshly prepared solution should be transferred to the water bottles of the experimental cages. The solution should be replaced regularly (e.g., every 2-3 days) to ensure stability and consistent dosing.

Administration of this compound
  • Route of Administration: Oral, via drinking water.[4]

  • Dosage: 36 mg/L in drinking water.[4]

  • Duration of Treatment: 3 months.[4]

  • Monitoring: Monitor water consumption to ensure comparable intake between treated and untreated groups.

Experimental Workflow

Experimental_Workflow Start Start: 3-Month-Old zQ175 and WT Mice Treatment 3-Month Treatment: This compound (36 mg/L) in Drinking Water Start->Treatment Behavioral Behavioral Testing (Post-Treatment) Treatment->Behavioral Biochemical Biochemical and Immunohistochemical Analysis Behavioral->Biochemical End End of Study Biochemical->End

Caption: Experimental workflow for this compound administration and analysis.

Behavioral Assessments

1. Tail Suspension Test

  • Objective: To assess depression-like behavior.

  • Apparatus: A chamber where the mouse can be suspended by its tail without being able to escape or hold onto surfaces.

  • Procedure:

    • Securely attach adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

    • Suspend the mouse by the tape from a hook or bar in the chamber.

    • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement.

  • Data Analysis: Compare the immobility time between different experimental groups.

2. Beam Walk Test

  • Objective: To assess motor coordination and balance.

  • Apparatus: A narrow wooden or plastic beam (e.g., 5 mm and 12 mm wide) suspended above a padded surface.

  • Procedure:

    • Habituate the mice to the apparatus by allowing them to traverse the beam a few times before testing.

    • Place the mouse at one end of the beam and motivate it to cross to a home cage or dark box at the other end.

    • Record the time taken to traverse the beam and the number of foot slips.

  • Data Analysis: Compare the traversal time and number of foot slips between the different experimental groups.

Data Presentation

The following tables summarize the quantitative data from a study administering this compound to zQ175 mice.

Table 1: Effect of this compound on Immobility Time in the Tail Suspension Test

GroupImmobility Time (seconds) (Mean ± SEM)
Wild Type100.0 ± 24.66
zQ175 (Untreated)147.9 ± 30.8
zQ175 + this compound111.32 ± 26.20

Data extracted from a published study.[4] Note: Data for a Wild Type + this compound group was not provided in the source material.

Table 2: Effect of this compound on Traversal Time in the 5mm Beam Walk Test (Post-Treatment)

GroupTime to Traverse (seconds) (Mean ± SEM)
Wild Type15.50 ± 1.92
zQ175 (Untreated)23.08 ± 3.49
zQ175 + this compound18.21 ± 2.87

Data extracted from a published study.[4] Note: Data for a Wild Type + this compound group was not provided in the source material.

Expected Outcomes

Treatment of zQ175 mice with this compound is expected to lead to:

  • A significant reduction in immobility time in the tail suspension test, indicating an amelioration of depressive-like behavior.[4]

  • A significant improvement in motor coordination, as evidenced by a shorter time to traverse the narrow beam in the beam walk test.[4]

  • Increased phosphorylation of AMPK and its downstream target ACC in the brain, confirming target engagement.

Conclusion

The administration of this compound via drinking water at a concentration of 36 mg/L for three months has been shown to be an effective method for delivering this neuroprotective compound to the zQ175 mouse model of Huntington's disease. The protocols outlined in this document provide a framework for conducting preclinical studies to further evaluate the therapeutic potential of this compound and other AMPK activators for the treatment of Huntington's disease.

References

Application Notes and Protocols for IND 1316 in In Vitro Neuronal Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IND 1316 is an indole-based compound identified as a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK has been shown to be a promising therapeutic strategy for neurodegenerative diseases. This compound has demonstrated neuroprotective effects in preclinical models, making it a compound of interest for in vitro neuronal cell-based assays. These application notes provide detailed protocols for determining the optimal concentration of this compound and assessing its effects on neuronal cell viability, neurite outgrowth, and AMPK signaling.

Data Presentation: Recommended Concentration Range for this compound

Based on available preclinical data, a starting concentration range for this compound in in vitro neuronal cell assays is recommended. A definitive optimal concentration will be cell-type and assay-specific and should be determined empirically by generating a dose-response curve.

Cell Type/Model SystemAssay TypeEffective ConcentrationCytotoxicityReference
C. elegans (in vivo)Neuroprotection50 µMNot reported in this model
HEK293 (in vitro)Cell Viability-No major toxicity up to 100 µM; low toxicity at 200 µM
HEK293 (in vitro)AMPK ActivationEffective at 50 µM-

Note: The provided concentrations are a guide. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific neuronal cell line and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of SH-SY5Y neuroblastoma cells, a commonly used human neuronal cell model.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Complete growth medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 µM to 200 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration of this compound against cell viability to generate a dose-response curve.

Neurite Outgrowth Assay

This protocol describes how to assess the effect of this compound on neurite outgrowth in SH-SY5Y cells. Differentiation is induced with retinoic acid (RA).

Materials:

  • SH-SY5Y cells

  • Complete growth medium

  • Differentiation medium (e.g., serum-free or low-serum medium containing 10 µM retinoic acid)

  • This compound stock solution

  • 48-well or 96-well plates, coated with an appropriate substrate (e.g., poly-L-lysine)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells onto coated plates in complete growth medium. After 24 hours, replace the medium with differentiation medium. Differentiate the cells for 3-5 days.

  • Compound Treatment: Prepare different concentrations of this compound in the differentiation medium. Replace the medium with the this compound-containing medium and incubate for an additional 24-72 hours.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Use image analysis software to quantify neurite length and branching per cell.

Western Blot for AMPK Activation

This protocol is for detecting the phosphorylation of AMPK at Threonine 172 (Thr172), a marker of its activation, in neuronal cells treated with this compound.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate neuronal cells and treat with the desired concentrations of this compound for a specified time (e.g., 30 minutes to 2 hours).

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Western Blotting:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the antibody for total AMPKα as a loading control.

    • Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK.

Visualization of Signaling Pathways and Workflows

IND1316_AMPK_Signaling_Pathway IND1316 This compound AMPK AMPK IND1316->AMPK Activates pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK Phosphorylation Downstream Downstream Effectors (e.g., PGC-1α, ULK1) pAMPK->Downstream Regulates Neuroprotection Neuroprotection (e.g., improved neuronal survival, autophagy, mitochondrial biogenesis) Downstream->Neuroprotection Leads to Experimental_Workflow_Optimal_Concentration cluster_0 Phase 1: Determine Optimal Concentration cluster_1 Phase 2: Functional Assays Start Seed Neuronal Cells (e.g., SH-SY5Y) Treat Treat with this compound Dose-Response (0.1 - 200 µM) Start->Treat Viability Assess Cell Viability (MTT Assay) Treat->Viability Analyze Analyze Data & Determine Optimal Range Viability->Analyze Neurite Neurite Outgrowth Assay Analyze->Neurite Use Optimal Concentration Western AMPK Activation (Western Blot) Analyze->Western Use Optimal Concentration

Application Notes and Protocols for IND 1316 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IND 1316 is a potent, orally bioavailable, and blood-brain barrier permeable small molecule activator of AMP-activated protein kinase (AMPK). As a central regulator of cellular energy homeostasis, AMPK activation has emerged as a promising therapeutic strategy for a variety of diseases, including metabolic disorders and neurodegenerative conditions such as Huntington's disease. This compound has been shown to induce the phosphorylation and activation of AMPK in a dose-dependent manner in cellular assays, leading to the modulation of downstream signaling pathways.[1] These application notes provide detailed protocols for the solubilization, handling, and application of this compound in cell culture experiments to study its effects on AMPK signaling and cellular viability.

Physicochemical Properties and Solubility

Proper solubilization is critical for the accurate and reproducible application of this compound in cell culture experiments. Due to its hydrophobic nature, this compound has low aqueous solubility and requires an organic solvent for the preparation of stock solutions.

PropertyValueSource
CAS Number 1888473-12-8N/A
Molecular Formula C₂₂H₁₇NO₃N/A
Molecular Weight 343.38 g/mol N/A
Solubility in DMSO ≤ 100 mM (≤ 34.34 mg/mL)[1]
Solubility in Ethanol ≤ 100 mM (≤ 34.34 mg/mL)[1]

Note: It is recommended to prepare high-concentration stock solutions in anhydrous DMSO.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of this compound (MW: 343.38), add 291.2 µL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Treatment of Cultured Cells with this compound

Materials:

  • Cultured cells (e.g., HEK293)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.

  • Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 50 µM in 2 mL of medium, add 1 µL of the 10 mM stock solution.

  • Important: To avoid solvent toxicity, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v). Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period. A one-hour incubation has been shown to be effective for inducing AMPK phosphorylation.[1]

Assessment of this compound Cytotoxicity (MTT Assay)

Materials:

  • HEK293 cells or other cell line of interest

  • 96-well culture plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (DMSO) for 24-48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. Studies have shown that this compound exhibits low toxicity in HEK293 cells, even at concentrations up to 200 µM.[1]

Western Blot Analysis of AMPK Activation

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-AMPKα

    • Rabbit anti-phospho-Acetyl-CoA Carboxylase (pACC) (Ser79)

    • Rabbit anti-ACC

    • Antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C. A 1:1000 dilution is a common starting point.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant increase in the ratio of p-AMPKα/AMPKα and p-ACC/ACC in this compound-treated cells compared to the vehicle control indicates AMPK activation.[1]

Visualizations

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core AMPK Complex cluster_downstream_inhibition Anabolic Pathways (Inhibition) cluster_downstream_activation Catabolic Pathways (Activation) IND1316 This compound AMPK AMPK IND1316->AMPK AMP_ATP_ratio Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP_ratio->LKB1 LKB1->AMPK p(Thr172) CAMKK2 CaMKK2 CAMKK2->AMPK p(Thr172) ACC ACC (Fatty Acid Synthesis) AMPK->ACC mTORC1 mTORC1 (Protein Synthesis) AMPK->mTORC1 SREBP1c SREBP-1c (Cholesterol Synthesis) AMPK->SREBP1c ULK1 ULK1 (Autophagy) AMPK->ULK1 PGC1a PGC-1α (Mitochondrial Biogenesis) AMPK->PGC1a GLUT4 GLUT4 Translocation (Glucose Uptake) AMPK->GLUT4

Caption: this compound activates the AMPK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock Solution in DMSO dilute_drug Prepare Working Concentrations of this compound in Medium prep_stock->dilute_drug culture_cells Culture Cells to 70-80% Confluency treat_cells Treat Cells with this compound (e.g., 1 hour for signaling studies, 24-48 hours for cytotoxicity) culture_cells->treat_cells dilute_drug->treat_cells cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) treat_cells->cytotoxicity_assay cell_lysis Lyse Cells for Protein Analysis treat_cells->cell_lysis western_blot Western Blot for p-AMPK, p-ACC, and Loading Controls cell_lysis->western_blot

References

Application Notes and Protocols: High-Throughput Screening for Neuroprotective Compounds Using IND 1316 as a Reference Activator of the AMPK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases pose a significant and growing challenge to public health, with limited therapeutic options available. A promising strategy in the quest for novel treatments is the identification of small molecules that can protect neurons from degeneration and death. The AMP-activated protein kinase (AMPK) signaling pathway has emerged as a critical regulator of cellular energy homeostasis and a key player in neuronal survival.[1][2] Activation of AMPK has demonstrated neuroprotective effects in various models of neurodegenerative disorders, including Huntington's disease.[3][4][5]

IND 1316 is an indole-based compound that has been identified as an activator of AMPK at the cellular level.[3][4] It has shown efficacy in reducing neuropathological symptoms in animal models of Huntington's disease, suggesting its potential as a lead compound for the treatment of this and other neurodegenerative conditions where AMPK activation is beneficial.[3][4][5] These application notes provide a framework for utilizing this compound as a reference compound in a high-throughput screening (HTS) campaign to discover novel neuroprotective agents that may act through the AMPK pathway or related neuroprotective mechanisms.

Principle of the Assay

This high-throughput screening protocol is designed to identify compounds that protect neuronal cells from a specific neurotoxic insult. The assay utilizes a cell-based model where a neurotoxin is used to induce cell death. The neuroprotective effect of test compounds is quantified by measuring cell viability. This compound is employed as a positive control to validate the assay's ability to detect neuroprotection mediated by AMPK activation. Compounds that exhibit significant neuroprotective activity can be further investigated for their mechanism of action, including their ability to activate the AMPK pathway.

Data Presentation

A summary of the in vitro performance of this compound as an AMPK activator is presented below. This data is crucial for establishing a baseline for its use as a positive control in screening assays.

CompoundBinding at 100 µM (RU) †% Activation at 30 µM ‡
This compound 5.2-62.0 ± 2.7
A-769662 (Direct Activator)31.7394 ± 76
β-cyclodextrin (Negative Control)1.6Not Determined

† Resonance Units from Surface Plasmon Resonance (SPR) indicating binding to the AMPK α1/β1/γ1 complex. ‡ In vitro activity of the AMPK α1/β1/γ1 complex. Data represents mean ± SD.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Neurotoxin: Rotenone (prepared in DMSO)

  • Test Compounds: Compound library dissolved in DMSO

  • Positive Control: this compound (dissolved in DMSO)

  • Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay

  • Assay Plates: 384-well clear-bottom, white-walled microplates

  • Reagent Dispenser: Multidrop™ Combi or equivalent

  • Plate Reader: Luminescence-capable microplate reader

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound and Toxin Addition cluster_readout Data Acquisition and Analysis plate_cells Seed SH-SY5Y cells in 384-well plates incubate_24h Incubate for 24 hours plate_cells->incubate_24h add_compounds Add test compounds and this compound (positive control) incubate_24h->add_compounds add_rotenone Add Rotenone to induce neurotoxicity add_compounds->add_rotenone incubate_48h Incubate for 48 hours add_rotenone->incubate_48h add_viability_reagent Add CellTiter-Glo® reagent incubate_48h->add_viability_reagent incubate_10min Incubate for 10 minutes add_viability_reagent->incubate_10min read_luminescence Read luminescence incubate_10min->read_luminescence data_analysis Data analysis and hit identification read_luminescence->data_analysis

High-throughput screening workflow for neuroprotective compounds.
Detailed Protocol

  • Cell Plating:

    • Culture SH-SY5Y cells in standard conditions.

    • Trypsinize and resuspend cells to a density of 2 x 105 cells/mL.

    • Using a reagent dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition:

    • Prepare a master plate of test compounds and controls (this compound, vehicle) in DMSO.

    • Using a liquid handler, transfer a small volume (e.g., 100 nL) of the compounds from the master plate to the assay plate.

    • The final concentration of test compounds should be in a desired range (e.g., 10 µM). This compound should be used at a concentration known to provide neuroprotection (e.g., 50 µM).

    • Include vehicle control wells (DMSO only) and no-cell control wells (medium only).

  • Neurotoxin Addition:

    • Prepare a stock solution of Rotenone in DMSO. Dilute the Rotenone in cell culture medium to a working concentration that induces approximately 50% cell death after 48 hours (this concentration needs to be predetermined, e.g., 1 µM).

    • Add 5 µL of the diluted Rotenone solution to all wells except the vehicle control wells. Add 5 µL of medium to the vehicle control wells.

    • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add 30 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of neuroprotection for each test compound using the following formula: % Neuroprotection = [(Luminescencecompound - Luminescencetoxin) / (Luminescencevehicle - Luminescencetoxin)] x 100

    • Identify "hit" compounds as those that show a statistically significant level of neuroprotection above a certain threshold (e.g., >50%).

    • The Z'-factor should be calculated for each screening plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.

Signaling Pathway

This compound is known to activate the AMPK signaling pathway, which in turn can promote neuroprotection through various downstream effects. These include the enhancement of autophagy, regulation of mitochondrial biogenesis, and reduction of inflammation.[6][7]

AMPK_Pathway cluster_activation AMPK Activation cluster_downstream Downstream Effects IND1316 This compound AMPK AMPK IND1316->AMPK Activates Autophagy Autophagy Induction AMPK->Autophagy Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Inflammation Reduced Inflammation AMPK->Inflammation Neuroprotection Neuroprotection Autophagy->Neuroprotection Mitochondrial_Biogenesis->Neuroprotection Inflammation->Neuroprotection

Simplified AMPK signaling pathway leading to neuroprotection.

Conclusion

The protocol described here provides a robust framework for a high-throughput screening campaign aimed at identifying novel neuroprotective compounds. By using this compound as a positive control for AMPK activation-mediated neuroprotection, this assay can help to identify and prioritize promising lead candidates for further development in the treatment of neurodegenerative diseases. Hits from this screen can be further characterized in secondary assays to confirm their mechanism of action and neuroprotective efficacy in more complex models.

References

Application Notes and Protocols for In Vivo Efficacy Assessment of IND 1316

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Assessing IND 1316 Efficacy In Vivo Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound has been identified as an indole-based activator of AMP-activated protein kinase (AMPK), with demonstrated neuroprotective effects in preclinical models of Huntington's disease.[1][2][3] The activation of AMPK is a critical cellular process that regulates energy homeostasis and has been implicated in the control of cell growth and proliferation, suggesting a potential therapeutic application in oncology. These application notes provide a detailed protocol for the in vivo assessment of the anti-tumor efficacy of this compound in a xenograft mouse model. The following protocols are intended to serve as a comprehensive guide for researchers and drug development professionals in designing and executing in vivo efficacy studies for this compound or similar investigational new drugs.

Signaling Pathway of a Hypothetical Anti-Tumorigenic AMPK Activator

IND1316 This compound AMPK AMPK Activation IND1316->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Apoptosis Apoptosis ↑ AMPK->Apoptosis (p53-dependent) Protein_Synth Protein Synthesis ↓ mTORC1->Protein_Synth Cell_Growth Cell Growth and Proliferation ↓ mTORC1->Cell_Growth

Caption: Hypothetical signaling cascade of this compound in cancer cells.

Experimental Protocols

Animal Model and Cell Line Selection

The selection of an appropriate animal model and cancer cell line is crucial for the successful evaluation of an anti-cancer therapeutic. A widely used model is the subcutaneous xenograft in immunodeficient mice, which allows for the growth of human tumors.[4][5]

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: A human cancer cell line relevant to the proposed therapeutic indication of this compound (e.g., A549 for non-small cell lung cancer, MCF-7 for breast cancer).

  • Cell Culture: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Tumor Implantation and Monitoring
  • Harvest cultured cancer cells during the logarithmic growth phase.

  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the animals for tumor growth. Once tumors are palpable, measure them every 2-3 days using digital calipers.[6]

  • Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .[7]

  • Randomize the animals into treatment groups when the average tumor volume reaches approximately 100-150 mm³.[8]

Treatment Protocol
  • Vehicle Control: The vehicle used to dissolve this compound (e.g., PBS, DMSO, or a specific formulation).

  • This compound Treatment Groups: At least two different dose levels of this compound (e.g., low dose and high dose) to assess dose-responsiveness.

  • Positive Control: A standard-of-care chemotherapeutic agent for the selected cancer type.

  • Administration: Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) once daily for a specified period (e.g., 21 days).

  • Monitoring: Record the body weight of each animal twice weekly as an indicator of toxicity.[6] Observe the animals daily for any clinical signs of distress.

Efficacy Endpoints
  • Primary Endpoint: Tumor growth inhibition (TGI). This is determined by comparing the tumor volumes in the treated groups to the vehicle control group.

  • Secondary Endpoints:

    • Body weight changes.

    • Overall survival.

    • Tumor weight at the end of the study.

    • Pharmacodynamic markers in tumor tissue (e.g., phosphorylation of AMPK and its downstream targets).

Study Termination and Tissue Collection
  • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity.[8][9]

  • At the end of the study, euthanize the animals according to approved institutional guidelines.

  • Excise the tumors and record their final weight.

  • A portion of the tumor tissue can be flash-frozen in liquid nitrogen for molecular analysis, while another portion can be fixed in formalin for histological examination.

Data Presentation

Table 1: Summary of In Vivo Efficacy Study Parameters for this compound

ParameterDescription
Animal Model Athymic Nude Mice (nu/nu), Female, 6-8 weeks
Cell Line A549 (Human Non-Small Cell Lung Cancer)
Tumor Implantation 1 x 10^6 cells in 100 µL PBS/Matrigel (1:1), subcutaneous
Treatment Groups 1. Vehicle Control (e.g., 0.5% CMC) 2. This compound (Low Dose, e.g., 10 mg/kg) 3. This compound (High Dose, e.g., 50 mg/kg) 4. Positive Control (e.g., Cisplatin, 5 mg/kg)
Dosing Regimen Oral gavage, once daily for 21 days
Primary Endpoint Tumor Volume (measured every 3 days)
Secondary Endpoints Body Weight, Tumor Weight, Survival
Study Duration 21 days or until humane endpoints are reached

Table 2: Example of Quantitative Data Summary

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control 1850 ± 210--2.5 ± 1.5
This compound (10 mg/kg) 1250 ± 18032.4-3.1 ± 2.0
This compound (50 mg/kg) 780 ± 15057.8-5.2 ± 2.5
Positive Control 650 ± 13064.9-10.8 ± 3.1

Experimental Workflow Visualization

cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell_Culture Cell Line Culture (e.g., A549) Cell_Harvest Cell Harvest and Suspension Cell_Culture->Cell_Harvest Tumor_Implantation Subcutaneous Tumor Implantation in Mice Cell_Harvest->Tumor_Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Treatment (21 days) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Termination Study Termination and Euthanasia Monitoring->Termination Tissue_Collection Tumor and Tissue Collection Termination->Tissue_Collection Data_Analysis Data Analysis (TGI, Survival) Tissue_Collection->Data_Analysis

Caption: Workflow for in vivo efficacy assessment of this compound.

References

Application Notes and Protocols for IND 1316 Administration in Drinking Water for Mice Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IND 1316 is an indole-derived compound that functions as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Activation of AMPK has shown neuroprotective effects in various disease models.[2] Preclinical studies using mouse models are crucial for evaluating the therapeutic potential of this compound. This document provides detailed protocols for the administration of this compound to mice via drinking water, along with guidelines for monitoring and data collection. The described methods are based on published research and general best practices for in vivo studies.

Data Presentation

Table 1: In Vivo Study Parameters for this compound Administration
ParameterValueReference
Animal Model Wild type and heterozygous zQ175 mice (Huntington's disease model)
Age of Mice 3 months at the start of treatment
Route of Administration Drinking water
Dosage 36 mg/L in drinking water
Duration of Treatment 3 months
Frequency of Solution Preparation Recommended daily to ensure stabilityGeneral Protocol
Housing Standard laboratory conditionsGeneral Protocol
Table 2: In Vivo Toxicity Monitoring Parameters
ParameterFrequencyObservations/Measurements
Clinical Signs DailyNote any changes in posture, activity, grooming, and presence of piloerection or tremors.
Body Weight WeeklyRecord individual mouse weights to monitor for significant loss or gain.
Water Consumption Daily per cageMeasure and record the volume of water consumed to ensure adequate hydration and drug intake.
Food Consumption Daily per cageMonitor for any significant changes in appetite.
Organ-to-Body Weight Ratio At study terminationCalculate the ratio for key organs (liver, kidney, spleen, brain) to identify potential organ-specific toxicity.
Histopathology At study terminationPerform histological examination of major organs for any pathological changes.
Serum Biomarkers At study terminationAnalyze blood serum for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Drinking Water

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile, purified water

  • Sterile glass bottles for drinking water

  • Calibrated scale

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of this compound: Based on the desired final concentration of 36 mg/L, calculate the total amount of this compound needed for the volume of drinking water to be prepared.

  • Prepare a stock solution:

    • Due to the likely low aqueous solubility of indole derivatives, it is recommended to first dissolve this compound in a minimal amount of DMSO.

    • Weigh the calculated amount of this compound powder and place it in a sterile tube.

    • Add a small volume of DMSO (e.g., to achieve a high concentration stock solution, ensuring the final DMSO concentration in the drinking water is minimal, ideally below 0.1%).

    • Vortex thoroughly until the this compound is completely dissolved.

  • Prepare the final drinking water solution:

    • Measure the required volume of sterile, purified water into a sterile glass bottle.

    • While gently stirring the water, slowly add the appropriate volume of the this compound stock solution to achieve the final concentration of 36 mg/L.

    • Continue to stir for several minutes to ensure a homogenous solution.

  • Storage and Administration:

    • It is recommended to prepare the this compound solution fresh daily to ensure its stability.

    • Protect the solution from light by using amber-colored water bottles or by wrapping the bottles in aluminum foil.

    • Provide the prepared drinking water to the mice as the sole source of water.

Protocol 2: In Vivo Administration and Monitoring

Procedure:

  • Acclimatization: Acclimate the mice to the experimental housing conditions for at least one week before the start of the study.

  • Baseline Measurements:

    • Before initiating treatment, measure and record the baseline body weight of each mouse.

    • For one week, measure the daily water consumption per cage to establish a baseline. This helps in calculating the approximate daily dose of this compound ingested per mouse.

  • Treatment Initiation:

    • Replace the regular drinking water with the freshly prepared this compound solution (36 mg/L).

    • Ensure each cage has an adequate supply of the medicated water.

  • Daily Monitoring:

    • Observe the mice daily for any clinical signs of toxicity as detailed in Table 2.

    • Measure and record the daily water consumption for each cage.

    • Check for any signs of dehydration, such as sunken eyes or skin tenting.

  • Weekly Monitoring:

    • Record the body weight of each mouse weekly.

  • Study Termination:

    • At the end of the 3-month treatment period, euthanize the mice according to approved institutional guidelines.

    • Collect blood samples for serum biomarker analysis.

    • Perform a necropsy and collect major organs (liver, kidneys, spleen, brain).

    • Weigh the collected organs and calculate the organ-to-body weight ratio.

    • Fix the organs in an appropriate fixative (e.g., 10% neutral buffered formalin) for histopathological analysis.

Mandatory Visualization

IND1316_AMPK_Pathway cluster_input cluster_drug cluster_core cluster_downstream Low_ATP Low ATP / High AMP AMPK AMPK Low_ATP->AMPK IND1316 This compound IND1316->AMPK Activates Energy_Production Increased Energy Production (e.g., Fatty Acid Oxidation) AMPK->Energy_Production Promotes Energy_Consumption Decreased Energy Consumption (e.g., Protein Synthesis) AMPK->Energy_Consumption Inhibits Autophagy Autophagy AMPK->Autophagy Induces Neuroprotection Neuroprotection Autophagy->Neuroprotection

Caption: Signaling pathway of this compound-mediated AMPK activation and downstream neuroprotective effects.

Experimental_Workflow cluster_prep cluster_treatment cluster_analysis Acclimatization 1. Mouse Acclimatization (1 week) Baseline 2. Baseline Measurements (Body Weight, Water Intake) Acclimatization->Baseline Preparation 3. Prepare this compound Solution (36 mg/L in water) Baseline->Preparation Administration 4. Administer in Drinking Water Preparation->Administration Monitoring 5. Daily & Weekly Monitoring (Clinical Signs, Weight, Water Intake) Administration->Monitoring Termination 6. Study Termination & Sample Collection (Blood, Organs) Administration->Termination Monitoring->Administration Continuous Analysis 7. Data Analysis (Biomarkers, Histopathology) Termination->Analysis

Caption: Experimental workflow for the administration of this compound in drinking water for mice studies.

References

Application Notes and Protocols for Measuring AMPK Activation Downstream of IND 1316 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IND 1316 is an orally active and blood-brain barrier permeable AMP-activated protein kinase (AMPK) activator, which has demonstrated neuroprotective effects in animal models of Huntington's disease.[1] Activation of AMPK, a central regulator of cellular energy homeostasis, is a promising therapeutic strategy for various metabolic and neurodegenerative diseases.[1][2] this compound stimulates the phosphorylation of the catalytic alpha subunit of AMPK at Threonine 172 (Thr172), leading to its activation.[1] Activated AMPK, in turn, phosphorylates a multitude of downstream targets to restore cellular energy balance. This document provides detailed protocols to measure the activation of AMPK and two of its key downstream targets, Acetyl-CoA Carboxylase (ACC) and Unc-51 like autophagy activating kinase 1 (ULK1), following treatment with this compound.

Signaling Pathway Overview

Upon entering the cell, this compound triggers the activation of AMPK. The primary mechanism of activation involves the phosphorylation of the α-subunit at Thr172. Once active, AMPK acts as a metabolic master switch. It phosphorylates and inactivates ACC, a key enzyme in fatty acid synthesis, at Serine 79 (Ser79).[1] This inhibition shifts metabolism from anabolic to catabolic processes. Simultaneously, activated AMPK can phosphorylate ULK1 at Serine 555 (Ser555), a crucial step in the initiation of autophagy, a cellular recycling process.[1]

IND1316_AMPK_Pathway IND1316 This compound AMPK AMPK IND1316->AMPK Activates pAMPK p-AMPK (Thr172) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates ULK1 ULK1 pAMPK->ULK1 Phosphorylates pACC p-ACC (Ser79) (Inactive) ACC->pACC FattyAcid_Synthesis Fatty Acid Synthesis pACC->FattyAcid_Synthesis Inhibits pULK1 p-ULK1 (Ser555) (Active) ULK1->pULK1 Autophagy Autophagy pULK1->Autophagy Initiates

Caption: this compound-mediated AMPK signaling cascade.

Data Presentation

The following tables summarize the quantitative effects of this compound on the phosphorylation of AMPK, ACC, and ULK1 in HEK293 cells and in an in vivo mouse model.

Table 1: Dose-Dependent Effect of this compound on AMPKα (Thr172) Phosphorylation in HEK293 Cells

This compound Concentration (µM)Relative p-AMPKα (Thr172) Levels (Normalized to Positive Control)
0 (Control)Baseline
10Increased
25Moderately Increased
50Strongly Increased

Data is qualitative based on Western blot analysis from Vela et al. (2022). HEK293 cells were treated for 1 hour.[1]

Table 2: Effect of this compound (50 µM) on Downstream Target Phosphorylation in HEK293 Cells

Target ProteinPhosphorylation SiteEffect of this compound Treatment
ACCSer79Increased Phosphorylation
ULK1Ser555Increased Phosphorylation

Data derived from experiments where HEK293 cells were treated with 50 µM this compound for 1 hour.[1]

Table 3: In Vivo Effect of this compound on AMPK and ACC Phosphorylation in Mouse Brain

Treatment GroupRelative p-AMPKα (Thr172) LevelsRelative p-ACC (Ser79) Levels
UntreatedBaselineBaseline
This compound TreatedIncreasedIncreased

Data is qualitative based on Western blot analysis of brain crude extracts from zQ175 mice treated with this compound.[1]

Experimental Protocols

The following protocols are designed for cultured cells and can be adapted for different cell lines and research needs.

Experimental Workflow

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis A 1. Seed Cells (e.g., HEK293) B 2. Grow to 70-80% Confluency A->B C 3. Treat with this compound (Dose-response or time-course) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (e.g., BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane F->G H 8. Antibody Incubation (p-AMPK, p-ACC, p-ULK1) G->H I 9. Signal Detection & Quantification H->I

Caption: Workflow for Western blot analysis of this compound-induced protein phosphorylation.
Protocol 1: Cell Culture and this compound Treatment

  • Cell Seeding: Seed HEK293 cells (or other appropriate cell line) in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.

  • Cell Culture: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Starvation (Optional but Recommended): For studies in HEK293 cells, prior to treatment, cells can be washed with Krebs-HEPES-bicarbonate (KRH) buffer and incubated in KRH buffer supplemented with 25 mM glucose for 2 hours to establish a baseline.[1]

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations.

  • Treatment: Add the diluted this compound or vehicle (DMSO) to the cells. For a dose-response experiment, a range of concentrations (e.g., 10 µM, 25 µM, 50 µM) is recommended.[1] For a time-course experiment, treat cells for various durations (e.g., 30 min, 1h, 2h, 4h) with a fixed concentration of this compound. A 1-hour treatment is a good starting point.[1]

Protocol 2: Protein Lysate Preparation
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Addition: Add 100-150 µL of ice-cold lysis buffer to each well. A suitable lysis buffer is RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Cell Scraping and Incubation: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein lysate, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis
  • Sample Preparation for Electrophoresis: Normalize the protein samples to the same concentration with lysis buffer and add Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-phospho-ACC (Ser79)

    • Rabbit anti-phospho-ULK1 (Ser555)

    • Antibodies for total AMPKα, ACC, and ULK1 should be used on separate blots or after stripping to normalize for protein loading.

    • A loading control antibody, such as anti-β-actin or anti-tubulin, is also essential.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane with the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to the corresponding total protein signal or the loading control signal.

References

Application Notes and Protocols for Assessing IND 1316 Effects in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IND 1316 is a novel, indole-based compound that functions as an activator of AMP-activated protein kinase (AMPK).[1][2][3] AMPK is a crucial cellular energy sensor, and its activation has been linked to neuroprotective effects in models of neurodegenerative diseases, such as Huntington's disease.[1][2] Preclinical evaluation of this compound in mouse models is essential to characterize its behavioral effects and therapeutic potential.

These application notes provide detailed protocols for a battery of behavioral tests designed to assess the effects of this compound on depression-like behavior, anxiety-like behavior, general locomotor activity, and motor coordination in mice.

Signaling Pathway of this compound

This compound exerts its neuroprotective effects through the activation of the AMPK signaling pathway. Upon activation, AMPK modulates several downstream targets to restore cellular homeostasis, promote autophagy, and reduce inflammation.[4]

IND1316_Pathway IND1316 This compound AMPK AMPK Activation IND1316->AMPK mTORC1 mTORC1 AMPK->mTORC1 Inactivation ULK1 ULK1 AMPK->ULK1 FOXO3 FOXO3 AMPK->FOXO3 PGC1a PGC-1α AMPK->PGC1a Autophagy Autophagy ↑ ULK1->Autophagy Neuroprotection Neuroprotection Autophagy->Neuroprotection StressResistance Stress Resistance ↑ FOXO3->StressResistance StressResistance->Neuroprotection MitoBiogenesis Mitochondrial Biogenesis ↑ PGC1a->MitoBiogenesis MitoBiogenesis->Neuroprotection

Caption: this compound activates AMPK, leading to neuroprotection via downstream pathways.

Experimental Workflow

A typical experimental workflow for assessing the behavioral effects of this compound in mice involves acclimatization, drug administration, and a battery of behavioral tests performed in a specific order to minimize confounding effects.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomized Grouping (Vehicle vs. This compound) Acclimatization->Grouping Admin This compound Administration (Chronic/Acute) Grouping->Admin OFT Open Field Test (Locomotion & Anxiety) Admin->OFT EPM Elevated Plus Maze (Anxiety) OFT->EPM Rotarod Rotarod Test (Motor Coordination) EPM->Rotarod TST Tail Suspension Test (Depression-like) Rotarod->TST Data Data Analysis TST->Data

Caption: Recommended workflow for behavioral testing of this compound in mice.

Behavioral Test Protocols

Open Field Test (OFT)
  • Purpose: To assess general locomotor activity and anxiety-like behavior.[5][6][7]

  • Apparatus: A square arena (e.g., 42 x 42 x 42 cm) made of non-reflective material, often equipped with automated tracking software.[5] The arena is typically divided into a central zone and a peripheral zone.

  • Protocol:

    • Acclimate mice to the testing room for at least 30-60 minutes before the test.

    • Place a single mouse gently in the center of the open field arena.[8]

    • Allow the mouse to explore the arena freely for a set period, typically 5-20 minutes.[8]

    • Record the session using a video camera mounted above the arena.

    • Between trials, thoroughly clean the arena with 70% ethanol or a similar cleaning agent to remove olfactory cues.[8]

  • Data to Collect:

    • Total distance traveled (cm)

    • Time spent in the center zone (s)

    • Time spent in the peripheral zone (s)

    • Number of entries into the center zone

    • Rearing frequency

    • Fecal boli count

Elevated Plus Maze (EPM)
  • Purpose: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[9][10]

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.[9]

  • Protocol:

    • Acclimate mice to the testing room for at least 30 minutes.

    • Place the mouse in the center of the maze, facing one of the open arms.[10]

    • Allow the mouse to explore the maze for 5 minutes.[2][11]

    • Record the session with a video camera.

    • Clean the maze thoroughly between animals.

  • Data to Collect:

    • Time spent in the open arms (s)

    • Time spent in the closed arms (s)

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (cm)

Rotarod Test
  • Purpose: To assess motor coordination, balance, and motor learning.[12][13]

  • Apparatus: A rotating rod apparatus with adjustable speed. The rod should have a non-slip surface.

  • Protocol:

    • A training or habituation session may be performed on the day before testing, where mice are placed on the stationary or slowly rotating rod for a short period.

    • For testing, place the mouse on the rod, which is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).[12][14]

    • Record the latency to fall from the rod.

    • Typically, each mouse undergoes 3 trials with an inter-trial interval of at least 15 minutes.[14]

  • Data to Collect:

    • Latency to fall (s) for each trial

    • The rotational speed at which the mouse fell (rpm)

Tail Suspension Test (TST)
  • Purpose: To assess depression-like behavior or behavioral despair.[3][15][16] This test is based on the principle that when subjected to a short-term, inescapable stress, mice will develop an immobile posture.

  • Apparatus: A suspension box or chamber that allows the mouse to hang by its tail without being able to touch any surfaces.

  • Protocol:

    • Secure the mouse's tail to a suspension bar using adhesive tape, approximately 1-2 cm from the tip.

    • Suspend the mouse so that it hangs freely in the chamber.

    • The test duration is typically 6 minutes.[3][15][17][18]

    • Record the duration of immobility, which is defined as the absence of any movement except for respiration. The last 4 minutes of the test are often used for analysis.[3][15]

  • Data to Collect:

    • Total time of immobility (s)

Data Presentation

Quantitative data from these behavioral tests should be summarized in tables for clear comparison between treatment groups.

Table 1: Open Field Test Data (Mean ± SEM)

GroupTotal Distance (cm)Time in Center (s)Center EntriesRears
Vehicle3500 ± 25030 ± 525 ± 440 ± 6
This compound (X mg/kg)3600 ± 28045 ± 635 ± 542 ± 5

Table 2: Elevated Plus Maze Data (Mean ± SEM)

GroupOpen Arm Time (s)Open Arm EntriesClosed Arm Entries
Vehicle40 ± 810 ± 212 ± 3
This compound (X mg/kg)65 ± 1015 ± 311 ± 2

Table 3: Rotarod Test Data (Mean ± SEM)

GroupLatency to Fall (s) - Trial 1Latency to Fall (s) - Trial 2Latency to Fall (s) - Trial 3
Vehicle80 ± 12110 ± 15140 ± 20
This compound (X mg/kg)85 ± 14125 ± 18165 ± 22

Table 4: Tail Suspension Test Data (Mean ± SEM)

GroupImmobility Time (s)
Vehicle150 ± 20
This compound (X mg/kg)100 ± 15*

Note: Data presented in tables are hypothetical and for illustrative purposes only. Asterisks () would typically denote statistically significant differences from the vehicle group.

References

Application Notes and Protocols for IND 1316 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IND 1316 is an indole-based activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Activation of AMPK has been shown to be a neuroprotective strategy in various models of neurodegenerative diseases.[1] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to investigate its neuroprotective effects and mechanism of action.

Mechanism of Action

This compound activates AMPK in a dose-dependent manner. In cellular systems, it induces the phosphorylation of AMPK at Threonine 172.[2] AMPK is a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits. Its activation is triggered by cellular stresses that increase the AMP:ATP ratio. Upstream kinases, such as Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2), phosphorylate the α subunit at Thr172, leading to AMPK activation.[3]

Activated AMPK plays a crucial role in cellular metabolism and stress resistance. It positively regulates catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis, while inhibiting anabolic pathways that consume ATP, like protein and lipid synthesis.[3] In the context of neuroprotection, AMPK activation has been linked to the inhibition of mTORC1 signaling and the induction of autophagy, processes that can help clear aggregated proteins and damaged organelles.[4]

Data Presentation

The following tables summarize hypothetical quantitative data representing the expected outcomes of this compound treatment in primary neuronal cultures based on its known function as an AMPK activator.

Table 1: In Vitro Performance of this compound as an AMPK Activator

CompoundBinding at 100 µM (RU)% Activation at 30 µM
This compound5.2-62.0 ± 2.7
A-769662 (Control Activator)31.7394 ± 76

Note: The in vitro inhibitory effect of this compound is paradoxical to its observed cellular activity. This suggests a complex mechanism of action that may involve indirect activation or interaction with other cellular components.

Table 2: Effect of this compound on Neuronal Viability under Oxidative Stress

TreatmentConcentration (µM)Neuronal Viability (% of Control)
Vehicle (DMSO)-100
Oxidative Stressor (e.g., H₂O₂)-52 ± 5
This compound + Oxidative Stressor165 ± 6
This compound + Oxidative Stressor1085 ± 7
This compound + Oxidative Stressor5088 ± 5

Table 3: Effect of this compound on AMPK Phosphorylation in Primary Neurons

TreatmentConcentration (µM)p-AMPK (Thr172) / Total AMPK (Fold Change)
Vehicle (DMSO)-1.0
This compound11.8 ± 0.2
This compound103.5 ± 0.4
This compound503.8 ± 0.3

Experimental Protocols

I. Primary Neuronal Culture Protocol

This protocol outlines the basic steps for establishing primary cortical or hippocampal neuronal cultures from embryonic rodents.

Materials:

  • Timed-pregnant rat (E18) or mouse (E17)

  • Hibernate™-E Medium

  • Papain and DNase I

  • Neurobasal™ Medium supplemented with B-27™ Supplement, GlutaMAX™, and Penicillin-Streptomycin

  • Poly-D-lysine (PDL) coated culture plates or coverslips

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the cerebral cortices or hippocampi from the embryos in ice-cold Hibernate™-E medium.

  • Mince the tissue and incubate with papain and DNase I at 37°C to dissociate the cells.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons onto PDL-coated plates or coverslips at a density of 1.5 x 10^5 cells/cm².

  • Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

  • Perform a partial media change every 3-4 days. Cultures are typically ready for experiments between 7-10 days in vitro (DIV).[5]

II. This compound Treatment Protocol

Materials:

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Primary neuronal cultures (DIV 7-10)

  • Neurobasal™ complete medium

Procedure:

  • Prepare serial dilutions of this compound in complete Neurobasal™ medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM). A DMSO vehicle control should be prepared with the same final concentration of DMSO as the highest this compound concentration.

  • Remove half of the culture medium from each well.

  • Add the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the cultures for the desired treatment duration (e.g., 24 hours for neuroprotection assays, or shorter time points for signaling studies).

III. Neuronal Viability Assay (MTT Assay)

This assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Following treatment with this compound and/or a neurotoxic insult, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C.

  • Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control group.[5][6]

IV. Western Blot for AMPK Activation

This protocol is for detecting the phosphorylation of AMPK.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: rabbit anti-p-AMPK (Thr172), rabbit anti-AMPK

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize the p-AMPK signal to the total AMPK signal.[7][8]

V. Immunocytochemistry for Neuronal Morphology

This protocol allows for the visualization of neuronal morphology and protein localization.

Materials:

  • 4% Paraformaldehyde (PFA)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody (e.g., mouse anti-MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

Procedure:

  • Fix the cultured neurons on coverslips with 4% PFA.

  • Permeabilize the cells and then block with blocking solution.

  • Incubate with the primary antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope.[9][10][11]

Visualizations

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core AMPK Core cluster_downstream Downstream Effects LKB1 LKB1 AMPK_inactive AMPK (inactive) LKB1->AMPK_inactive P CaMKK2 CaMKK2 CaMKK2->AMPK_inactive P Cellular_Stress Cellular Stress (e.g., increased AMP/ATP) Cellular_Stress->LKB1 Calcium_Influx Increased Intracellular Ca2+ Calcium_Influx->CaMKK2 AMPK_active p-AMPK (active) (Thr172) mTORC1 mTORC1 AMPK_active->mTORC1 Autophagy Autophagy AMPK_active->Autophagy Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Neuroprotection Neuroprotection mTORC1->Neuroprotection Inhibition leads to Autophagy->Neuroprotection Protein_Synthesis->Neuroprotection Inhibition contributes to IND1316 This compound IND1316->AMPK_inactive Activates

Caption: AMPK Signaling Pathway activated by this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis Culture 1. Primary Neuronal Culture (e.g., cortical or hippocampal) Treatment 2. Treatment with this compound (various concentrations) Culture->Treatment Viability 3a. Neuronal Viability Assay (e.g., MTT, LDH) Treatment->Viability Western 3b. Western Blot (p-AMPK, total AMPK) Treatment->Western ICC 3c. Immunocytochemistry (Neuronal morphology) Treatment->ICC Analysis 4. Data Quantification and Statistical Analysis Viability->Analysis Western->Analysis ICC->Analysis Conclusion 5. Conclusion on Neuroprotective Effects and Mechanism Analysis->Conclusion

Caption: Experimental workflow for assessing this compound in primary neurons.

References

Troubleshooting & Optimization

optimizing IND 1316 dosage for maximum neuroprotective effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the dosage of IND 1316 for maximizing its neuroprotective effects in preclinical research settings. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo neuroprotection studies in mice?

A1: Based on published preclinical data in a Huntington's disease mouse model (zQ175), a dose of 36 mg/L administered in the drinking water has shown efficacy in activating the target kinase AMPK in the brain and ameliorating neuropathological phenotypes.[1] This can be used as a starting point for your experiments. However, for more precise dosing, intraperitoneal (i.p.) or oral gavage (p.o.) administration are recommended. A suggested starting dose for i.p. or p.o. administration would be in the range of 10-30 mg/kg, administered once daily.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound is an indole-based compound and may have limited aqueous solubility. For oral administration (gavage), a common vehicle is 0.5% carboxymethylcellulose (CMC) in water. For intraperitoneal injection, a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be tested. It is crucial to first establish the tolerability of the vehicle in your animal model by administering the vehicle alone to a control group.

Q3: What is the primary mechanism of action for this compound's neuroprotective effect?

A3: this compound is an activator of AMP-activated protein kinase (AMPK).[1] Activation of AMPK is a key cellular response to energy stress and has been implicated in promoting neuronal survival and reducing neuroinflammation. The neuroprotective effects of this compound are attributed to its ability to engage this signaling pathway within the central nervous system.[1]

Troubleshooting Guides

Issue 1: No significant neuroprotective effect is observed at the initial dose.

  • Possible Cause: The dose may be too low to achieve a therapeutic concentration in the brain.

  • Troubleshooting Steps:

    • Dose Escalation: Conduct a dose-response study to evaluate the efficacy of higher doses (e.g., 50 mg/kg, 100 mg/kg). See the illustrative dose-response data in Table 1.

    • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the brain concentration of this compound at different doses. This will help to establish a correlation between drug exposure and neuroprotective effect. Refer to the sample pharmacokinetic data in Table 2.

    • Route of Administration: Consider a different route of administration that may offer better bioavailability, such as switching from oral gavage to intraperitoneal injection.

Issue 2: Signs of toxicity are observed in the treated animals.

  • Possible Cause: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).

  • Troubleshooting Steps:

    • Dose Reduction: Lower the dose to a level that was previously shown to be well-tolerated.

    • Toxicity Assessment: Conduct a formal toxicity study to determine the MTD. Monitor for clinical signs of toxicity, changes in body weight, and perform histopathological analysis of major organs. See Table 3 for an example of a toxicity summary.

    • Formulation Check: Ensure that the vehicle used for drug delivery is not causing the toxic effects by evaluating a vehicle-only control group.

Issue 3: High variability in experimental results between animals.

  • Possible Cause: Inconsistent drug administration, animal handling, or underlying biological variability.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all experimental procedures, including drug preparation, administration technique, and behavioral testing, are highly standardized.

    • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the overall results.

    • Blinding: Whenever possible, experiments should be conducted in a blinded manner to avoid experimenter bias.

Data Presentation

Table 1: Illustrative Dose-Response Data for Neuroprotective Effect of this compound in a Mouse Model of Neurodegeneration

Dosage (mg/kg, i.p., once daily for 4 weeks)Neuronal Loss (%)Behavioral Score Improvement (%)
Vehicle Control50 ± 50
1042 ± 615 ± 5
3025 ± 440 ± 8
5018 ± 355 ± 7
10015 ± 458 ± 6

Data are presented as mean ± SEM and are for illustrative purposes only.

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice

ParameterOral Gavage (30 mg/kg)Intraperitoneal (30 mg/kg)
Cmax (ng/mL) 850 ± 1202500 ± 300
Tmax (h) 2.0 ± 0.50.5 ± 0.1
AUC (0-24h) (ng·h/mL) 6800 ± 95015000 ± 1800
Brain/Plasma Ratio at Tmax 0.8 ± 0.21.1 ± 0.3

Data are presented as mean ± SEM and are for illustrative purposes only.

Table 3: Illustrative Summary of a 14-Day Repeated Dose Toxicity Study of this compound in Mice (i.p.)

Dosage (mg/kg/day)MortalityClinical SignsBody Weight Change (%)Key Histopathological Findings
0 (Vehicle)0/10None+5.2 ± 1.5No significant findings
300/10None+4.8 ± 1.8No significant findings
1000/10Mild, transient lethargy post-injection+2.1 ± 2.5No significant findings
3002/10Significant lethargy, ruffled fur-8.5 ± 3.2Mild to moderate liver inflammation

Data are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage

  • Preparation of Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. Mix thoroughly until a homogenous suspension is formed.

  • Preparation of this compound Suspension: Weigh the required amount of this compound. Add a small amount of the 0.5% CMC vehicle to form a paste. Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.

  • Administration: Administer the suspension to mice via oral gavage using a 20-gauge, 1.5-inch curved gavage needle. The volume should not exceed 10 mL/kg of body weight.

Protocol 2: Assessment of AMPK Activation in Brain Tissue

  • Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, striatum) on ice.

  • Protein Extraction: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Western Blotting: Determine the protein concentration using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK, Thr172) and total AMPK. Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the p-AMPK signal to the total AMPK signal to determine the level of AMPK activation.

Mandatory Visualizations

AMPK_Signaling_Pathway cluster_input Upstream Signals cluster_core AMPK Activation cluster_output Downstream Neuroprotective Effects IND_1316 This compound AMPK AMPK IND_1316->AMPK Activates Energy_Stress Energy Stress (High AMP/ATP ratio) Energy_Stress->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation Autophagy Autophagy Induction p_AMPK->Autophagy Mitochondrial_Biogenesis Mitochondrial Biogenesis p_AMPK->Mitochondrial_Biogenesis Anti_inflammatory Reduced Neuroinflammation p_AMPK->Anti_inflammatory Neuronal_Survival Enhanced Neuronal Survival p_AMPK->Neuronal_Survival

Caption: Simplified signaling pathway of this compound-mediated AMPK activation and downstream neuroprotective effects.

Experimental_Workflow cluster_discovery Phase 1: Initial Screening cluster_validation Phase 2: In vivo Validation cluster_optimization Phase 3: Optimization In_vitro In vitro Screening (Neuronal cell lines) Dose_Response_1 Initial Dose-Response In_vitro->Dose_Response_1 Animal_Model Select Animal Model (e.g., zQ175 mice) Dose_Response_1->Animal_Model Dose_Finding In vivo Dose-Finding Study Animal_Model->Dose_Finding Efficacy_Study Efficacy Study (Behavioral & Histological Analysis) Dose_Finding->Efficacy_Study PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Efficacy_Study->PK_PD Tox Toxicology Studies Efficacy_Study->Tox Optimal_Dose Determine Optimal Neuroprotective Dose PK_PD->Optimal_Dose Tox->Optimal_Dose

Caption: A typical experimental workflow for preclinical optimization of a neuroprotective compound like this compound.

References

Technical Support Center: Stability of IND 1316 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of IND 1316 in solution for long-term experiments. The following information is curated to address potential issues and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: For initial stock solutions, it is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 10 mM).[1][2] These stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.

Q2: How stable is this compound in aqueous buffers or cell culture media?

A2: The stability of this compound in aqueous solutions has not been extensively reported in publicly available literature. As an indole derivative, its stability in aqueous media can be influenced by factors such as pH, temperature, light exposure, and the presence of other components in the solution.[2] It is crucial to perform a stability assessment under your specific experimental conditions (e.g., in your cell culture medium of choice at 37°C).

Q3: What are the potential signs of this compound degradation in my experiments?

A3: Degradation of this compound may manifest as a loss of biological activity, such as a diminished effect on AMPK activation.[3] Visually, you might observe precipitation or a change in the color of the solution. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of degradation products and a decrease in the concentration of the parent compound over time.[4]

Q4: Can I prepare working solutions of this compound in advance for a long-term experiment?

A4: It is generally recommended to prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment to minimize the risk of degradation. If preparing solutions in advance is necessary, their stability under the intended storage conditions (e.g., 4°C in the dark) should be validated for the required duration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous solution. The concentration of this compound exceeds its kinetic solubility in the aqueous buffer or cell culture medium.Decrease the final concentration of this compound. Ensure the DMSO concentration in the final working solution is low (typically <0.5%) to avoid solvent-induced precipitation. Perform a kinetic solubility assay to determine the solubility limit in your specific medium.[1]
Inconsistent or lower-than-expected biological activity. Degradation of this compound in the working solution. Adsorption of the compound to plasticware.Prepare fresh working solutions for each experiment. Use low-adhesion plasticware. Perform a time-course stability study using HPLC to quantify the concentration of this compound under your experimental conditions.[2]
High variability between experimental replicates. Inconsistent sample handling or preparation. Degradation of the compound during the experiment.Ensure accurate and consistent pipetting. Minimize the time working solutions are kept at room temperature or 37°C. Include a time-zero (T=0) control to assess the initial concentration and stability.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Solution using HPLC

This protocol outlines a method to determine the chemical stability of this compound in a specific aqueous buffer or cell culture medium over time.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer or cell culture medium of interest

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • HPLC system with a C18 column

  • Incubator (e.g., 37°C with 5% CO₂)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the working solution by diluting the stock solution into the pre-warmed aqueous buffer or cell culture medium to the final desired concentration (e.g., 10 µM).[2]

  • Time Point Zero (T=0): Immediately after preparation, take an aliquot (e.g., 100 µL) of the working solution, mix it with an equal volume of cold acetonitrile to precipitate proteins and stop degradation, and store at -20°C until analysis.[1][2]

  • Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).[2]

  • Collect samples at various time points (e.g., 2, 8, 24, 48, 72 hours) by taking aliquots and treating them as in step 3.[2]

  • Analyze the samples by HPLC. Centrifuge the stored samples to pellet any precipitate and inject the supernatant onto a C18 reverse-phase column.[2] Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from any degradation products.[2]

  • Quantify the peak area corresponding to this compound at each time point and normalize it to the T=0 sample to determine the percentage of the compound remaining.

Data Presentation

Table 1: Illustrative Stability Data for this compound in Cell Culture Medium at 37°C

Time (hours)% this compound Remaining (Mean ± SD)Appearance of Degradation Products (Peak Area)
0100 ± 0.50
298.2 ± 1.1150
891.5 ± 2.3850
2475.3 ± 3.52470
4852.1 ± 4.14780
7235.8 ± 4.86420

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Visualizations

Signaling Pathway of this compound

IND1316_Signaling_Pathway IND1316 This compound AMPK AMPK IND1316->AMPK p38_MAPK p38 MAPK IND1316->p38_MAPK JNK JNK IND1316->JNK p_AMPK p-AMPK (Thr172) AMPK->p_AMPK Phosphorylation Neuroprotection Neuroprotection p_AMPK->Neuroprotection p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation p_p38_MAPK->Neuroprotection p_JNK p-JNK JNK->p_JNK Phosphorylation p_JNK->Neuroprotection

Caption: this compound activates AMPK and induces phosphorylation of p38 MAPK and JNK.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to Working Concentration in Aqueous Medium prep_stock->prep_work t0 Collect T=0 Sample prep_work->t0 incubate Incubate at Experimental Conditions (e.g., 37°C) prep_work->incubate quench Quench with Acetonitrile t0->quench sampling Collect Samples at Time Points (e.g., 2, 8, 24h) incubate->sampling sampling->quench hplc Analyze by HPLC quench->hplc data Quantify Peak Area & Calculate % Remaining hplc->data

References

minimizing IND 1316 toxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with the AMPK activator, IND 1316, particularly concerning toxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at concentrations above 100 µM. Is this expected?

A1: Yes, this observation is consistent with existing data. While this compound shows minimal toxicity at concentrations up to 100 µM, increased cytotoxicity has been reported at higher concentrations, such as 200 µM.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q2: What is the mechanism of action of this compound, and how might it relate to toxicity at high concentrations?

A2: this compound is an indole-based compound that activates AMP-activated protein kinase (AMPK).[1][2] In addition to AMPK activation, this compound has been shown to induce the activation of the p38 and JNK MAPK signaling pathways.[1] While AMPK activation is generally associated with cell survival and energy homeostasis, prolonged or excessive activation of p38 and JNK pathways, especially at high concentrations of a stimulus, can lead to cellular stress and apoptosis.[3][4]

Q3: How can we distinguish between apoptosis and necrosis as the cause of this compound-induced cell death?

A3: To differentiate between apoptosis and necrosis, you can use a combination of assays. An early marker of apoptosis is the activation of caspases, such as caspase-3. You can measure this using a colorimetric or fluorometric caspase-3 activity assay. Loss of mitochondrial membrane potential is another early apoptotic event that can be assessed using dyes like TMRE or JC-1. To detect necrosis, you can perform a lactate dehydrogenase (LDH) release assay, which measures the loss of plasma membrane integrity.

Q4: We are seeing variability in our cytotoxicity results. What could be the cause?

A4: Variability in cytotoxicity assays can arise from several factors. Ensure consistent cell seeding density, as low cell density can increase susceptibility to toxic compounds.[5] Verify the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent and non-toxic across all wells. It is also important to ensure homogenous mixing of this compound in the culture medium. Finally, the choice of cytotoxicity assay itself can be a source of variability, as different assays measure different endpoints of cell health.[5]

Q5: Are there any general strategies to reduce the observed cytotoxicity of this compound in our experiments?

A5: The primary strategy is to optimize the concentration and incubation time. Use the lowest effective concentration of this compound and the shortest incubation time necessary to achieve the desired biological effect. Ensure your cell culture conditions are optimal, as stressed cells are more vulnerable to drug-induced toxicity. If you suspect off-target effects are contributing to toxicity, you can try to identify these using various profiling methods, although this is a more involved process.

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity at concentrations previously reported as safe.
Possible Cause Troubleshooting Step
Cell line sensitivity Different cell lines can have varying sensitivities to a compound. Perform a dose-response curve for your specific cell line to determine its IC50 value for this compound.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells. Always include a vehicle control (cells treated with the solvent alone at the same concentration used for this compound).
Suboptimal cell health Ensure cells are healthy and in the logarithmic growth phase before treatment. Stressed or confluent cells may be more susceptible to toxicity.
Compound stability Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Issue 2: Inconsistent results between different cytotoxicity assays (e.g., MTT vs. Caspase-3).
Possible Cause Explanation & Solution
Different cellular endpoints measured An MTT assay measures metabolic activity, which can be affected by factors other than cell death.[5] A caspase-3 assay specifically measures an early marker of apoptosis. It is possible for a compound to decrease metabolic activity without immediately inducing apoptosis.
Timing of assays The kinetics of different cell death pathways can vary. Caspase activation may be an early event, while loss of metabolic activity or membrane integrity may occur later. Perform a time-course experiment to understand the sequence of events.
Recommended Action Use a multi-parametric approach. For example, combine a caspase-3 assay (apoptosis), an LDH assay (necrosis), and a mitochondrial membrane potential assay to get a more complete picture of the mechanism of toxicity.

Data Presentation

Table 1: Summary of this compound In Vitro Toxicity

CompoundCell LineAssayConcentrationResultReference
This compoundHEK293Cell ViabilityUp to 100 µMNo major toxicity observed[1]
This compoundHEK293Cell Viability200 µMLess toxic than other indole compounds tested[1]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Caspase-3 Activity Assay (Fluorometric)
  • Cell Treatment: Seed and treat cells with this compound as described in the MTT protocol.

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for your chosen caspase-3 assay kit.

  • Substrate Addition: Add the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

  • Incubation: Incubate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis: Compare the fluorescence of treated samples to untreated controls to determine the fold increase in caspase-3 activity.

Protocol 3: Mitochondrial Membrane Potential Assay using TMRE
  • Cell Treatment: Seed and treat cells with this compound in a suitable format for microscopy or flow cytometry. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • TMRE Staining: Add TMRE (tetramethylrhodamine, ethyl ester) to the culture medium at a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.

  • Analysis:

    • Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters (Ex/Em ~549/575 nm).

    • Flow Cytometry: Resuspend the cells and analyze them on a flow cytometer, detecting the fluorescence in the appropriate channel.

  • Data Analysis: A decrease in TMRE fluorescence intensity in this compound-treated cells compared to controls indicates a loss of mitochondrial membrane potential.

Visualizations

IND1316_Signaling_Pathway IND1316 This compound (High Concentration) AMPK AMPK IND1316->AMPK Activates MAP3K MAP3K (e.g., TAK1, ASK1) IND1316->MAP3K Induces MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Cellular_Stress Cellular Stress p38->Cellular_Stress JNK->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

Caption: this compound signaling pathways at high concentrations.

Toxicity_Troubleshooting_Workflow Start High Cytotoxicity Observed with this compound Check_Concentration Verify Concentration and Purity of this compound Start->Check_Concentration Check_Controls Review Controls: - Vehicle Control - Untreated Control Start->Check_Controls Optimize_Conditions Optimize Experimental Conditions: - Cell Density - Incubation Time Start->Optimize_Conditions Characterize_Toxicity Characterize Mechanism of Cell Death Check_Concentration->Characterize_Toxicity Check_Controls->Characterize_Toxicity Optimize_Conditions->Characterize_Toxicity Apoptosis_Assay Perform Apoptosis Assays: - Caspase-3 Activity - Mitochondrial Membrane Potential Characterize_Toxicity->Apoptosis_Assay Apoptosis Suspected Necrosis_Assay Perform Necrosis Assay: - LDH Release Characterize_Toxicity->Necrosis_Assay Necrosis Suspected Analyze_Data Analyze Data and Interpret Mechanism Apoptosis_Assay->Analyze_Data Necrosis_Assay->Analyze_Data Mitigation Develop Mitigation Strategy: - Adjust Concentration/Time - Consider Rescue Agents Analyze_Data->Mitigation Experimental_Workflow Start Start: Prepare Cell Culture Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Treat_Cells Treat with this compound Dose-Response Seed_Cells->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Perform_Assays Perform Cytotoxicity Assays Incubate->Perform_Assays MTT MTT Assay (Metabolic Activity) Perform_Assays->MTT Caspase Caspase-3 Assay (Apoptosis) Perform_Assays->Caspase Mito Mitochondrial Potential Assay Perform_Assays->Mito LDH LDH Assay (Necrosis) Perform_Assays->LDH Analyze Data Analysis and Interpretation MTT->Analyze Caspase->Analyze Mito->Analyze LDH->Analyze

References

Technical Support Center: Refining Phenotyping Assays for IND 1316-Treated C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing IND 1316 in Caenorhabditis elegans phenotyping assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in C. elegans?

A1: this compound is an indole-based compound that functions as an activator of AMP-activated protein kinase (AMPK). In C. elegans models of Huntington's disease, it has been shown to be neuroprotective, reducing polyglutamine (polyQ) aggregation and improving neuronal function.[1] Its primary target in C. elegans is the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis.

Q2: What is a recommended starting concentration for this compound in C. elegans assays?

A2: A concentration of 50 μM has been successfully used in liquid culture to demonstrate the neuroprotective effects of this compound in a C. elegans model of Huntington's disease.[2] However, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay and C. elegans strain, as responses can vary.

Q3: How should I prepare and administer this compound to C. elegans?

A3: this compound can be dissolved in a suitable solvent like DMSO and then added to the Nematode Growth Medium (NGM) agar or liquid culture. For agar plates, the compound can be added to the molten agar before pouring or spread on the surface of solidified plates. In liquid culture, it can be added directly to the culture medium. Ensure the final solvent concentration is low (typically ≤0.5%) to avoid toxicity.

Q4: What are the primary phenotyping assays relevant for this compound treatment in C. elegans?

A4: Given that this compound is an AMPK activator with neuroprotective effects, the most relevant assays include:

  • Polyglutamine (polyQ) Aggregation Assay: To assess the effect of this compound on protein aggregation in models of neurodegenerative diseases.[2]

  • Touch Response Assay: To measure mechanosensory neuron function, which can be impaired in neurodegenerative models.[2]

  • Lifespan Assay: As AMPK activation is linked to longevity, this assay can determine if this compound affects the lifespan of C. elegans.

  • Oxidative Stress Resistance Assay: To evaluate if this compound enhances resistance to oxidative stress, a common factor in neurodegeneration.

  • Locomotion Assays (e.g., thrashing, body bends): To quantify motor function and assess any improvements in motility defects.

Troubleshooting Guides

Issue 1: Inconsistent or no observable effect of this compound.

Possible Cause Troubleshooting Step
Improper drug preparation or administration Ensure this compound is fully dissolved in the solvent before adding to the media. Verify the final concentration and uniform distribution in the agar or liquid culture.
Degradation of the compound Prepare fresh stock solutions of this compound regularly. Store stock solutions at an appropriate temperature (e.g., -20°C) and protect from light if the compound is light-sensitive.
Insufficient treatment duration The effects of this compound may not be immediate. Ensure the treatment period is sufficient for the phenotype being assayed. For developmental effects, treatment from an early larval stage (L1) may be necessary.[2]
Assay insensitivity The chosen phenotyping assay may not be sensitive enough to detect the effects of this compound. Consider using more quantitative or automated methods for analysis.
Worm strain variability Different C. elegans strains can have varying responses to drug treatments. Ensure you are using the appropriate strain for your experimental question and consider testing multiple strains.

Issue 2: Observed toxicity or adverse effects in treated worms.

Possible Cause Troubleshooting Step
High concentration of this compound Perform a dose-response curve to determine the toxic concentration (e.g., LC50). Start with a lower concentration and gradually increase it.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤0.5%). Run a solvent-only control to confirm.
Off-target effects While this compound primarily targets AMPK, off-target effects are possible.[3] If unexpected phenotypes are observed, consider using genetic controls (e.g., aak-2 mutants) to confirm the phenotype is AMPK-dependent.
Contamination of media Ensure sterile techniques are used when preparing media and handling worms to prevent bacterial or fungal contamination, which can cause sickness and death.

Issue 3: Difficulty with solubility of this compound in NGM.

| Possible Cause | Troubleshooting Step | | Poor aqueous solubility of indole derivatives | Indole derivatives can have limited solubility in aqueous media like NGM.[4][5] | | | - Increase the stock concentration in a suitable organic solvent (e.g., DMSO) to minimize the volume added to the media. | | | - Add the compound to the molten NGM at a slightly higher temperature (e.g., 55-60°C) and mix thoroughly before pouring plates to aid dissolution. | | | - For liquid assays, ensure vigorous mixing when adding the compound. | | Precipitation in media | The complex components of NGM can sometimes lead to drug precipitation.[4] | | | - Visually inspect the plates for any crystal formation. | | | - Consider using a simplified liquid medium for initial dose-response experiments to improve solubility. |

Quantitative Data Summary

Table 1: Effect of this compound on PolyQ Aggregation in C. elegans

TreatmentStrainAgeNumber of Aggregates (Mean ± SEM)Reference
Vehicle (Control)AM141 (Q40::YFP)Day 4 Adult15.2 ± 1.5Fictional Data
50 µM this compoundAM141 (Q40::YFP)Day 4 Adult8.7 ± 1.1Fictional Data

Table 2: Effect of this compound on Touch Response in C. elegans

TreatmentStrainAgeTouch Response (% Responding)Reference
Vehicle (Control)HD model (112Q::TdTomato)Adult35%[2]
50 µM this compoundHD model (112Q::TdTomato)Adult65%[2]

Experimental Protocols

Polyglutamine (polyQ) Aggregation Assay

Objective: To quantify the effect of this compound on the formation of polyQ aggregates in a transgenic C. elegans model.

Materials:

  • Transgenic C. elegans strain expressing a fluorescently tagged polyQ tract (e.g., AM141 expressing Q40::YFP).

  • NGM plates.

  • E. coli OP50.

  • This compound.

  • DMSO (or other suitable solvent).

  • Fluorescence microscope with appropriate filters.

  • Image analysis software (e.g., ImageJ).

Methodology:

  • Prepare NGM plates containing the desired concentration of this compound and a vehicle control (containing the same concentration of solvent).

  • Seed the plates with E. coli OP50 and allow the bacterial lawn to grow.

  • Synchronize worms by bleaching gravid adults to collect eggs.

  • Place the synchronized eggs onto the prepared NGM plates.

  • Incubate the plates at the desired temperature (e.g., 20°C).

  • At the desired developmental stage (e.g., Day 4 adult), mount the worms on an agarose pad on a microscope slide.

  • Immobilize the worms using a chemical anesthetic (e.g., sodium azide or levamisole).

  • Visualize the fluorescently tagged polyQ aggregates using a fluorescence microscope.

  • Capture images of a set number of worms for each condition.

  • Quantify the number and/or size of aggregates per worm using image analysis software.

Touch Response Assay

Objective: To assess the effect of this compound on mechanosensation in C. elegans.

Materials:

  • C. elegans strain of interest.

  • NGM plates with and without this compound.

  • E. coli OP50.

  • An eyebrow hair attached to a toothpick or a platinum wire pick.

  • Dissecting microscope.

Methodology:

  • Culture synchronized worms on NGM plates with or without this compound from an early larval stage.

  • At the desired adult stage, transfer individual worms to a fresh assay plate with a bacterial lawn.

  • Allow the worm to move forward for at least one body length.

  • Gently touch the worm's anterior with the eyebrow hair. A positive response is a reversal of movement.

  • Perform a set number of touches (e.g., 5 anterior and 5 posterior) for each worm, alternating between anterior and posterior touches.

  • Record the number of positive responses for each worm.

  • Calculate the percentage of responding worms or the average number of responses per worm for each condition.

Lifespan Assay

Objective: To determine the effect of this compound on the lifespan of C. elegans.

Materials:

  • Wild-type or other C. elegans strain.

  • NGM plates with and without this compound.

  • E. coli OP50.

  • 5-fluoro-2'-deoxyuridine (FUDR) to prevent progeny from hatching.

  • Platinum wire pick.

  • Dissecting microscope.

Methodology:

  • Prepare NGM plates containing this compound (and FUDR) and control plates.

  • Seed plates with E. coli OP50.

  • Transfer synchronized L4 larvae or young adult worms to the prepared plates.

  • Incubate plates at a constant temperature (e.g., 20°C).

  • Starting from day 1 of adulthood, score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

  • Transfer the worms to fresh plates every few days to avoid contamination and ensure a consistent food source.

  • Continue scoring until all worms have died.

  • Construct survival curves and perform statistical analysis (e.g., log-rank test) to compare the lifespans of the different treatment groups.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Phenotyping Assays cluster_analysis Data Analysis prep_media Prepare NGM Plates (Control & this compound) seed_plates Seed with E. coli OP50 prep_media->seed_plates transfer_worms Transfer Synchronized Worms to Plates seed_plates->transfer_worms sync_worms Synchronize Worms sync_worms->transfer_worms incubation Incubate at Controlled Temperature transfer_worms->incubation polyq_assay PolyQ Aggregation Assay incubation->polyq_assay touch_assay Touch Response Assay incubation->touch_assay lifespan_assay Lifespan Assay incubation->lifespan_assay locomotion_assay Locomotion Assay incubation->locomotion_assay quantification Quantify Phenotypes polyq_assay->quantification touch_assay->quantification lifespan_assay->quantification locomotion_assay->quantification statistics Statistical Analysis quantification->statistics interpretation Interpret Results statistics->interpretation

Caption: Experimental workflow for phenotyping this compound-treated C. elegans.

ampk_pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects ind1316 This compound ampk AMPK (AAK-2) ind1316->ampk activates daf16 DAF-16/FOXO ampk->daf16 activates tor TOR Pathway ampk->tor inhibits autophagy Autophagy ampk->autophagy promotes metabolism Metabolism Regulation ampk->metabolism regulates energy_stress Energy Stress (High AMP/ATP ratio) lkb1 LKB1 (PAR-4) energy_stress->lkb1 activates lkb1->ampk phosphorylates & activates stress_resistance Stress Resistance daf16->stress_resistance longevity Longevity daf16->longevity protein_synthesis Protein Synthesis tor->protein_synthesis cell_growth Cell Growth tor->cell_growth

Caption: Simplified AMPK signaling pathway in C. elegans activated by this compound.

References

Technical Support Center: Ensuring Reproducibility in IND 1316 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of in vivo studies involving IND 1316.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound, focusing on practical solutions to enhance reproducibility.

Problem Potential Cause(s) Recommended Solution(s)
High variability in animal response to this compound Inconsistent formulation or dosing.[1] Biological variability among animals.[2] Improper randomization or blinding.Ensure consistent and appropriate formulation of this compound for in vivo use, considering its solubility and stability. Implement rigorous randomization of animals to treatment groups and blind the study to minimize bias. Increase sample size after conducting a power analysis to account for biological variability.[3][4]
Lack of expected therapeutic effect Suboptimal dose or route of administration. Poor bioavailability or blood-brain barrier penetration. Incorrect timing of administration relative to disease progression.Conduct dose-response studies to determine the optimal therapeutic dose. Evaluate different routes of administration (e.g., oral, intraperitoneal) to enhance bioavailability.[1] Assess the pharmacokinetic profile of this compound to ensure adequate exposure in the target tissue.[5] Optimize the treatment schedule based on the specific animal model and disease pathogenesis.
Inconsistent target engagement (AMPK activation) Issues with tissue collection and processing. Variability in assay performance.Standardize tissue harvesting and sample preparation protocols to minimize degradation of phosphorylated proteins. Ensure the use of validated antibodies and reagents for Western blotting or other assays measuring AMPK activation. Include appropriate positive and negative controls in every experiment to validate assay performance.[6]
Adverse events or toxicity in treated animals Off-target effects of this compound. Issues with the vehicle or formulation.[5]Conduct thorough toxicology studies to identify potential off-target effects.[1][7] Test the vehicle alone as a control group to rule out formulation-related toxicity.[5] Carefully monitor animal health throughout the study and document all adverse events.
Difficulty replicating results from previous studies Differences in experimental protocols or animal models.[2] Insufficient detail in the original study's methodology.[8]Adhere strictly to the detailed experimental protocols.[9] Use the same animal strain, sex, and age as in the original study. Contact the authors of the original study for clarification on any ambiguous methods. Promote transparent and detailed reporting of all experimental procedures.[8]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is an indole-based compound that acts as an activator of AMP-activated protein kinase (AMPK).[10][11] AMPK is a key cellular energy sensor, and its activation has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Huntington's disease.[11]

2. How should I formulate this compound for in vivo administration?

The optimal formulation for this compound will depend on the chosen route of administration and the specific animal model. It is crucial to consider the solubility of the compound and the potential for excipients to cause unintended side effects.[5] Pre-formulation assessments are recommended to determine the most suitable vehicle that ensures stability and bioavailability.[5]

3. What are the key considerations for designing a robust in vivo study with this compound?

To ensure the reproducibility of your in vivo study, consider the following:

  • Animal Model: Select an appropriate and well-characterized animal model that recapitulates key aspects of the disease being studied.[12]

  • Sample Size: Determine the appropriate sample size using power analysis to ensure the study is statistically sound.[3][4]

  • Randomization and Blinding: Implement randomization of animals into treatment groups and blind the investigators to the treatment allocation to minimize bias.[12]

  • Controls: Include appropriate control groups, such as vehicle-treated and positive control groups, to validate the experimental findings.

  • Reporting: Follow the ARRIVE guidelines for reporting animal research to ensure transparency and allow for proper evaluation and replication of the study.[8]

4. How can I confirm target engagement of this compound in vivo?

Target engagement can be confirmed by measuring the activation of AMPK in the target tissue (e.g., brain). This is typically done by assessing the phosphorylation of AMPK at Threonine 172 using Western blotting or immunohistochemistry.[10] It is essential to use validated antibodies and standardized protocols to ensure the reliability of these measurements.

5. What are common pitfalls to avoid in IND-enabling in vivo studies?

Common pitfalls in IND-enabling studies include:

  • Inadequate toxicology studies, which can lead to safety concerns in later clinical trials.[7]

  • Poor timeline management, resulting in delays and increased costs.[7]

  • Challenges with compound formulation, affecting bioavailability and efficacy.[5]

  • Insufficient slide preparation for histological analysis, leading to delays in data interpretation.[5]

Quantitative Data Summary

The following table summarizes the in vitro performance of this compound as an AMPK activator based on available data.

Parameter This compound A-769662 (Positive Control) β-cyclodextrin (Negative Control)
Binding at 100 µM (RU) 5.231.71.6
% Activation at 30 µM -62.0 ± 2.7394 ± 76Not Determined
Data is presented as mean ± SD.[10]

Experimental Protocols

1. Western Blotting for AMPK Activation

  • Tissue Homogenization: Homogenize harvested tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-AMPK (Thr172) and total AMPK. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify band intensities using densitometry software and normalize the phospho-AMPK signal to the total AMPK signal.

2. In Vivo Efficacy Study in a Huntington's Disease Mouse Model

  • Animal Model: Utilize a transgenic mouse model of Huntington's disease (e.g., R6/2 or zQ175).

  • Treatment Groups: Randomly assign mice to one of the following groups: vehicle control, this compound low dose, and this compound high dose.

  • Drug Administration: Administer this compound or vehicle daily via the predetermined route (e.g., oral gavage).

  • Behavioral Testing: Conduct a battery of behavioral tests at specified time points to assess motor function and cognitive deficits (e.g., rotarod, open field, Y-maze).

Visualizations

IND1316_Signaling_Pathway IND1316 This compound AMPK AMPK IND1316->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) Downstream Downstream Neuroprotective Pathways pAMPK->Downstream Neuroprotection Neuroprotection Downstream->Neuroprotection

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

InVivo_Experimental_Workflow cluster_preclinical Preclinical Phase cluster_assessment Assessment Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model Randomization Randomization & Blinding Animal_Model->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Behavioral Behavioral Testing Treatment->Behavioral Tissue Tissue Collection Behavioral->Tissue Biochemical Biochemical Analysis (e.g., Western Blot) Tissue->Biochemical Histological Histological Analysis Tissue->Histological Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Histological->Data_Analysis

Caption: General experimental workflow for in vivo studies of this compound.

References

Validation & Comparative

A Preclinical Comparison of IND 1316 and Metformin for Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Huntington's disease (HD) is a progressive neurodegenerative disorder with no current cure. The aggregation of mutant huntingtin (mHtt) protein is a key pathological hallmark, leading to neuronal dysfunction and death. A promising therapeutic strategy involves the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This guide provides a comparative overview of two AMPK activators, the novel indole-based compound IND 1316 and the well-established anti-diabetic drug metformin, based on available preclinical data for their potential in treating Huntington's disease.

At a Glance: this compound vs. Metformin

FeatureThis compoundMetformin
Drug Class Indole-based AMPK activatorBiguanide, indirect AMPK activator
Mechanism of Action Activates AMPK, though direct binding appears weak, suggesting a potential indirect mechanism.Primarily inhibits mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio and subsequent activation of AMPK.
Preclinical Models Tested for HD C. elegans models of polyQ toxicity, R6/2 mouse model of HD.[1][2][3]Striatal cell lines (STHdhQ111/Q111), various mouse models of HD (including zQ175 and R6/2).[4][5][6]
Reported Efficacy in HD Models Reduces polyglutamine aggregates and neuronal damage in C. elegans. Reduces neuropathological symptoms in mouse models.[1][2][3]Reduces mHtt levels, restores neuronal circuit abnormalities, and reverses behavioral defects in mice.[4] Protects cells from mHtt-induced toxicity.[5][7]
Clinical Trial Status for HD No registered clinical trials found.A clinical trial (TEMET-HD, NCT04826692) is underway to evaluate its effect on cognitive performance in HD patients.[6] Observational studies suggest a potential cognitive benefit in HD patients with type 2 diabetes.[1]

Mechanism of Action and Signaling Pathways

Both this compound and metformin converge on the activation of AMPK, a central player in cellular metabolism and stress response. However, their upstream mechanisms of activation differ.

Metformin is known to act indirectly on AMPK. It primarily inhibits Complex I of the mitochondrial respiratory chain, which leads to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio. This shift in the energy balance is sensed by AMPK, leading to its activation. Activated AMPK then initiates a cascade of downstream effects aimed at restoring energy homeostasis, including the promotion of autophagy, which can aid in the clearance of mHtt aggregates.[8][9]

This compound has been identified as a novel indole-derived compound that activates AMPK at the cellular level.[1] While it has been shown to bind to the AMPK complex, the interaction is weak, suggesting that it may also function through an indirect mechanism that is yet to be fully elucidated.[1] The neuroprotective effects of this compound in HD models are attributed to its ability to activate AMPK.[1][2][3]

Below are diagrams illustrating the proposed signaling pathways.

cluster_metformin Metformin Signaling Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits ATP_Ratio ↑ AMP:ATP Ratio Mito->ATP_Ratio AMPK AMPK Activation ATP_Ratio->AMPK Autophagy ↑ Autophagy AMPK->Autophagy mHtt_Clearance mHtt Clearance Autophagy->mHtt_Clearance Neuroprotection Neuroprotection mHtt_Clearance->Neuroprotection

Caption: Metformin's indirect activation of AMPK.

cluster_ind1316 This compound Signaling Pathway IND1316 This compound AMPK_Complex AMPK Complex IND1316->AMPK_Complex Weak Interaction AMPK_Activation AMPK Activation IND1316->AMPK_Activation Activates (Mechanism TBD) Downstream Downstream Effectors AMPK_Activation->Downstream Neuroprotection Neuroprotection Downstream->Neuroprotection

Caption: this compound's proposed mechanism of action.

Preclinical Efficacy Data

Direct comparative studies between this compound and metformin have not been published. The following tables summarize key findings from separate preclinical studies.

This compound: In Vivo Efficacy in HD Models
Model OrganismKey FindingsReference
C. elegans (polyQ40::YFP)Reduced the number of polyglutamine aggregates.[1]
R6/2 MiceReduced neuropathological symptoms of Huntington's disease.[1][3]
Metformin: In Vitro and In Vivo Efficacy in HD Models
ModelKey FindingsReference
Striatal Cells (STHdhQ111/Q111)Rescued cells from mutant HTT-induced toxicity, preserved ATP levels, and reduced LDH release. Modulated mitochondrial dynamics.[5][7][5][7]
zQ175 MiceReduced nuclear aggregation of mHtt in the striatum, partially restored neurotrophic factor expression, and decreased glial cell activation.[9][9]
Huntington's Disease MiceReversed early cortical network dysfunction and behavioral defects.[4][10][4][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the key studies.

This compound C. elegans Polyglutamine Aggregation Assay
  • Experimental Workflow:

    • A C. elegans strain expressing 40 CAG repeats fused to Yellow Fluorescent Protein (Q40::YFP) in muscle cells was used.

    • Worms were cultured on plates containing this compound.

    • The dynamics of polyglutamine aggregation were monitored and quantified.

cluster_workflow This compound C. elegans Assay Workflow start Start: Q40::YFP C. elegans culture Culture on This compound Plates start->culture observe Monitor PolyQ Aggregation culture->observe quantify Quantify Aggregates observe->quantify end End: Assess Efficacy quantify->end cluster_workflow Metformin Cell Viability Assay Workflow start Start: Striatal Cells (WT & mHtt) treat Treat with Metformin start->treat assess_viability Assess Viability (ATP, LDH) treat->assess_viability assess_ampk Confirm AMPK Activation (Western Blot) treat->assess_ampk end End: Determine Neuroprotection assess_viability->end assess_ampk->end

References

A Comparative Analysis of IND 1316 and Other Prominent AMPK Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel AMP-activated protein kinase (AMPK) activator, IND 1316, with other well-established AMPK activators, including A-769662, AICAR, and metformin. The information presented is based on available preclinical data and is intended to assist researchers in selecting the appropriate tool for their studies in metabolic diseases and neuroprotection.

At a Glance: Key Performance Metrics of AMPK Activators

The following table summarizes the key characteristics and performance metrics of this compound and other widely used AMPK activators.

FeatureThis compoundA-769662AICAR (Acadesine)Metformin
Mechanism of Action Direct activator (proposed)Allosteric, direct activatorIndirect activator (AMP mimetic)Indirect activator (inhibits mitochondrial complex I)
Effective Concentration Dose-dependent activation observed at 50 µM in HEK293T cells.[1]EC50 ≈ 0.8 µM in cell-free assays.[2][3][4]Effective in the millimolar range (e.g., 0.5-2 mM) in cell culture.[3]Effective in the millimolar range (e.g., 0.5-5 mM) in cell culture.[5][6]
Downstream Effects Induces phosphorylation of AMPK (Thr172) and its substrate ACC (Ser79). Also activates p38 and JNK MAPK pathways.[1]Induces phosphorylation of AMPK (Thr172) and ACC (Ser79).[7]Induces phosphorylation of AMPK (Thr172) and ACC (Ser79).[3]Induces phosphorylation of AMPK (Thr172) and ACC (Ser79).[5][6]
Key Characteristics Orally active, blood-brain barrier permeable, with demonstrated neuroprotective effects in Huntington's disease models.[1][8][9]Potent and specific direct activator of AMPK.A pro-drug that is converted intracellularly to ZMP, an AMP analog.[3]A widely used first-line therapeutic for type 2 diabetes.[10]

Signaling Pathways and Activator Intervention Points

The following diagram illustrates the canonical AMPK signaling pathway and highlights the distinct mechanisms by which this compound and other activators exert their effects.

cluster_indirect Indirect Activation cluster_direct Direct Activation cluster_pathway AMPK Signaling Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits AICAR AICAR AMP_ATP Increased AMP/ATP Ratio AICAR->AMP_ATP Mimics AMP IND1316 This compound AMPK AMPK IND1316->AMPK A769662 A-769662 A769662->AMPK Mito->AMP_ATP AMP_ATP->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylates (Inhibits) p38_JNK p38/JNK MAPK AMPK->p38_JNK Activates Downstream Downstream Metabolic Effects (e.g., Glucose uptake, Fatty acid oxidation) ACC->Downstream p38_JNK->Downstream

Figure 1. Mechanisms of action of various AMPK activators.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for key experiments cited in the comparison of this compound.

Cell Culture and Treatment for AMPK Activation Assay

HEK293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells were seeded in 6-well plates and grown to 70-80% confluency. The culture medium was then replaced with fresh medium containing the specified concentrations of this compound (e.g., 50 µM), A-769662, phenformin (an alternative indirect activator), or vehicle control (DMSO).[1] Following incubation for the designated time, cells were harvested for subsequent analysis.[1]

Western Blot Analysis of AMPK and Downstream Target Phosphorylation

After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the lysates was determined using a BCA protein assay kit. Equal amounts of protein (typically 20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

The membranes were blocked for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% non-fat dry milk or bovine serum albumin (BSA). Membranes were then incubated overnight at 4°C with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), total ACC, phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, phospho-JNK (Thr183/Tyr185), and total JNK.

After washing with TBST, membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Experimental Workflow for Assessing AMPK Activation

The following diagram outlines the general workflow for evaluating the efficacy of AMPK activators in a cell-based assay.

A Cell Seeding and Growth B Treatment with AMPK Activator A->B C Cell Lysis and Protein Quantification B->C D SDS-PAGE and Western Transfer C->D E Immunoblotting with Phospho-specific Antibodies D->E F Signal Detection and Densitometry E->F G Data Analysis and Comparison F->G

Figure 2. General workflow for AMPK activation assessment.

Concluding Remarks

This compound emerges as a promising new AMPK activator with a distinct profile that includes oral bioavailability and blood-brain barrier permeability, making it a valuable tool for in vivo studies, particularly in the context of neurodegenerative diseases.[1][8][9] While it demonstrates dose-dependent activation of AMPK and its downstream targets, further studies are required to determine its precise potency (EC50) in various cell types and cell-free assays for a more direct quantitative comparison with highly potent direct activators like A-769662. Researchers should consider the specific requirements of their experimental models when selecting an AMPK activator, weighing factors such as the desired mechanism of action (direct vs. indirect), potency, and pharmacokinetic properties.

References

In Vivo Efficacy of IND 1316 vs. A-769662: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two AMP-activated protein kinase (AMPK) activators: IND 1316 and A-769662. The information is compiled from preclinical studies and is intended to assist researchers in evaluating these compounds for further investigation.

Executive Summary

This compound, an indole-derived compound, has demonstrated neuroprotective effects in a mouse model of Huntington's disease. It has been shown to ameliorate behavioral deficits associated with the disease. A-769662, a thienopyridone, has established efficacy in a mouse model of obesity and diabetes, where it improves metabolic parameters, including blood glucose and lipid levels. Both compounds act as activators of AMPK, a key regulator of cellular energy homeostasis. However, their in vivo evaluation has been conducted in different disease models, precluding a direct head-to-head comparison of efficacy. This guide presents the available in vivo data for each compound, their respective experimental protocols, and the signaling pathways they modulate.

Data Presentation: In Vivo Efficacy

The following tables summarize the key quantitative data from in vivo studies of this compound and A-769662.

Table 1: In Vivo Efficacy of this compound in a Huntington's Disease Mouse Model

ParameterAnimal ModelTreatment GroupResult
Depressive-like Behavior zQ175 Knock-In MiceThis compound (36 mg/L in drinking water for 3 months)Ameliorated the increased immobility time in the tail suspension test, indicating a reduction in depressive-like behavior.[1]
Motor Coordination zQ175 Knock-In MiceThis compound (36 mg/L in drinking water for 3 months)Improved performance on the beam balance test, suggesting an enhancement in motor coordination and balance.[1]

Table 2: In Vivo Efficacy of A-769662 in a Metabolic Disease Mouse Model

ParameterAnimal ModelTreatment GroupResult
Plasma Glucose ob/ob MiceA-769662 (30 mg/kg, twice daily)Lowered plasma glucose levels by 40%.[2]
Plasma Triglycerides ob/ob MiceA-769662 (30 mg/kg, twice daily)Significantly decreased plasma triglyceride levels.[2]
Liver Triglycerides ob/ob MiceA-769662 (30 mg/kg, twice daily)Significantly decreased liver triglyceride levels.[2]
Body Weight Gain ob/ob MiceA-769662 (30 mg/kg, twice daily)Reduced body weight gain.[2]

Experimental Protocols

This compound: In Vivo Huntington's Disease Model

1. Animal Model:

  • Strain: zQ175 knock-in mice, which express a mutant human huntingtin gene.[1]

  • Age and Sex: Male mice, 3 months of age at the start of the study.[1]

2. Dosing and Administration:

  • Compound: this compound

  • Dose: 36 mg/L administered in the drinking water.[1]

  • Duration: 3 months.[1]

3. Behavioral Assessments:

  • Tail Suspension Test:

    • Mice are suspended by their tail using adhesive tape, 1 cm from the tip.

    • The duration of immobility is recorded over a 6-minute period.

    • Increased immobility is interpreted as a sign of depressive-like behavior.[1]

  • Beam Balance Test:

    • Mice are trained to traverse a narrow wooden beam to reach a goal box.

    • The time taken to cross the beam is recorded.

    • Difficulty in traversing the beam indicates deficits in motor coordination and balance.[1]

A-769662: In Vivo Metabolic Disease Model

1. Animal Model:

  • Strain: ob/ob mice, which are genetically obese and diabetic.[2]

2. Dosing and Administration:

  • Compound: A-769662

  • Dose: 30 mg/kg administered intraperitoneally (i.p.), twice daily.[2]

3. Metabolic Assessments:

  • Plasma Glucose and Triglyceride Measurement:

    • Blood samples are collected from the tail vein.

    • Plasma glucose and triglyceride levels are determined using standard enzymatic assays.

  • Body Weight Monitoring:

    • Body weight is measured regularly throughout the study period.

  • Liver Triglyceride Measurement:

    • At the end of the study, liver tissue is collected.

    • Lipids are extracted from the liver, and triglyceride content is quantified.

Signaling Pathways and Mechanisms of Action

Both this compound and A-769662 exert their effects through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.

This compound: Neuroprotection via AMPK Activation

In the context of Huntington's disease, activation of AMPK by this compound is thought to be neuroprotective. The proposed mechanism involves the downstream regulation of pathways that enhance cellular stress resistance and maintain neuronal health.

IND1316_Pathway IND1316 This compound AMPK AMPK Activation IND1316->AMPK Neuroprotection Neuroprotection (Amelioration of HD Phenotype) AMPK->Neuroprotection

Figure 1: Proposed signaling pathway for the neuroprotective effects of this compound.

A-769662: Metabolic Regulation via AMPK Activation

A-769662 is a direct allosteric activator of AMPK.[2] In metabolic diseases, its activation of AMPK leads to a decrease in anabolic processes (like glucose and lipid synthesis) and an increase in catabolic processes (like fatty acid oxidation), thereby improving the overall metabolic profile.

A769662_Pathway cluster_liver Liver cluster_whole_body Whole Body Gluconeogenesis ↓ Gluconeogenesis (↓ PEPCK, G6Pase) Metabolic_Improvement Metabolic Improvement (↓ Glucose, ↓ Triglycerides) Gluconeogenesis->Metabolic_Improvement Lipogenesis_L ↓ Lipogenesis (↓ FAS) Lipogenesis_L->Metabolic_Improvement FattyAcidOxidation ↑ Fatty Acid Oxidation FattyAcidOxidation->Metabolic_Improvement A769662 A-769662 AMPK AMPK Activation A769662->AMPK AMPK->Gluconeogenesis AMPK->Lipogenesis_L AMPK->FattyAcidOxidation

References

A Comparative Analysis of Indole-Based AMPK Activators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, mechanisms, and experimental data of promising indole-based activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

This guide provides a comprehensive comparative analysis of several key indole-based direct activators of AMP-activated protein kinase (AMPK). As a central mediator of cellular metabolism, AMPK is a prime therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, selectivity, and experimental backing of these compounds.

Performance Comparison of Indole-Based AMPK Activators

The following tables summarize the in vitro potency and preclinical pharmacokinetic profiles of notable indole-based AMPK activators. These compounds have been selected based on available data and their representation of different structural classes within the indole scaffold.

In Vitro Potency and Selectivity

Indole-based AMPK activators have demonstrated high potency, often with selectivity for the β1-containing AMPK isoforms, which are predominantly expressed in the liver and kidney.[1]

Compound ClassSpecific CompoundAMPK IsoformEC50 (nM)Reference
Indole-3-Carboxylic Acids PF-06409577α1β1γ17[2]
α1β2γ1>40,000[2]
PF-06685249 (PF-249)α1β1γ112
α2β1γ16
α1β2γ1>40,000
PF-06679142α1β1γ122[3][4]
Alkene Oxindoles Compound 24α2β1γ11,200
Compound 19α1 (1-394)2,100
4-Azaindoles Compound 16gNot SpecifiedSingle-digit nM range[5]
Preclinical Pharmacokinetic Profiles

Pharmacokinetic properties are critical for the translation of potent activators into viable drug candidates. The following data is derived from studies in preclinical animal models.

CompoundSpeciesOral Bioavailability (%)Plasma Clearance (mL/min/kg)Half-life (h)Reference
PF-06409577 Rat1522.6Not Reported[6]
Dog10012.9Not Reported[6]
Monkey598.57Not Reported[6]
PF-06685249 RatGood oral absorptionLowProlonged[3][7]
PF-06679142 RatDesirable oral absorptionLowNot Reported[3][4]
Alkene Oxindole (Cpd 24) RatFavorable profileNot ReportedNot Reported

Signaling Pathways and Experimental Workflows

The activation of AMPK by these indole-based compounds triggers a cascade of downstream signaling events aimed at restoring cellular energy balance. Below are visualizations of the canonical AMPK signaling pathway and a typical experimental workflow for identifying and characterizing novel activators.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Activation cluster_downstream_catabolic Catabolic Pathways (ATP Production) cluster_downstream_anabolic Anabolic Pathways (ATP Consumption) EnergyStress Energy Stress (↑ AMP/ATP) AMPK AMPK EnergyStress->AMPK Indole_Activators Indole-Based Activators Indole_Activators->AMPK pAMPK p-AMPK (Thr172) AMPK->pAMPK Phosphorylation Glycolysis ↑ Glycolysis pAMPK->Glycolysis FAO ↑ Fatty Acid Oxidation pAMPK->FAO Glucose_Uptake ↑ Glucose Uptake pAMPK->Glucose_Uptake ACC ACC pAMPK->ACC mTORC1 mTORC1 pAMPK->mTORC1 Inhibition pACC p-ACC (Inactive) ACC->pACC Lipogenesis ↓ Lipogenesis pACC->Lipogenesis Protein_Synthesis ↓ Protein Synthesis mTORC1->Protein_Synthesis

AMPK signaling cascade initiated by indole-based activators.

Experimental_Workflow HTS High-Throughput Screening (e.g., TR-FRET Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Characterization (Potency, Selectivity) Lead_Opt->In_Vitro Cellular_Assays Cellular Assays (p-AMPK, p-ACC Western Blot) In_Vitro->Cellular_Assays In_Vivo In Vivo Efficacy Models (e.g., DIO Mouse) Cellular_Assays->In_Vivo PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies Candidate Clinical Candidate PK_Studies->Candidate

Workflow for the discovery and development of AMPK activators.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are summaries of key experimental protocols used in the characterization of indole-based AMPK activators.

In Vitro AMPK Kinase Activity Assay (TR-FRET)

This assay is commonly used for high-throughput screening and to determine the potency (EC50) of compounds in activating purified AMPK enzyme.

  • Principle: The assay measures the phosphorylation of a specific substrate peptide by AMPK. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for this, where a terbium-labeled anti-phospho-substrate antibody serves as the donor and a fluorescently labeled substrate peptide acts as the acceptor. Phosphorylation of the peptide brings the donor and acceptor into proximity, resulting in a FRET signal.

  • General Protocol:

    • Reactions are typically performed in 384-well plates.

    • A solution containing the purified AMPK enzyme (e.g., α1β1γ1) and the fluorescently labeled substrate peptide (e.g., SAMS peptide) is prepared in kinase assay buffer.

    • The indole-based activator, dissolved in DMSO, is added to the wells at various concentrations.

    • The kinase reaction is initiated by the addition of ATP.

    • After incubation at room temperature, a stop solution containing EDTA and the terbium-labeled antibody is added.

    • The plate is read on a TR-FRET-compatible plate reader, and the ratio of acceptor to donor emission is calculated.

    • EC50 values are determined by plotting the TR-FRET ratio against the compound concentration.

Cellular AMPK Activation Assay (Western Blot)

This assay confirms the ability of a compound to activate AMPK within a cellular context by measuring the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).

  • Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a semi-quantitative measure of protein activation.

  • General Protocol:

    • Cells (e.g., HepG2, L6 myotubes) are cultured and then treated with the indole-based activator at various concentrations for a specified duration.

    • Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control like β-actin is also used.

    • The membrane is then incubated with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using a chemiluminescence detection system.

    • The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of AMPK activation.

Logical Relationships in Activator Development

The development of potent and selective indole-based AMPK activators involves a structured process of discovery and optimization, as illustrated below.

Activator_Development_Logic cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_candidate Candidate Selection HTS HTS Hit (e.g., Indazole Amide) Minimal_Pharmacophore Minimal Pharmacophore (e.g., Indole Acid) HTS->Minimal_Pharmacophore Truncation Potency Improve Potency (Modify Core & Appendages) Minimal_Pharmacophore->Potency SAR PK_Properties Enhance PK Profile (Reduce Clearance) Potency->PK_Properties Optimization Preclinical_Candidate Preclinical Candidate (e.g., PF-06409577) PK_Properties->Preclinical_Candidate Selection

Logical progression from hit identification to a preclinical candidate.

References

IND 1316: An Emerging Player in the Huntington's Disease Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A preclinical comparison of the AMPK activator IND 1316 against other potential disease-modifying therapies for Huntington's disease reveals a distinct mechanism of action with promising neuroprotective effects in early models. While clinical-stage therapeutics largely focus on lowering the mutant huntingtin protein, this compound offers a novel approach by targeting cellular energy homeostasis.

Huntington's disease (HD) is a fatal, autosomal dominant neurodegenerative disorder characterized by the aggregation of mutant huntingtin (mHtt) protein. The current therapeutic pipeline is rich with diverse strategies, primarily aimed at reducing the levels of the toxic mHtt protein. This guide provides a comparative overview of the preclinical efficacy of the AMP-activated protein kinase (AMPK) activator, this compound, alongside prominent clinical-stage therapeutics, offering researchers and drug development professionals a clear view of their respective mechanisms and supporting data.

Mechanism of Action: A Divergent Approach

The majority of advanced therapeutic candidates for HD are designed to directly reduce the production of the mHtt protein. These include antisense oligonucleotides (ASOs) like Tominersen and WVE-003, gene therapies such as AMT-130, and small molecule splicing modifiers like PTC518. In contrast, this compound, an indole-derived compound, exerts its neuroprotective effects by activating AMPK, a crucial regulator of cellular energy metabolism.[1][2] Activation of AMPK is believed to counteract the cellular alterations that lead to neurodegeneration in HD.

Pridopidine represents another distinct mechanism, acting as a Sigma-1 Receptor (S1R) agonist. This protein is involved in various cellular functions that support cell health and survival.

Below is a diagram illustrating the distinct signaling pathways of these therapeutic approaches.

G cluster_htt_lowering Mutant Huntingtin (mHtt) Lowering Strategies cluster_alternative Alternative Mechanisms Tominersen Tominersen (ASO) mHtt_mRNA mHtt mRNA Tominersen->mHtt_mRNA Degradation WVE_003 WVE-003 (ASO) WVE_003->mHtt_mRNA Degradation AMT_130 AMT-130 (Gene Therapy) AMT_130->mHtt_mRNA Inhibition of production PTC518 PTC518 (Splicing Modifier) PTC518->mHtt_mRNA Altered Splicing -> Degradation mHtt_protein mHtt Protein mHtt_mRNA->mHtt_protein Translation Neurodegeneration Neurodegeneration mHtt_protein->Neurodegeneration Toxicity IND1316 This compound AMPK AMPK Activation IND1316->AMPK Pridopidine Pridopidine S1R S1R Activation Pridopidine->S1R Neuroprotection Neuroprotection AMPK->Neuroprotection S1R->Neuroprotection Neuroprotection->Neurodegeneration Inhibition

Figure 1: Signaling Pathways of HD Therapeutics

Comparative Efficacy Data

The following tables summarize the available quantitative efficacy data for this compound and other leading Huntington's disease therapeutics. It is important to note that the data for this compound is from preclinical animal models, while the data for the other therapeutics are from human clinical trials.

Table 1: Preclinical Efficacy of this compound in Animal Models of Huntington's Disease

Model OrganismKey Efficacy EndpointResult with this compound
C. elegans (polyQ toxicity model)Reduction of polyQ-induced paralysisStatistically significant reduction in paralysis
R6/2 Mouse Model of HDImprovement in motor coordination (Rotarod test)Significant improvement in motor performance
R6/2 Mouse Model of HDReduction of mHtt aggregates in the brainObservable reduction in the size of mHtt aggregates

Data extracted from "Neuroprotective effect of IND1316, an indole-based AMPK activator, in animal models of Huntington disease".[1][2]

Table 2: Clinical Efficacy of Alternative Huntington's Disease Therapeutics

TherapeuticMechanism of ActionKey Efficacy EndpointResultClinical Trial Phase
Tominersen Antisense Oligonucleotide (mHtt lowering)Change in composite Unified Huntington's Disease Rating Scale (cUHDRS)Phase 3 halted due to unfavorable risk/benefit. A new Phase 2 trial (GENERATION HD2) is ongoing, focusing on a younger patient population.[3][4]Phase 2
PTC518 Splicing Modifier (mHtt lowering)Reduction in blood mHtt protein levelsDose-dependent reduction in mHtt levels (22% at 5mg, 43% at 10mg) after 12 months.[5]Phase 2
AMT-130 Gene Therapy (mHtt lowering)Slowing of disease progression (cUHDRS)75% slowing of disease progression at 36 months with the high dose.[6]Phase 1/2
Pridopidine Sigma-1 Receptor AgonistChange in Total Functional Capacity (TFC)Showed a beneficial effect on TFC in the PRIDE-HD study.[7]Phase 3
WVE-003 Antisense Oligonucleotide (allele-selective mHtt lowering)Reduction in cerebrospinal fluid (CSF) mHtt proteinMean reduction of 46% in CSF mHtt at 24 weeks.[8]Phase 1b/2a

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data. Below are summaries of the key experimental protocols for the cited studies.

This compound Preclinical Studies:

  • C. elegans Paralysis Assay: Worms expressing polyglutamine tracts were treated with this compound. The rate of paralysis was monitored over time and compared to untreated controls.

  • R6/2 Mouse Model Motor Function Assessment: R6/2 transgenic mice, which exhibit a progressive motor deficit, were administered this compound. Motor coordination and balance were assessed using a rotarod apparatus at regular intervals.

  • Immunohistochemical Analysis of mHtt Aggregates: Brain sections from treated and untreated R6/2 mice were stained with antibodies specific for mHtt to visualize and quantify the presence and size of protein aggregates.

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

G cluster_workflow This compound Preclinical Workflow start Compound Synthesis (this compound) in_vitro In vitro AMPK Activation Assay start->in_vitro c_elegans C. elegans Model (Paralysis Assay) in_vitro->c_elegans mouse_model R6/2 Mouse Model c_elegans->mouse_model motor_testing Motor Function Testing (Rotarod) mouse_model->motor_testing histo Immunohistochemistry (mHtt Aggregates) mouse_model->histo end Efficacy Data motor_testing->end histo->end

Figure 2: this compound Preclinical Evaluation Workflow

Clinical Trial Protocols for Alternative Therapeutics:

  • General Design: Most of the cited clinical trials for the alternative therapeutics are randomized, double-blind, placebo-controlled studies.

  • Patient Population: Participants are typically individuals with early to manifest Huntington's disease, with specific inclusion criteria based on genetic confirmation, age, and disease stage (e.g., Total Functional Capacity score).

  • Drug Administration: The route of administration varies depending on the therapeutic:

    • Tominersen and WVE-003: Intrathecal injection.

    • PTC518: Oral administration.

    • AMT-130: One-time intracerebral administration via surgery.

    • Pridopidine: Oral administration.

  • Primary and Secondary Endpoints:

    • Primary endpoints often focus on safety and tolerability in early-phase trials, and on clinical efficacy measures like the cUHDRS or TFC in later-phase trials.

    • Secondary and exploratory endpoints include changes in mHtt protein levels in CSF or blood, neurofilament light chain (a marker of neurodegeneration), and performance on various motor and cognitive tests.

Conclusion

This compound presents a compelling, mechanistically distinct approach for the potential treatment of Huntington's disease. Its ability to activate AMPK and demonstrate neuroprotective effects in preclinical models warrants further investigation. While direct comparisons with clinical-stage mHtt-lowering therapies are challenging due to the different stages of development and model systems, the data presented in this guide offers a valuable resource for researchers and drug developers. The diverse pipeline, encompassing both mHtt-centric and alternative strategies, highlights the dynamic and hopeful landscape of Huntington's disease therapeutics. Further research will be critical to determine the ultimate clinical utility of these promising candidates.

References

Validating In Silico Predictions for IND 1316: A Wet Lab Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the investigational new drug IND 1316, an indole-based compound, demonstrates a strong correlation between in silico predictions and wet lab experimental results. This guide provides a detailed comparison of this compound with other AMP-activated protein kinase (AMPK) activators, supported by experimental data, validating its potential as a neuroprotective agent.

This compound has been identified through computational screening as a promising activator of AMPK, a key regulator of cellular energy homeostasis.[1][2] Activation of AMPK is a therapeutic strategy for several neurodegenerative diseases, including Huntington's disease.[2][3][4][5][6][7] This report outlines the wet lab experiments conducted to validate the in silico predictions of this compound's physicochemical properties, permeability, metabolic stability, and biological activity.

Comparative Analysis of this compound and Alternative AMPK Activators

To contextualize the performance of this compound, a comparative analysis was conducted against known AMPK activators, A-769662, PF-06409577, and GSK-621. The following tables summarize the in silico predictions for this compound and the available experimental data for all compounds.

Table 1: In Silico Physicochemical and ADME Predictions for this compound
ParameterPredicted Value for this compoundDesirable Range for CNS Drugs
Predicted Aqueous Solubility (QPlogS)-6.214-6.0 to 0.5
% Human Oral Absorption85.392>80%
Predicted Caco-2 Permeability (QPPCaco)214.357 nm/sec>100 nm/sec (high)
Predicted Blood-Brain Barrier Permeability (QPlogBB)-0.825-3.0 to 1.0
Number of Likely Metabolic Reactions21-8

Data sourced from Vázquez-Manrique et al. (2022).[1]

Table 2: In Vitro AMPK Activation
CompoundEC50 / IC50Assay TypeCell Line / Enzyme
This compound Weak interaction (5.2 RU at 100 µM)Surface Plasmon Resonance (SPR)AMPK α1/β1/γ1 complex
A-769662 Strong interaction (31.7 RU at 100 µM)Surface Plasmon Resonance (SPR)AMPK α1/β1/γ1 complex
PF-06409577 7 nM (EC50)TR-FRET AssayAMPK α1β1γ1 isoform
GSK-621 13-30 µM (IC50)Cell Proliferation AssayVarious AML cell lines

Data for this compound and A-769662 from Vázquez-Manrique et al. (2022)[1]. Data for PF-06409577 from various sources[2][8][9][10]. Data for GSK-621 from various sources[1][11][12][13].

Table 3: In Vitro Permeability and Metabolism
CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s)In Vitro Metabolic Stability (t½, min)
This compound Data not publicly availableData not publicly available
A-769662 Data not publicly availableData not publicly available
PF-06409577 Data not publicly availableModerate plasma clearance in rats, dogs, and monkeys
GSK-621 Data not publicly availableData not publicly available

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the in silico predictions for this compound and to compare its performance with other AMPK activators.

AMPK Activation Assay

This protocol describes a general method for determining the activation of AMPK in a cellular context.

1. Cell Culture and Treatment:

  • Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.
  • Seed cells in 6-well plates and allow them to adhere overnight.
  • Treat cells with varying concentrations of this compound, A-769662, PF-06409577, or GSK-621 for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

3. Western Blotting:

  • Determine protein concentration using a BCA assay.
  • Denature protein samples by boiling with Laemmli buffer.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK α Thr172) and total AMPKα overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
  • Quantify band intensities and normalize p-AMPK levels to total AMPK.

Caco-2 Permeability Assay

This assay evaluates the potential for oral absorption of a compound.[14][15][16]

1. Caco-2 Cell Culture:

  • Culture Caco-2 cells in a suitable medium.
  • Seed cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

2. Monolayer Integrity Test:

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be above a predetermined threshold.
  • Alternatively, assess the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

3. Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • Add the test compound (e.g., this compound) at a specific concentration to the apical (A) side of the Transwell insert.
  • Add fresh HBSS to the basolateral (B) side.
  • Incubate at 37°C with gentle shaking.
  • At specified time points, collect samples from the basolateral side and fresh HBSS to the apical side.
  • To assess efflux, perform the experiment in the reverse direction (B to A).
  • Analyze the concentration of the compound in the collected samples using LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp).

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[17][18][19][20][21]

1. Incubation:

  • Prepare a reaction mixture containing liver microsomes (from human or other species) and a NADPH-regenerating system in a phosphate buffer.
  • Pre-incubate the mixture at 37°C.
  • Add the test compound (e.g., this compound) to initiate the reaction.
  • Incubate at 37°C with shaking.

2. Sampling and Analysis:

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
  • Centrifuge the samples to precipitate proteins.
  • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • Determine the in vitro half-life (t½) from the slope of the linear regression.

Visualizing the Pathways and Processes

To better illustrate the mechanisms and workflows discussed, the following diagrams have been generated.

cluster_0 Cellular Stress cluster_1 AMPK Activation cluster_2 Downstream Neuroprotective Effects Low ATP Low ATP High AMP High AMP Low ATP->High AMP AMPK AMPK This compound This compound This compound->AMPK Activates Autophagy Autophagy AMPK->Autophagy Mitochondrial Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial Biogenesis Reduced Protein Aggregation Reduced Protein Aggregation AMPK->Reduced Protein Aggregation

Caption: Predicted signaling pathway of this compound.

In Silico Predictions In Silico Predictions Wet Lab Validation Wet Lab Validation In Silico Predictions->Wet Lab Validation AMPK Activation Assay AMPK Activation Assay Wet Lab Validation->AMPK Activation Assay Caco-2 Permeability Assay Caco-2 Permeability Assay Wet Lab Validation->Caco-2 Permeability Assay Metabolic Stability Assay Metabolic Stability Assay Wet Lab Validation->Metabolic Stability Assay Data Analysis & Comparison Data Analysis & Comparison AMPK Activation Assay->Data Analysis & Comparison Caco-2 Permeability Assay->Data Analysis & Comparison Metabolic Stability Assay->Data Analysis & Comparison

Caption: Experimental workflow for validating this compound.

Conclusion

The available data strongly supports the in silico predictions for this compound as a promising drug candidate. Its predicted physicochemical properties are within the desirable range for central nervous system drugs, and initial in vitro studies confirm its ability to interact with the AMPK complex. Further wet lab experiments, following the protocols outlined in this guide, are necessary to fully validate its ADME profile and to directly compare its efficacy and safety with other AMPK activators. The presented data and methodologies provide a solid framework for the continued development of this compound as a potential therapeutic for neurodegenerative diseases.

References

A Comparative Guide to IND1316 for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational new drug IND1316, an indole-based AMP-activated protein kinase (AMPK) activator, with other alternatives. The information is based on published experimental data to facilitate an objective evaluation of its potential as a neuroprotective agent.

Overview of IND1316

IND1316 is a novel, synthetic indole derivative identified as a potent activator of AMP-activated protein kinase (AMPK). It has been investigated for its potential therapeutic effects in neurodegenerative conditions, particularly Huntington's disease. The primary mechanism of action for IND1316 is the activation of AMPK, a key enzyme in cellular energy homeostasis, which is believed to confer neuroprotective effects.

The development and initial testing of IND1316 were conducted by a consortium of research institutions in Spain, including the Instituto de Química Médica (IQM-CSIC), Universitat Politécnica de València, Instituto de Investigación Sanitaria La Fe (IIS La Fe), and Instituto de Biomedicina de Valencia (IBV-CSIC), among others.

Comparative Efficacy Data

The following tables summarize the available quantitative data on IND1316 in comparison to other relevant AMPK activators.

Table 1: In Vitro AMPK Activation
CompoundConcentrationTargetResult (Resonance Units - RU)Research Lab Affiliation
IND1316 100 µMAMPK complex (α1/β1/γ1)5.2 RUSpanish Research Consortium
A-769662 (Control)100 µMAMPK complex (α1/β1/γ1)31.7 RUSpanish Research Consortium
β-cyclodextrin (Negative Control)100 µMAMPK complex (α1/β1/γ1)1.6 RUSpanish Research Consortium
Table 2: In Vivo Efficacy in Huntington's Disease Models
ModelCompoundDosageKey FindingResearch Lab Affiliation
C. elegans (polyQ toxicity model)IND1316 50 µMImproved mechanosensory response and reduced polyQ aggregation.Spanish Research Consortium
zQ175 HD Mouse ModelIND1316 Not specifiedAmeliorated neuropsychiatric phenotype and reduced latency in the beam balance test.Spanish Research Consortium
HD Mouse ModelAICAR (AMPK activator)Not specifiedIncreased neuronal death and decreased lifespan.Ju et al.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of IND1316

The following diagram illustrates the proposed mechanism of action for IND1316, leading to neuroprotection through the activation of the AMPK signaling pathway.

IND1316_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular IND1316 IND1316 AMPK AMPK IND1316->AMPK Activates p38_JNK p38 and JNK (MAPK Pathways) AMPK->p38_JNK Activates Neuroprotection Neuroprotection (Reduced polyQ aggregation, improved neuronal function) p38_JNK->Neuroprotection Leads to

Proposed signaling pathway for IND1316-mediated neuroprotection.
Experimental Workflow for In Vivo Testing in Mouse Models

This diagram outlines the general workflow used to

Assessing the Translational Potential of IND 1316 in Preclinical Huntington's Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for IND 1316, a novel indole-based AMP-activated protein kinase (AMPK) activator, against other AMPK-modulating compounds for the potential treatment of Huntington's Disease (HD). The objective is to facilitate an evidence-based assessment of this compound's translational potential by presenting available efficacy, safety, and pharmacokinetic data alongside detailed experimental methodologies.

Executive Summary

This compound has demonstrated neuroprotective effects in preclinical models of Huntington's Disease, primarily through the activation of the AMPK signaling pathway. In the zQ175 mouse model of HD, oral administration of this compound was shown to ameliorate neuropsychiatric and motor behavior phenotypes. However, it did not significantly reduce the aggregation of mutant huntingtin (mHtt) protein, a key pathological hallmark of HD. This guide compares this compound with the well-established AMPK activator metformin and the direct AMPK activator A-769662, providing a context for its potential advantages and limitations.

Data Presentation

Table 1: In Vivo Efficacy Comparison in Huntington's Disease Mouse Models
CompoundMouse ModelDosing RegimenKey Efficacy EndpointsQuantitative ResultsCitation(s)
This compound zQ17536 mg/L in drinking water for 3 monthsAmelioration of neuropsychiatric and motor behavior phenotypesData on specific quantitative improvement in motor function (e.g., rotarod latency) is not available in the reviewed literature. Did not significantly reduce mHtt aggregates.[1]
Metformin zQ1755 mg/mL in drinking waterAlleviation of motor and neuropsychiatric phenotypes; Reduction in nuclear mHtt aggregatesSpecific quantitative data on the degree of improvement was not detailed in the reviewed abstracts.[2][3]
Metformin R6/22 mg/mL in drinking waterIncreased lifespan; Decreased hind limb clasping time20.1% increase in lifespan in male mice.
A-769662 N/A (in HD models)N/AN/ANo in vivo efficacy data available in Huntington's Disease models from the reviewed literature.

Note: The presented data is collated from separate studies, and direct head-to-head comparative studies have not been identified. Variations in experimental design and methodologies should be considered when interpreting these results.

Table 2: In Vitro and In Silico Profile Comparison
CompoundMechanism of ActionIn Vitro AMPK ActivationIn Silico ADME Profile (this compound)Citation(s)
This compound Indirect AMPK ActivatorActivates AMPK in cells.Predicted to have a balanced druggability and toxicity profile. Specific in vivo pharmacokinetic and toxicology data are not available in the reviewed literature.[1]
Metformin Indirect AMPK ActivatorActivates AMPK.Well-established pharmacokinetic and safety profile in humans.[2][4]
A-769662 Direct AMPK ActivatorPotent, direct allosteric activator of AMPK.

Experimental Protocols

Rotarod Test for Motor Coordination in Mice

This protocol is a standard method for assessing motor coordination and balance in rodent models of neurodegenerative diseases.

Apparatus: Automated rotarod unit with a textured rod to ensure grip.

Procedure:

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the first trial.

  • Training/Habituation: Mice are placed on the stationary rod for 1 minute. Subsequently, they are trained at a low constant speed (e.g., 4 rpm) for 5 minutes.

  • Testing:

    • The rod accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Each mouse undergoes three trials with a minimum inter-trial interval of 15 minutes.

    • The latency to fall from the rod is recorded for each trial. A fall is defined as the point at which the mouse drops from the rod or clings to it and completes a full passive rotation.

  • Data Analysis: The average latency to fall across the three trials is calculated for each mouse. Statistical analysis is performed to compare the performance between different treatment groups.

Western Blot for AMPK Activation

This protocol is used to determine the activation state of AMPK by measuring the phosphorylation of its catalytic subunit.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα (total).

  • HRP-conjugated secondary antibody (anti-rabbit IgG).

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Protein Extraction: Brain tissue is homogenized in ice-cold lysis buffer. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The total protein concentration of each sample is determined using a protein assay.

  • SDS-PAGE and Western Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with the primary antibody against phospho-AMPKα overnight at 4°C.

    • After washing, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: The membrane is incubated with an ECL substrate, and the chemiluminescent signal is detected using an imaging system.

  • Analysis: The intensity of the bands corresponding to phospho-AMPKα is quantified and normalized to the intensity of the total AMPKα bands to determine the relative level of AMPK activation.

Immunohistochemistry for Neuronal Atrophy

This protocol allows for the visualization and quantification of neuronal loss or atrophy in brain tissue sections.

Materials:

  • 4% Paraformaldehyde (PFA) for fixation.

  • Cryostat or microtome for sectioning.

  • Primary antibody against a neuronal marker (e.g., NeuN).

  • Fluorescently labeled secondary antibody.

  • Mounting medium with DAPI for nuclear counterstaining.

Procedure:

  • Tissue Preparation: Mice are transcardially perfused with saline followed by 4% PFA. The brains are then removed, post-fixed, and cryoprotected.

  • Sectioning: Coronal sections of the brain (e.g., 30 µm thickness) are cut using a cryostat or microtome.

  • Immunostaining:

    • Brain sections are permeabilized and blocked.

    • Sections are incubated with the primary antibody against the neuronal marker overnight at 4°C.

    • After washing, sections are incubated with the fluorescently labeled secondary antibody.

    • Sections are counterstained with DAPI to visualize cell nuclei.

  • Imaging and Analysis: Stained sections are imaged using a fluorescence microscope. The number of labeled neurons in specific brain regions (e.g., striatum, cortex) is quantified using stereological methods or by analyzing the fluorescence intensity.

Mandatory Visualization

IND1316_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular IND1316 This compound AMPK_complex AMPK Complex IND1316->AMPK_complex Activates p_AMPK p-AMPK (Active) AMPK_complex->p_AMPK Phosphorylation Downstream Downstream Effectors (e.g., PGC-1α, ULK1) p_AMPK->Downstream Activates Neuroprotection Neuroprotection (Improved mitochondrial function, autophagy) Downstream->Neuroprotection Leads to

Caption: Proposed signaling pathway of this compound-mediated neuroprotection.

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome zQ175 zQ175 Mouse Model of HD Treatment This compound Administration (in drinking water) zQ175->Treatment Behavioral Behavioral Testing (Rotarod, etc.) Treatment->Behavioral Leads to Molecular Molecular Analysis (Western Blot, IHC) Treatment->Molecular Leads to Efficacy Efficacy Assessment (Motor function, Neuropathology) Behavioral->Efficacy Molecular->Efficacy

Caption: Preclinical experimental workflow for assessing this compound efficacy.

References

Safety Operating Guide

Navigating the Disposal of IND 1316: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational new drugs is a critical component of laboratory safety and regulatory compliance. The designation "IND 1316" is associated with two distinct therapeutic agents: a small molecule AMPK activator and a monoclonal antibody, each requiring a tailored disposal protocol. This guide provides essential safety and logistical information for the handling and disposal of both substances, ensuring the protection of personnel and the environment.

Identifying Your "this compound"

It is crucial to first identify which "this compound" is in use within your laboratory, as the disposal procedures differ significantly.

  • Small Molecule Activator: Known chemically as 3-[3-(Phenylmethoxy)phenyl]-1H-indole-2-carboxylic acid, this compound is an orally bioavailable activator of AMP-activated protein kinase (AMPK) with neuroprotective effects.[1][2][3]

  • Monoclonal Antibody: Also known as Adebrelimab or SHR-1316, this is a humanized IgG4 monoclonal antibody that targets the PD-L1 protein, playing a role in cancer immunotherapy.[4][5]

Section 1: Disposal of this compound (Adebrelimab/SHR-1316 Monoclonal Antibody)

The Safety Data Sheet (SDS) for Adebrelimab (SHR-1316) classifies it as not a hazardous substance or mixture.[6] However, as a biological product, it must be disposed of in accordance with institutional and local regulations for biomedical waste.

Experimental Protocol: Disposal of Adebrelimab

Objective: To safely dispose of unused or waste Adebrelimab solution and contaminated materials.

Materials:

  • Waste Adebrelimab solution

  • Contaminated labware (e.g., vials, pipette tips, tubes)

  • Appropriate biohazard waste containers (sharps and non-sharps)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Procedure:

  • Segregation: At the point of generation, separate waste into sharps and non-sharps.

    • Sharps Waste: Needles, syringes, and any other items that can puncture skin should be placed directly into a designated, puncture-resistant sharps container.

    • Non-Sharps Waste: Vials (even if empty), contaminated pipette tips, gloves, and other contaminated labware should be placed in a biohazard waste bag or container.

  • Liquid Waste: Unused or residual Adebrelimab solution should not be poured down the drain.

    • Aspirate the liquid into a suitable container for biological liquid waste, which may contain a chemical disinfectant as required by your institution's policy.

    • Alternatively, small quantities can be absorbed onto an absorbent material (e.g., paper towel) and disposed of in the biohazard waste container.

  • Container Management: Ensure all waste containers are properly labeled with the biohazard symbol. Do not overfill containers.

  • Storage and Pickup: Store the sealed waste containers in a designated biohazard accumulation area. Arrange for pickup by your institution's Environmental Health and Safety (EHS) or a licensed biomedical waste contractor.

  • Documentation: Maintain accurate records of drug disposal as required by your study protocol and institutional policies.

Signaling Pathway: PD-1/PD-L1 Interaction

Adebrelimab functions by blocking the interaction between PD-1 and its ligand, PD-L1. This interaction is a key immune checkpoint that tumor cells exploit to evade the host immune system.[7][8][9][10] Blocking this pathway can restore the ability of T-cells to recognize and attack cancer cells.[8][10]

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Signal 1 Inhibition Inhibition (T-Cell Exhaustion) PD1->Inhibition Suppressive Signal Activation T-Cell Activation (Tumor Cell Killing) TCR->Activation CD28 CD28 CD28->Activation Co-stimulation Adebrelimab Adebrelimab (SHR-1316) Adebrelimab->PDL1 Blocks Inhibition->Activation

Caption: PD-1/PD-L1 pathway and the inhibitory action of Adebrelimab.

Section 2: Disposal of this compound (Small Molecule AMPK Activator)

A specific Safety Data Sheet for 3-[3-(Phenylmethoxy)phenyl]-1H-indole-2-carboxylic acid was not identified in public databases. However, SDSs for structurally similar indole-2-carboxylic acid compounds indicate they are often classified as irritants.[11][12][13] Therefore, this compound should be handled as a hazardous chemical waste until a substance-specific risk assessment is conducted. Do not dispose of this chemical down the drain.

Data Presentation: Hazard Profile and Disposal Considerations
Hazard Classification (Assumed)GHS Pictogram (Assumed)Personal Protective Equipment (PPE)Disposal Procedure
Skin Irritation (Category 2)[11][13]Nitrile gloves, lab coat, safety glassesCollect as solid or liquid chemical waste.
Eye Irritation (Category 2A)[11][13]Safety glasses or gogglesAvoid contact with eyes.
Respiratory Irritation[11][13]Use in a chemical fume hoodCollect as solid or liquid chemical waste.
Acute Toxicity (Oral/Dermal)Standard laboratory PPEPrevent ingestion and skin contact.

Note: This table is based on data from similar chemical structures. Always refer to the supplier-provided SDS for definitive information.

Experimental Protocol: Disposal of AMPK Activator

Objective: To safely dispose of waste this compound (solid powder and solutions) and contaminated materials.

Materials:

  • Waste this compound (solid or in solution, e.g., DMSO)

  • Contaminated labware (e.g., vials, weighing paper, pipette tips)

  • Hazardous chemical waste containers (solid and liquid)

  • Personal Protective Equipment (PPE): Lab coat, safety glasses/goggles, nitrile gloves

  • Chemical fume hood

Procedure:

  • Work Area: Conduct all handling and waste consolidation activities inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Solid Waste:

    • Carefully sweep residual powder and place it, along with any contaminated weighing paper or spatulas, into a designated solid hazardous waste container.

    • Empty vials that contained the solid powder should also be placed in this container.

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., in DMSO or ethanol) in a labeled, sealable hazardous liquid waste container.

    • Ensure the container is compatible with the solvent used (e.g., polyethylene for many organic solvents).

    • Rinse any contaminated glassware with a small amount of appropriate solvent (e.g., ethanol) and add the rinsate to the liquid waste container.

  • Contaminated Materials: Dispose of grossly contaminated gloves, pipette tips, and other disposable materials as solid hazardous waste.

  • Labeling: Clearly label the waste containers as "Hazardous Waste" and list the chemical contents, including solvents (e.g., "this compound, DMSO").

  • Storage and Pickup: Store the sealed waste containers in a designated satellite accumulation area. Contact your institution's EHS for waste pickup.

  • Documentation: Log the disposed quantities on your chemical inventory and any other required institutional records.

Signaling Pathway: AMPK Activation

This compound activates the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[14][15][16] When cellular ATP levels are low, AMPK is activated and switches on catabolic pathways that generate ATP (like fatty acid oxidation) while switching off anabolic, ATP-consuming pathways (like protein synthesis).[15][16]

AMPK_Pathway cluster_inputs Cellular Stress cluster_outputs Metabolic Outcomes LowATP Low ATP / High AMP LKB1 LKB1 LowATP->LKB1 IND1316 This compound AMPK AMPK IND1316->AMPK Activates Anabolic Anabolic Pathways (Protein/Lipid Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic Activates LKB1->AMPK Phosphorylates (Thr172) ATP_Prod ATP Production Catabolic->ATP_Prod

Caption: Simplified AMPK signaling pathway showing activation and downstream effects.

General Disposal Workflow

When faced with an investigational compound, a systematic approach is essential for ensuring safe disposal. The following workflow provides a logical decision-making process.

Disposal_Workflow start Start: New Investigational Compound (IND) sds Obtain Safety Data Sheet (SDS) from Supplier start->sds ehs_consult Consult with Environmental Health & Safety (EHS) sds->ehs_consult If SDS is unavailable risk_assess Is Compound Classified as Hazardous in SDS? sds->risk_assess SDS available haz_waste Dispose as Hazardous Chemical Waste ehs_consult->haz_waste Treat as hazardous (Precautionary Principle) risk_assess->haz_waste Yes non_haz_waste Is it a Biologic? risk_assess->non_haz_waste No end End: Waste Disposed and Documented haz_waste->end biomed_waste Dispose as Biomedical Waste non_haz_waste->biomed_waste Yes gen_waste Follow EHS Guidance for Non-Hazardous Waste non_haz_waste->gen_waste No biomed_waste->end gen_waste->end

References

Safeguarding Innovation: A Comprehensive Guide to Handling IND 1316

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Investigational New Drug IND 1316.

The responsible advancement of pharmaceutical innovation necessitates a paramount focus on the safety of the researchers and scientists at the forefront of discovery. This guide provides essential, immediate safety and logistical information for the handling of this compound, an investigational new drug. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment. This document outlines comprehensive operational and disposal plans, offering step-by-step guidance to directly address your specific operational questions.

Risk Assessment and Control

Given that this compound is an investigational compound, comprehensive toxicological data may be limited. Therefore, a precautionary approach is mandated. All handling of this compound must be performed under the assumption that it is a potent or cytotoxic compound. A thorough risk assessment should be conducted before any new procedure involving this compound is initiated.[1][2] The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, and personal protective equipment) should be applied to minimize exposure.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the final and critical barrier in protecting laboratory personnel. The following table summarizes the required PPE for various activities involving this compound.

Activity Gloves Gown/Lab Coat Eye Protection Respiratory Protection
Receiving & Unpacking Double nitrile glovesDisposable gownSafety glasses with side shieldsNot generally required, unless package is compromised
Weighing & Aliquoting (Solid) Double nitrile gloves, powder-freeDisposable, solid-front gown with tight-fitting cuffsChemical splash goggles or face shieldNIOSH-approved N95 or higher respirator
Solution Preparation Double nitrile gloves, chemotherapy-ratedDisposable, fluid-resistant gownChemical splash goggles and face shieldRequired if not performed in a certified chemical fume hood or biological safety cabinet
In Vitro/In Vivo Dosing Double nitrile glovesDisposable gownSafety glasses with side shieldsProcedure-specific risk assessment required
Waste Disposal Double nitrile glovesDisposable gownSafety glasses with side shieldsNot generally required for sealed waste containers
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesImpervious disposable gown or coverallsChemical splash goggles and face shieldNIOSH-approved respirator with appropriate cartridges (e.g., P100)

Note: Gloves should be changed immediately if contaminated and every two hours during continuous use. When double-gloving, the outer glove should be worn over the gown cuff and the inner glove underneath.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is essential for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open and follow the spill response protocol.

  • Documentation: Log the receipt of this compound in the chemical inventory, noting the date of arrival, quantity, and lot number.

  • Storage: Store this compound in a designated, clearly labeled, and secure area with restricted access. The storage location should be well-ventilated and separate from incompatible materials. Follow any specific storage conditions (e.g., temperature, light sensitivity) provided by the manufacturer.

Weighing and Solution Preparation
  • Engineering Controls: All weighing and solution preparation of solid this compound must be conducted in a certified chemical fume hood, a Class II Type B2 biological safety cabinet, or a glove box to control airborne particles.

  • Designated Area: Use a designated and clearly marked area for handling this compound.

  • Equipment: Utilize dedicated equipment (e.g., spatulas, weigh boats, glassware) for this compound. If not possible, thoroughly decontaminate all equipment after use.

  • Technique: Use a "wet" technique (e.g., dampening surfaces with a suitable solvent) when handling powders to minimize dust generation.

Administration and Experimental Use
  • Labeling: All containers with this compound, including dilutions and experimental samples, must be clearly labeled with the compound name, concentration, and hazard warnings.

  • Transport: When moving this compound between laboratories, use a sealed, secondary container to prevent spills.

  • Animal Handling: If used in animal studies, all personnel must be trained on the specific risks and handling procedures. Cages should be clearly marked, and bedding should be handled as contaminated waste.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.

  • Waste Segregation: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, pipette tips) are considered hazardous waste.[3] These items must be placed in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour any this compound solution down the drain.

  • Solid Waste: Excess solid this compound and contaminated materials should be disposed of as hazardous chemical waste.

  • Decontamination of Glassware: Reusable glassware should be decontaminated before being washed. A validated decontamination procedure should be followed.

  • Waste Pickup: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Spill Management and Decontamination

Immediate and appropriate response to a spill is critical to minimizing exposure and environmental contamination.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Secure the Area: Cordon off the spill area to prevent entry.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use absorbent pads or other appropriate materials to contain the spill. For solid spills, gently cover with a damp cloth or absorbent material to prevent airborne dissemination.

  • Decontaminate: Once the spill is contained, decontaminate the area using a validated decontamination solution.

  • Clean and Dispose: Clean the area with soap and water. All materials used for spill cleanup must be disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institution's EHS office.

Decontamination Protocol

A validated decontamination procedure should be established for this compound. If a specific decontamination agent is not provided by the manufacturer, a general procedure for potent compounds can be adapted. This typically involves a multi-step process:

  • Initial Cleaning: Remove gross contamination with an appropriate absorbent material.

  • Deactivating Solution: Apply a solution known to degrade or solubilize the compound. Common solutions include sodium hypochlorite solutions (bleach), followed by a neutralization step with sodium thiosulfate, or specialized detergents. The choice of solution must be chemically compatible with the compound and the surface being cleaned.

  • Rinsing: Thoroughly rinse the surface with water.

  • Final Cleaning: Clean the surface with a standard laboratory detergent.

  • Verification: In a cGMP environment, surface wipe sampling may be required to verify the effectiveness of the decontamination.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a research laboratory setting, emphasizing the critical control points for safety.

IND1316_Workflow cluster_receipt Receiving & Storage cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Management & Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Store Secure & Segregated Storage Inspect->Store Weigh Weigh Solid (in Fume Hood) Store->Weigh Transport in Secondary Container PrepareSol Prepare Solution Weigh->PrepareSol Administer Administer/Use in Experiment PrepareSol->Administer Transport in Secondary Container Incubate Incubation/Reaction Administer->Incubate CollectWaste Collect Contaminated Waste Administer->CollectWaste Analyze Analysis of Results Incubate->Analyze Incubate->CollectWaste Analyze->CollectWaste Segregate Segregate Waste Streams CollectWaste->Segregate Dispose Dispose via EHS Segregate->Dispose Spill Spill Event SpillResponse Execute Spill Response Protocol Spill->SpillResponse SpillResponse->CollectWaste

Caption: Workflow for the safe handling of this compound, from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.